Substituted piperidines-1
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C29H39N7O2 |
|---|---|
Molekulargewicht |
517.7 g/mol |
IUPAC-Name |
2-amino-2-methyl-N-[(2R)-1-oxo-5-phenyl-1-[4-[2-[2-(2H-tetrazol-5-yl)ethyl]phenyl]piperidin-1-yl]pentan-2-yl]propanamide |
InChI |
InChI=1S/C29H39N7O2/c1-29(2,30)28(38)31-25(14-8-11-21-9-4-3-5-10-21)27(37)36-19-17-23(18-20-36)24-13-7-6-12-22(24)15-16-26-32-34-35-33-26/h3-7,9-10,12-13,23,25H,8,11,14-20,30H2,1-2H3,(H,31,38)(H,32,33,34,35)/t25-/m1/s1 |
InChI-Schlüssel |
NLJAGSJEAGPLOW-RUZDIDTESA-N |
Isomerische SMILES |
CC(C)(C(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3CCC4=NNN=N4)N |
Kanonische SMILES |
CC(C)(C(=O)NC(CCCC1=CC=CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3CCC4=NNN=N4)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Novel synthesis routes for 1-substituted piperidine scaffolds
An In-depth Technical Guide to Novel Synthesis Routes for 1-Substituted Piperidine (B6355638) Scaffolds
For: Researchers, Scientists, and Drug Development Professionals
December 2025
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in FDA-approved pharmaceuticals and biologically active natural products.[1][2] Its derivatives are integral to over twenty classes of drugs, highlighting its significance in the design of therapeutic agents.[1][3] The development of efficient, cost-effective, and stereoselective methods for synthesizing substituted piperidines is therefore a critical task in modern organic chemistry and drug discovery.[1] While classical methods such as the hydrogenation of pyridine (B92270) rings and N-alkylation of the piperidine core are well-established, recent years have seen a surge in novel synthetic strategies that offer improved control, efficiency, and access to previously challenging chemical space.[4]
This technical guide provides an in-depth overview of cutting-edge synthesis routes for 1-substituted and functionalized piperidine scaffolds. We will explore methodologies including photoredox catalysis, biocatalysis, C-H activation, and continuous flow chemistry. For each key strategy, this guide presents the core concepts, detailed experimental protocols, quantitative data for comparison, and workflow visualizations to provide a comprehensive resource for professionals in the field.
Photoredox-Catalyzed α-Amino C–H Arylation
Photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions by leveraging visible light to generate highly reactive radical intermediates.[5][6] This approach has been successfully applied to the direct C–H functionalization of piperidines, offering a highly diastereoselective route to α-arylated products. The reaction cascade often involves an initial, non-selective C–H arylation followed by an epimerization step that enriches the most thermodynamically stable stereoisomer, resulting in high diastereoselectivity.[5][7]
Caption: General workflow for photoredox-catalyzed C-H arylation of piperidines.
Quantitative Data: Diastereoselective C-H Arylation
| Substrate | Arylating Agent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| N-Boc-2-methylpiperidine | 4-cyanopyridine | 85 | >20:1 | [5] |
| N-Boc-2,3-dimethylpiperidine | 2-cyano-5-fluoropyridine | 78 | >20:1 | [5] |
| N-Boc-2-phenylpiperidine | 1,3-dicyanobenzene | 91 | 15:1 | [7] |
| Complex Piperidine Derivative | 4-cyanobenzonitrile | 75 | >20:1 | [5] |
Experimental Protocol: Photoredox C-H Arylation
Source: Adapted from Douglass, et al., J. Am. Chem. Soc. (2020).[7]
-
Reaction Setup: In a nitrogen-filled glovebox, add the substituted piperidine (1.0 equiv.), the electron-deficient cyano(hetero)arene (1.5 equiv.), and the iridium photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%) to an oven-dried vial.
-
Solvent Addition: Add anhydrous solvent (e.g., acetonitrile (B52724) or dimethylformamide) to achieve a substrate concentration of approximately 0.1 M.
-
Initiation: Seal the vial, remove it from the glovebox, and place it approximately 5-10 cm from a visible light source (e.g., a blue LED lamp). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the α-arylated piperidine product. The subsequent epimerization to the thermodynamic product often occurs during the reaction, yielding high diastereoselectivity.[7]
Biocatalytic Synthesis Cascades
Biocatalysis offers a green and highly selective alternative for synthesizing chiral piperidines. Multi-enzyme, one-pot cascade reactions can convert simple starting materials into complex heterocyclic products with high yields and stereoselectivity.[8] A notable example involves a cascade using a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) to produce substituted piperidines from keto acids.[8]
Caption: Multi-enzyme cascade for the synthesis of substituted piperidines.
Quantitative Data: One-Pot Biocatalytic Cascade
| Starting Material | Product | Conversion (%) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Reference |
| 6-oxo-heptanoic acid | 2-methylpiperidine | >98 | 92 | N/A | >99:1 | [8] |
| 5-methyl-6-oxo-heptanoic acid | 2,3-dimethylpiperidine | >98 | 85 | 98:2 | >99:1 | [8] |
| 6-oxo-6-phenylhexanoic acid | 2-phenylpiperidine | >98 | 76 | N/A | >99:1 | [8] |
| Diketone Substrate | Disubstituted Piperidine | 95 | 88 | >99:1 | 95:5 | [8] |
Experimental Protocol: Biocatalytic Cascade Synthesis
Source: Adapted from Hussain, S., et al., ACS Catal. (2016).[8]
-
Buffer and Reagent Preparation: Prepare a potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.5). Prepare stock solutions of the keto acid substrate, D- or L-alanine, glucose, NADP+, and pyridoxal (B1214274) 5'-phosphate (PLP).
-
Enzyme Preparation: Use whole-cell lysates or purified enzymes for the Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), Imine Reductase (IRED), and Glucose Dehydrogenase (GDH for cofactor recycling).
-
Reaction Assembly: In a reaction vessel, combine the buffer, keto acid substrate (e.g., 10-50 mM), alanine (as the amine donor), glucose (for cofactor regeneration), NADP+, and PLP.
-
Initiation: Add the prepared enzymes (CAR, ω-TA, IRED, GDH) to the reaction mixture. The reaction can be run using whole cells expressing the necessary enzymes or with purified enzymes.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Monitoring and Work-up: Monitor substrate conversion and product formation using GC-MS or LC-MS. Once the reaction is complete, centrifuge the mixture to remove cells and protein precipitate.
-
Extraction and Purification: Adjust the pH of the supernatant to >10 with NaOH and extract the piperidine product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Further purification can be performed if necessary.
Combined Biocatalytic C-H Oxidation and Radical Cross-Coupling
A recently developed modular strategy dramatically simplifies the synthesis of complex piperidines by combining the precision of biocatalysis with the versatility of modern cross-coupling.[9][10] The two-stage process first uses an enzyme (e.g., a hydroxylase) to perform a site-selective C-H oxidation on the piperidine ring, installing a hydroxyl group.[9][11] In the second step, this newly functionalized piperidine undergoes a nickel-electrocatalyzed radical cross-coupling, enabling the efficient formation of new carbon-carbon bonds without the need for protecting groups or expensive precious metal catalysts like palladium.[9][10] This approach has been shown to reduce multi-step syntheses (7-17 steps) down to just 2-5 steps.[9]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. news-medical.net [news-medical.net]
- 10. Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
The Discovery and Biological Evaluation of Substituted Piperidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active molecules and approved pharmaceuticals.[1][2][3] This prevalence is a testament to its favorable physicochemical properties, including its ability to adopt diverse conformations and engage in specific interactions with biological targets. This technical guide provides an in-depth exploration of the discovery of biologically active substituted piperidines, focusing on their synthesis, pharmacological evaluation, and mechanisms of action.
I. Synthesis of Biologically Active Substituted Piperidines
The synthesis of substituted piperidines is a well-established field of organic chemistry, with numerous methods available for the construction and functionalization of the piperidine ring.[1][3][4] Common strategies include the reduction of pyridine (B92270) precursors, intramolecular cyclization reactions, and multicomponent reactions.[4]
A particularly relevant class of biologically active piperidines are the 4-anilidopiperidines, which form the basis for potent synthetic opioids like fentanyl.[5] A general and efficient method for their synthesis is the one-pot reductive amination of a 4-piperidone (B1582916) with aniline (B41778), followed by acylation.
Experimental Protocol: One-Pot Synthesis of 4-Anilinopiperidine Derivatives
This protocol outlines a general procedure for the synthesis of 4-anilinopiperidine derivatives, a key intermediate for many biologically active compounds.
Materials:
-
1-Substituted-4-piperidone
-
Aniline
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (or other suitable eluents)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 1-substituted-4-piperidone (1 equivalent) and aniline (1 to 1.2 equivalents) in dichloromethane.
-
Reductive Amination: Cool the mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 to 2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-anilinopiperidine derivative.
Purification of Piperidine Derivatives:
Purification of the synthesized piperidine derivatives is crucial to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:
-
Column Chromatography: As described in the protocol above, this is a widely used method for separating compounds based on their polarity.
-
Recrystallization: For solid piperidine derivatives, recrystallization from a suitable solvent can be a highly effective purification method. The choice of solvent is critical and should be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Distillation: For liquid piperidines, fractional distillation can be used to separate compounds with different boiling points.
II. Biological Activities of Substituted Piperidines
Substituted piperidines exhibit a remarkable diversity of biological activities, targeting a wide range of receptors, enzymes, and transporters. This section will focus on three prominent areas: analgesic activity, farnesyltransferase inhibition, and monoamine transporter inhibition.
A. Analgesic Activity: Targeting the µ-Opioid Receptor
The piperidine moiety is a key pharmacophore in many potent analgesics, including morphine and fentanyl. These compounds exert their effects primarily through agonism at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Signaling Pathway:
Activation of the µ-opioid receptor by an agonist initiates a signaling cascade that ultimately leads to analgesia. The G-protein-coupled pathway is central to the desired analgesic effects, while the β-arrestin pathway is often associated with adverse effects like respiratory depression and tolerance.
Experimental Protocols for Analgesic Activity:
-
Hot-Plate Test: This method assesses the central analgesic activity of a compound by measuring the latency of a mouse to react to a thermal stimulus (e.g., licking a paw or jumping) when placed on a heated surface. An increase in reaction time indicates an analgesic effect.
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes.
-
Administer the test compound or vehicle control, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
At a predetermined time after administration, place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Compare the latencies of the treated groups to the control group.
-
-
-
Acetic Acid-Induced Writhing Test: This is a model of visceral pain used to evaluate peripherally acting analgesics. Intraperitoneal injection of acetic acid induces a characteristic stretching and writhing behavior in mice. A reduction in the number of writhes indicates analgesic activity.
-
Procedure:
-
Acclimatize mice and administer the test compound or vehicle control.
-
After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mouse in an observation chamber and count the number of writhes over a defined period (e.g., 15-20 minutes).
-
Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.
-
-
Quantitative Data for Analgesic Piperidine Derivatives:
| Compound | Target | Assay | Potency (ED50 or % Inhibition) | Reference |
| HN58 | µ-Opioid Receptor | Writhing Test | 100% inhibition | [6] |
| Fentanyl Analogs | µ-Opioid Receptor | Hot-Plate Test | Varies (often highly potent) | [5] |
| 4,4-disubstituted piperidines | Narcotic Agonists | Hot-Plate Test | Varies (some extremely potent) | [7] |
B. Farnesyltransferase Inhibition: An Anticancer Strategy
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins, including the Ras family of oncoproteins. Inhibition of FTase prevents the farnesylation of Ras, disrupting its membrane localization and downstream signaling, which can inhibit cancer cell proliferation.
Signaling Pathway:
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Farnesyltransferase plays a crucial role in the initial activation of Ras.
Experimental Protocol for Farnesyltransferase Inhibition Assay:
A common method to assess FTase inhibition is a fluorescence-based assay.
-
Materials:
-
Recombinant farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
A fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., Tris-HCl, MgCl2, ZnCl2, DTT)
-
Test compounds (piperidine derivatives)
-
96-well or 384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a multi-well plate, add the assay buffer, the fluorescent peptide substrate, FPP, and the test compound at various concentrations.
-
Initiate the reaction by adding the FTase enzyme to each well.
-
Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. Farnesylation of the dansyl-labeled peptide leads to a change in its fluorescence.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Quantitative Data for Piperidine-Based Farnesyltransferase Inhibitors:
| Compound | Target | Assay | Potency (IC50 or Ki) | Reference |
| Piperidine derivative 1 | FTase | Enzyme Inhibition | IC50 = 420 nM | [4][8] |
| (+)-8 | FTase | Enzyme Inhibition | IC50 = 1.9 nM | [4][8] |
| Piperidine-based CVIM peptidomimetic | FTase | Enzyme Inhibition | Ki = 2.1 nM | [9] |
C. Monoamine Transporter Inhibition: Modulating Neurotransmission
Substituted piperidines are also prominent inhibitors of monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibitors of these transporters are used to treat a variety of neurological and psychiatric disorders, such as depression and ADHD.
Signaling Pathways:
The inhibition of monoamine transporters leads to an increased concentration of the respective neurotransmitter in the synaptic cleft, enhancing postsynaptic receptor signaling.
Experimental Protocol for Neurotransmitter Uptake Assay:
Radioligand uptake assays are commonly used to determine the inhibitory potency of compounds on monoamine transporters.
-
Materials:
-
Cells stably expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK293 cells).
-
Radiolabeled substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine).
-
Test compounds (piperidine derivatives).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Plate the transporter-expressing cells in a multi-well plate and allow them to adhere.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for a short period.
-
Add the radiolabeled substrate to each well to initiate uptake.
-
Incubate for a specific time at room temperature or 37 °C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Determine the non-specific uptake in the presence of a high concentration of a known potent inhibitor.
-
Calculate the specific uptake and the percentage of inhibition for each compound concentration to determine the IC50 value.
-
Quantitative Data for Piperidine-Based Monoamine Transporter Inhibitors:
| Compound | Target | Assay | Potency (Ki or IC50 in nM) | Reference |
| GBR 12909 (Reference) | DAT | Binding Assay | Ki = 1 | |
| Aminopiperidine 7 | DAT | Binding Assay | IC50 = 50.6 | |
| Aminopiperidine 33 | DAT | Binding Assay | IC50 = 30.0 | |
| Tetrazole-piperidine 59 | DAT, NET, SERT | Uptake Assay | IC50 = 97.5 (DAT), 99 (NET), 158.7 (SERT) | [10] |
III. Experimental Workflows
The discovery and development of biologically active substituted piperidines follow a logical workflow, from initial synthesis to comprehensive biological evaluation.
IV. Conclusion
Substituted piperidines continue to be a rich source of inspiration for the design and discovery of new therapeutic agents. Their synthetic tractability and ability to interact with a wide range of biological targets ensure their enduring importance in medicinal chemistry. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of several classes of biologically active piperidines. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saspublishers.com [saspublishers.com]
- 8. benchchem.com [benchchem.com]
- 9. Design and Evaluation of Bivalent K‐Ras Inhibitors That Target the CAAX Binding Site and the Acidic Surface of Farnesyltransferase and Geranylgeranyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Piperidine Scaffold: A Comprehensive Guide to Structural Elucidation of Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of pharmaceuticals, demonstrating a wide spectrum of biological activities, including anticancer, analgesic, and antipsychotic properties.[1][2] The precise three-dimensional arrangement of substituents on the piperidine core is paramount to their therapeutic efficacy, making detailed structural elucidation an indispensable component of the drug discovery and development process.[3]
This technical guide provides an in-depth overview of the methodologies employed in the structural characterization of novel piperidine-1 derivatives. It outlines detailed experimental protocols for their synthesis and analysis, presents key quantitative data in a structured format, and visualizes complex workflows and biological pathways to facilitate a comprehensive understanding.
I. Synthesis and Characterization: An Experimental Overview
The synthesis of novel piperidine derivatives is often achieved through multi-step processes, beginning with the formation of a substituted piperidine core, followed by functionalization at the nitrogen atom. A representative synthetic approach is the acylation of a pre-existing piperidine with a substituted benzoyl chloride.
Experimental Protocols
General Procedure for the Synthesis of (4-Substituted-phenyl)(piperidin-1-yl)methanone Derivatives:
A solution of a 4-substituted piperidine (1.0 equivalent) and triethylamine (B128534) (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) is cooled to 0 °C in an ice bath. To this stirred solution, the corresponding substituted benzoyl chloride (1.1 equivalents) dissolved in anhydrous DCM is added dropwise over a period of 15-20 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure piperidine-1-derivative.
Spectroscopic and Crystallographic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.[4] Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of proton and carbon signals.[5]
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source to confirm the molecular formula of the synthesized compounds.[6]
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., methanol/dichloromethane).[7] Data collection is performed on a diffractometer equipped with a CCD detector using Mo Kα radiation (λ = 0.71073 Å).[2] The structure is solved by direct methods and refined by full-matrix least-squares on F².[8]
II. Data Presentation: Spectroscopic and Crystallographic Data
The following tables summarize representative quantitative data for the structural elucidation of novel piperidine-1 derivatives.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Substituted (Piperidin-1-yl)methanone Derivative
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2', H-6' (axial) | 3.20-3.30 (m) | 45.9 |
| H-2', H-6' (equatorial) | 3.65-3.75 (m) | 45.9 |
| H-3', H-5' (axial) | 1.50-1.60 (m) | 25.5 |
| H-3', H-5' (equatorial) | 1.65-1.75 (m) | 25.5 |
| H-4' | 2.80-2.90 (tt, J = 11.5, 3.8 Hz) | 30.8 |
| C=O | - | 170.2 |
| C-1'' | - | 135.4 |
| C-2'', C-6'' | 7.38-7.42 (m) | 128.8 |
| C-3'', C-5'' | 7.42-7.46 (m) | 128.6 |
| C-4'' | 7.35-7.38 (m) | 126.9 |
Table 2: Representative Single-Crystal X-ray Diffraction Data for a Novel Piperidine Derivative [8]
| Parameter | Value |
| Empirical Formula | C₁₇H₁₆BrNO₂ |
| Formula Weight | 346.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1606(6) |
| b (Å) | 10.4832(8) |
| c (Å) | 14.6933(12) |
| α (°) | 90 |
| β (°) | 97.046(2) |
| γ (°) | 90 |
| Volume (ų) | 1069.04(15) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.543 |
| Absorption Coefficient (mm⁻¹) | 2.789 |
| F(000) | 704 |
| Theta range for data collection (°) | 1.99 to 25.50 |
| Reflections collected | 12143 |
| Independent reflections | 7925 [R(int) = 0.0246] |
| Goodness-of-fit on F² | 0.783 |
| Final R indices [I>2sigma(I)] | R1 = 0.0354, wR2 = 0.0865 |
III. Mandatory Visualizations
The following diagrams illustrate the experimental workflow for structural elucidation and a key signaling pathway modulated by certain piperidine derivatives.
Caption: Experimental workflow for the structural elucidation of new piperidine-1 derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a piperidine derivative.
IV. Conclusion
The structural elucidation of novel piperidine-1 derivatives is a critical endeavor in the quest for new therapeutic agents. A combination of robust synthetic protocols and advanced analytical techniques, including NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, provides the necessary framework for unambiguous characterization. The detailed data and workflows presented in this guide offer a comprehensive resource for researchers in the field, facilitating the rational design and development of the next generation of piperidine-based pharmaceuticals. The visualization of the inhibitory action on key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, further underscores the importance of structural knowledge in understanding and optimizing biological activity.[1][3]
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. rroij.com [rroij.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of Physicochemical Properties in the Development of N-Substituted Piperidine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine (B6355638) ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility allows for the precise spatial orientation of substituents, making it a versatile template for interacting with diverse biological targets. The nitrogen atom of the piperidine ring offers a critical point for modification, and N-substitution profoundly influences the molecule's physicochemical properties. These properties—including lipophilicity, basicity, and solubility—are paramount as they govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, ultimately dictating its efficacy and safety. This technical guide provides an in-depth analysis of the core physicochemical properties of N-substituted piperidine analogues, details the experimental protocols for their determination, and explores their relationship with biological activity.
Core Physicochemical Properties and Their Impact
The therapeutic success of a drug molecule is intrinsically linked to its ability to reach its target in sufficient concentration and to be cleared from the body effectively. The N-substituent on a piperidine ring acts as a key modulator of the properties that determine this pharmacokinetic behavior.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds, or the distribution coefficient (LogD) for ionizable compounds at a specific pH. For the basic piperidine ring, LogD at physiological pH (7.4) is the more relevant parameter.
-
Impact of N-Substitution: The nature of the N-substituent dramatically alters lipophilicity.
-
Alkyl Chains: Increasing the length of an N-alkyl chain generally increases LogP/LogD.
-
Aryl Groups: The introduction of an N-aryl or N-benzyl group significantly increases lipophilicity due to the hydrophobic nature of the aromatic ring.[2]
-
Polar Groups: Incorporating polar functional groups (e.g., hydroxyl, carboxyl) into the N-substituent will decrease lipophilicity.
-
A delicate balance is required; while sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.
Basicity (pKa)
The piperidine nitrogen is basic, and its degree of protonation at physiological pH is determined by its pKa value (the pKa of the conjugate acid). This ionization state is crucial for solubility, receptor binding (many binding sites recognize the charged form), and cell permeability (the neutral form is more membrane-permeable).
-
Impact of N-Substitution: The electronic properties of the N-substituent modulate the electron density on the nitrogen atom, thereby altering its basicity.
-
Electron-Donating Groups (EDGs): N-alkyl groups are weakly electron-donating, slightly increasing basicity compared to the parent piperidine.
-
Electron-Withdrawing Groups (EWGs): N-acyl, N-aryl, or other electron-withdrawing substituents significantly decrease the basicity of the piperidine nitrogen. For example, the pKa of N-phenylpiperidine is considerably lower than that of piperidine itself.
-
Aqueous Solubility
Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body via the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.
-
Impact of N-Substitution: Solubility is inversely related to lipophilicity and the strength of the crystal lattice (reflected in the melting point).
-
Highly lipophilic N-substituents (e.g., large aromatic systems) tend to decrease aqueous solubility.[3]
-
N-substituents capable of hydrogen bonding or carrying a charge can enhance solubility.
-
Melting Point
The melting point of a compound is an indicator of the stability of its crystal lattice. A high melting point suggests strong intermolecular forces, which can correlate with poor solubility as more energy is required to break the crystal lattice and dissolve the compound.
-
Impact of N-Substitution: The size, shape, and polarity of the N-substituent influence crystal packing and, consequently, the melting point. Symmetrical molecules or those with strong intermolecular interactions (like hydrogen bonding) often have higher melting points.
Data Presentation: Physicochemical Properties of Representative Piperidine Analogues
The following table summarizes key physicochemical data for a selection of N-substituted piperidine analogues, illustrating the impact of various substituents.
| Compound ID | Structure | N-Substituent | LogP | pKa | Aqueous Solubility | Melting Point (°C) |
| 1 | Piperidine | -H | 0.84[4] | 11.12 | Miscible[4] | -9[4] |
| 2 | N-Phenylpiperidine | Phenyl | 3.2 (calc.)[5] | 5.2 | Insoluble | 45-48 |
| 3 | N-Benzylpiperidine | Benzyl | 3.1 (calc.) | 9.02 (pred.)[2] | Insoluble[2] | 178-179[2] |
| 4 | 1-Acetylpiperidine | Acetyl | 0.7 (calc.) | ~3-4 (est.) | Soluble | - |
| 5 | 4-Aryl-4-piperidinol (AP-01) | -H (on N) | 2.5 ± 0.2[6] | 8.9 ± 0.1[6] | 150 mg/L[6] | 148-150[6] |
| 6 | 4-(4-Chlorophenyl)-4-piperidinol (AP-02) | -H (on N) | 3.1 ± 0.2[6] | 8.7 ± 0.1[6] | 50 mg/L[6] | 162-164[6] |
Note: Data is compiled from various sources for illustrative purposes. "pred." indicates a predicted value, "calc." a calculated value, and "est." an estimated value. Actual experimental values may vary.
Experimental Protocols
Accurate and reproducible measurement of physicochemical properties is fundamental to drug discovery. Standardized high-throughput methods are often employed in the early stages.
Determination of Lipophilicity (LogP/LogD)
-
Shake-Flask Method (Gold Standard):
-
Preparation: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Partitioning: Dissolve a known amount of the test compound in one of the phases. Add an equal volume of the other pre-saturated phase.
-
Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove aliquots from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6]
-
Determination of Basicity (pKa)
-
Potentiometric Titration:
-
Sample Preparation: Dissolve a precise amount of the piperidine analogue in deionized water or a co-solvent system (e.g., water-methanol) if solubility is low. Adjust the ionic strength of the solution (e.g., to 0.15 M with KCl).[6]
-
Acidification: Make the solution acidic (pH ~2) by adding a standardized strong acid (e.g., 0.1 M HCl) to ensure the piperidine nitrogen is fully protonated.[6]
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C), recording the pH after each addition of titrant.[6]
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point, which corresponds to the inflection point of the titration curve.[6]
-
Determination of Aqueous Solubility
-
Kinetic Solubility Assay: This high-throughput method is used for early-stage screening.
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO).
-
Addition: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Mix and incubate the solution for a short period (e.g., 1-2 hours).
-
Detection: If the compound's solubility is exceeded, it will precipitate. The amount of precipitate can be measured by:
-
Nephelometry: Detects undissolved particles via light scattering.
-
Direct UV/LC-MS: The solution is filtered to remove precipitate, and the concentration of the dissolved compound in the filtrate is measured.
-
-
-
Thermodynamic (Equilibrium) Solubility Assay: This method measures the true equilibrium solubility.
-
Incubation: Add an excess amount of the solid compound to an aqueous buffer.
-
Equilibration: Agitate the suspension for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached between the solid and dissolved states.
-
Separation & Quantification: Filter the suspension to remove undissolved solid and measure the concentration of the compound in the filtrate by a suitable analytical method (e.g., HPLC).
-
Determination of Melting Point
-
Capillary Method:
-
Sample Preparation: Ensure the sample is a fine, dry powder. Pack a small amount of the powder into a thin glass capillary tube, sealed at one end.
-
Apparatus: Place the capillary tube into a melting point apparatus, which consists of a heated block or bath with a calibrated thermometer or digital temperature sensor.
-
Heating: Heat the sample rapidly to a temperature just below the expected melting point. Then, reduce the heating rate (e.g., to 1-2 °C per minute) to allow for accurate observation.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The result is reported as a melting range.
-
Mandatory Visualizations: Workflows and Pathways
Logical Relationships and Workflows
The interplay between physicochemical properties and the drug discovery process is critical for identifying viable candidates. Early profiling allows for a "fail fast, fail cheap" approach, eliminating compounds with poor ADME properties before significant resources are invested.
Signaling Pathways Modulated by Piperidine Analogues
N-substituted piperidines are scaffolds for inhibitors of numerous signaling pathways critical in diseases like cancer and inflammation. The PI3K/Akt and NF-κB pathways are prominent examples.
-
PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a hallmark of many cancers, making it a key therapeutic target. Certain piperidine-containing molecules act as potent PI3K inhibitors.[7][8]
-
NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB activation is linked to inflammatory diseases and cancer. N-aryl piperidines and related structures have been developed as potent inhibitors of NF-κB translocation.[9]
Conclusion
The N-substituted piperidine scaffold remains an exceptionally valuable core in modern drug discovery. The identity of the N-substituent is a critical design element, profoundly influencing the key physicochemical properties that underpin a compound's ADME profile and ultimate clinical success. A thorough and early characterization of lipophilicity, basicity, solubility, and melting point, guided by the robust experimental protocols detailed herein, is essential. This data-driven approach enables medicinal chemists to rationally design analogues with optimized properties, enhancing the probability of identifying potent, safe, and effective therapeutic agents for a multitude of diseases.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-benzylpiperidine [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Phenylpiperidine | C11H15N | CID 20038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of novel N-aryl substituted piperamide on NF-kappa B translocation as a potent anti-neuroinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 1-Substituted Piperidines: A Technical Guide for Drug Discovery
Introduction
The piperidine (B6355638) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds. This six-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity, three-dimensional character, and synthetic tractability. The nitrogen atom at the 1-position provides a versatile handle for substitution, allowing for the fine-tuning of physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the chemical space of 1-substituted piperidines, offering insights into their synthesis, structure-activity relationships (SAR), and modulation of key signaling pathways relevant to drug discovery.
Physicochemical Properties of 1-Substituted Piperidines
The substituent at the 1-position of the piperidine ring plays a crucial role in defining the molecule's overall physicochemical profile, including its basicity (pKa), lipophilicity (logP), and solubility. These parameters are critical for optimizing pharmacokinetic and pharmacodynamic properties.
| Compound/Substituent | pKa | cLogP | Solubility | Reference |
| Piperidine | 11.2 | 0.84 | Miscible in water | [1] |
| 1-Methylpiperidine | 10.08 | 1.34 | Soluble in water | [2] |
| 1-Ethylpiperidine | 10.4 | 1.84 | Soluble in water | [2] |
| 1-Propylpiperidine | 10.4 | 2.34 | Soluble in water | [2] |
| 1-Benzylpiperidine | 9.05 | 3.09 | Slightly soluble in water | [2] |
| 1-(4-Fluorobenzyl)piperidine | 8.85 | 3.28 | Poorly soluble in water | [2] |
| 1-Acetylpiperidine | 0.8 | 1.05 | Soluble in water | [2] |
| 1-Benzoylpiperidine | - | 2.59 | Insoluble in water | [2] |
Synthesis of 1-Substituted Piperidines
The synthesis of 1-substituted piperidines is most commonly achieved through the N-alkylation of a pre-existing piperidine ring. Two of the most robust and widely used methods are direct alkylation with alkyl halides and reductive amination.
Experimental Protocol 1: N-Alkylation of Piperidine via Reductive Amination
This protocol describes the synthesis of N-benzylpiperidine from piperidine and benzaldehyde (B42025) using sodium triacetoxyborohydride (B8407120) as the reducing agent.
Materials:
-
Piperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add piperidine (1.1 equivalents) and the chosen solvent (DCE or THF).
-
Add benzaldehyde (1.0 equivalent) to the stirred solution at room temperature.
-
After stirring for 20-30 minutes, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield the crude N-benzylpiperidine.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.[3]
Experimental Protocol 2: Direct N-Alkylation of Piperidine with an Alkyl Halide
This protocol details the synthesis of N-benzylpiperidine from piperidine and benzyl (B1604629) chloride using potassium carbonate as a base.
Materials:
-
Piperidine
-
Benzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.1 equivalents) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Slowly add benzyl chloride (1.0 equivalent) to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylpiperidine.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.[3]
Biological Activities and Structure-Activity Relationships
1-Substituted piperidines exhibit a wide spectrum of biological activities, and their SAR has been extensively studied for various targets.
Central Nervous System (CNS) Targets
1-Substituted piperidines are prominent scaffolds for inhibitors of monoamine transporters like DAT and SERT, which are key targets for the treatment of depression, ADHD, and other neurological disorders.[4]
| Compound | Target | IC50 (nM) | Ki (nM) | Reference |
| GBR 12909 | DAT | 14 | - | [5] |
| 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine | DAT | 6.6 | - | [5] |
| 4-(2-((2-thienyl)phenylmethoxy)ethyl)-1-(3-phenylpropyl)piperidine | DAT | 6.0 | - | [5] |
| 3-[(Phenyl)(4-fluorobenzyloxy)methyl]piperidine | SERT | - | 2 | [6] |
| Fluoxetine | SERT | - | - | [6] |
Signaling Pathway: Dopamine (B1211576) Transporter Inhibition
The diagram below illustrates the mechanism of action of a 1-substituted piperidine derivative as a dopamine transporter inhibitor. By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase the concentration and duration of dopamine signaling.
Caption: Inhibition of the Dopamine Transporter (DAT) by a 1-substituted piperidine.
The piperidine scaffold is a key component of many potent opioid receptor modulators, including both agonists and antagonists. These compounds are crucial for pain management.
| Compound | Target | Ki (nM) | Activity | Reference |
| Compound 44 | µ-opioid receptor | 2.1 | Agonist | [7] |
| Compound 44 | σ1 receptor | 1.86 | Antagonist | [7] |
| Various derivatives | µ-opioid receptor | 0.2 - 20 | Agonist | [8] |
| Various derivatives | δ-opioid receptor | 0.5 - 50 | Antagonist | [8] |
Signaling Pathway: µ-Opioid Receptor Agonism
The following diagram depicts the signaling cascade initiated by the binding of a 1-substituted piperidine agonist to the µ-opioid receptor, a G-protein coupled receptor (GPCR). This activation leads to downstream effects that ultimately result in analgesia.
Caption: µ-Opioid receptor agonism by a 1-substituted piperidine.
Anticancer Activity
Numerous 1-substituted piperidine derivatives have demonstrated significant potential as anticancer agents by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.[9]
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 17a | PC3 (Prostate) | 0.81 | [10] |
| Doxorubicin | PC3 (Prostate) | - | [10] |
| Piperine | 4T1 (Breast) | 78.52 | [10] |
| Furan-pyrazole piperidine derivatives | OVCAR-8 (Ovarian) | 0.05 - 5 | [9] |
| Furan-pyrazole piperidine derivatives | HCT116 (Colon) | 0.1 - 10 | [9] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer. Certain piperidine-containing molecules can inhibit key kinases in this pathway, leading to reduced cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 1-substituted piperidine.
Biological Evaluation Protocols
Experimental Protocol 3: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell line (e.g., MCF-7, PC3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
1-Substituted piperidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[11]
Experimental Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol
-
1-Substituted piperidine derivatives (dissolved in a suitable solvent)
-
Positive control (e.g., Ascorbic Acid or Trolox)
-
96-well microplate or test tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the piperidine derivatives.
-
Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the piperidine compound solution.
-
Add an equal volume of the DPPH working solution to each well/tube. Include a blank (solvent only) and a positive control.
-
Incubation: Incubate the plate/tubes in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value from a plot of scavenging activity versus concentration.[5]
Experimental Protocol 5: Antimicrobial Susceptibility Testing by Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain
-
Mueller-Hinton Broth (MHB) or appropriate broth
-
1-Substituted piperidine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
Inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic)
-
Negative control (broth with solvent and inoculum)
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the piperidine derivative in the broth directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (standard antibiotic) and a negative control on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.[12]
Characterization of 1-Substituted Piperidines
The structural elucidation and purity assessment of newly synthesized 1-substituted piperidines are typically performed using a combination of spectroscopic techniques.
General Procedure for NMR and Mass Spectrometry Characterization
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Mass Spectrometry (ESI-MS): Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this stock to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[13]
Data Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum to determine the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of different types of carbon atoms in the molecule.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum to determine the accurate mass of the molecular ion, which confirms the elemental composition. Tandem mass spectrometry (MS/MS) can be used to analyze fragmentation patterns for further structural confirmation.[13]
Workflow for Synthesis and Characterization
The following diagram outlines a typical workflow from the synthesis of a 1-substituted piperidine to its full characterization.
Caption: A typical workflow for the synthesis and characterization of 1-substituted piperidines.
Conclusion
The 1-substituted piperidine motif continues to be a highly fruitful area of research in drug discovery. Its synthetic accessibility and the profound impact of the N-substituent on the molecule's properties provide a rich chemical space for exploration. A systematic approach, combining rational design, efficient synthesis, and comprehensive biological evaluation, is key to unlocking the full therapeutic potential of this remarkable scaffold. This guide provides a foundational framework of data and protocols to aid researchers in this endeavor.
References
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Qsar studies | PDF [slideshare.net]
- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Initial pharmacological screening of substituted piperidines-1
An In-Depth Technical Guide on the Initial Pharmacological Screening of Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine (B6355638) scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules, making it a cornerstone in modern drug discovery. Its prevalence in numerous FDA-approved drugs highlights its significance in medicinal chemistry. The versatility of the piperidine ring allows for the synthesis of a diverse library of substituted derivatives with a wide spectrum of pharmacological activities, including analgesic, antimicrobial, antioxidant, and cytotoxic properties.
This technical guide provides a comprehensive overview of the initial pharmacological screening of substituted piperidines. It details the experimental protocols for key in vitro and in vivo assays, presents quantitative data from various studies in clearly structured tables for comparative analysis, and visualizes the experimental workflows using diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel piperidine-based therapeutic agents.
Experimental Protocols
Detailed methodologies for the initial pharmacological screening of substituted piperidines are outlined below. These protocols are based on established and widely used assays in the field.
Analgesic Activity Screening
This method is used to evaluate the peripheral analgesic activity of a compound.[1][2][3][4]
-
Animals: Swiss albino mice (20-25 g) of either sex are used. The animals are fasted for 12 hours before the experiment with free access to water.
-
Procedure:
-
The animals are divided into groups (n=6), including a control group, a standard group, and test groups.
-
The control group receives the vehicle (e.g., normal saline with 0.5% Tween 80).
-
The standard group receives a reference drug (e.g., Diclofenac Sodium at 10 mg/kg, intraperitoneally).
-
The test groups are administered with the substituted piperidine derivatives at various doses.
-
After 30 minutes of drug administration, 0.6% (v/v) acetic acid solution is injected intraperitoneally to all animals.
-
Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 15 minutes.
-
-
Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100
This assay is employed to assess the central analgesic activity of a compound.[5][6][7][8][9]
-
Animals: Wistar albino rats (150-200 g) are used.
-
Apparatus: A tail-flick analgesiometer is used, which applies a radiant heat stimulus to the tail.
-
Procedure:
-
The basal reaction time of each rat to the radiant heat is recorded before drug administration. The cut-off time is typically set to 10-15 seconds to prevent tissue damage.
-
The animals are divided into groups, including a control, a standard (e.g., Morphine at 5 mg/kg, subcutaneously), and test groups.
-
The substituted piperidine derivatives are administered to the test groups.
-
The tail-flick latency is measured at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
-
Data Analysis: The increase in latency period is indicative of analgesic activity.
Antimicrobial Activity Screening
This method is used to determine the antimicrobial activity of the synthesized compounds against various bacterial and fungal strains.[10][11][12][13][14]
-
Microorganisms: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungal strains (e.g., Candida albicans) are used.
-
Procedure:
-
Muller-Hinton agar (B569324) (for bacteria) or Sabouraud dextrose agar (for fungi) is prepared and sterilized.
-
The microbial inoculum is standardized and uniformly spread over the surface of the agar plates.
-
Wells of a specific diameter (e.g., 6 mm) are made on the agar surface using a sterile cork borer.
-
The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at a specific concentration.
-
A standard antibiotic (e.g., Ciprofloxacin for bacteria) and the solvent control are also placed in separate wells.
-
The plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).
-
-
Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Antioxidant Activity Screening
This assay is a common and reliable method to evaluate the antioxidant potential of a compound.[15][16][17][18][19]
-
Reagents: DPPH solution in methanol, test compounds, and a standard antioxidant (e.g., Ascorbic acid or Trolox).
-
Procedure:
-
Different concentrations of the substituted piperidine derivatives are prepared in methanol.
-
A fixed volume of the DPPH solution is added to the test solutions.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined graphically. A lower IC50 value indicates higher antioxidant activity.
Cytotoxicity Screening
This is a simple, rapid, and cost-effective preliminary assay to assess the cytotoxicity of a compound.[20][21][22][23][24]
-
Organism: Brine shrimp (Artemia salina) nauplii.
-
Procedure:
-
Brine shrimp eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours.
-
Different concentrations of the substituted piperidine derivatives are prepared in vials with seawater.
-
A specific number of nauplii (e.g., 10) are added to each vial.
-
A control group with the solvent and a positive control with a known cytotoxic agent (e.g., Podophyllotoxin) are also included.
-
After 24 hours of incubation, the number of surviving nauplii is counted.
-
-
Data Analysis: The percentage of mortality is calculated for each concentration. The LC50 value (the concentration at which 50% of the nauplii are killed) is determined using probit analysis. A lower LC50 value indicates higher cytotoxicity.
Data Presentation
The following tables summarize the quantitative data from the initial pharmacological screening of various substituted piperidines, as reported in the literature.
Table 1: Analgesic Activity of Substituted Piperidines (Tail Immersion Method)
| Compound | Dose (mg/kg) | Time (min) | Analgesia (Mean increase in latency ± SEM) | Reference |
| PP1 | 50 (p.o.) | 30 | 1.12±0.04 | [6] |
| 60 | 1.98±0.05 | [6] | ||
| 90 | 2.54±0.06 | [6] | ||
| AMP5 | 1 (i.p.) | 30 | 1.25±0.05 | [6] |
| 60 | 2.15±0.07 | [6] | ||
| 90 | 3.10±0.08 | [6] | ||
| AMP6 | 0.1 (i.p.) | 30 | 1.30±0.06 | [6] |
| 60 | 2.25±0.08 | [6] | ||
| 90 | 3.20±0.09 | [6] | ||
| Pethidine | 50 (p.o.) | 30 | 1.05±0.03 | [6] |
| 60 | 1.85±0.04 | [6] | ||
| 90 | 2.40±0.05 | [6] |
Data is presented as the mean increase in tail flick latency in seconds ± Standard Error of the Mean.
Table 2: Analgesic Activity of 1,4-Substituted Piperidines (Tail Flick Method)
| Compound | Dose (mg/kg) | Time (min) | Tail Flick Response Time (sec) ± SE | Reference |
| 6a | 50 | 45 | 5.51±0.47 | [3] |
| 90 | 5.00±0.62 | [3] | ||
| 180 | 5.68±0.37 | [3] | ||
| 6b | 50 | 45 | 5.80±0.67 | [3] |
| 90 | 6.63±0.92 | [3] | ||
| 180 | 6.65±0.52 | [3] | ||
| 6c | 50 | 45 | 6.00±0.73 | [3] |
| 90 | 4.86±0.64 | [3] | ||
| 180 | 5.37±0.24 | [3] | ||
| Morphine | 3 | 45 | 7.10±0.41 | [3] |
| 90 | 7.21±0.53 | [3] | ||
| 180 | 6.50±0.49 | [3] |
Data is presented as the mean response time in seconds ± Standard Error.
Table 3: Antimicrobial Activity of Substituted Piperidines (Zone of Inhibition in mm)
| Compound | Concentration | E. coli | S. aureus | B. cereus | P. aeruginosa | Reference |
| Compound 1 | 20 µL of 10mg/ml | 9±1.41 | 22±4.32 | - | - | [15] |
| Compound 2 | 20 µL of 10mg/ml | 12±0 | 24±3.26 | - | - | [15] |
| Compound 6 | - | ≥ 6 | ≥ 6 | ≥ 6 | ≥ 6 | [5][20] |
| Compound 8 | - | - | 5 | - | 5 | [5][20] |
| Compound 9 | - | - | - | - | - | [5][20] |
| Chloramphenicol | 20 µL of 10mg/ml | 31±3.56 | 23±2.45 | - | - | [15] |
Data is presented as the mean diameter of the zone of inhibition in millimeters ± Standard Deviation where available. A dash (-) indicates data not available.
Table 4: Antioxidant Activity of Substituted Piperidines (DPPH Scavenging Capacity)
| Compound | Concentration (µg/ml) | Scavenging Capacity (%) | Reference |
| Compound 6 | 1000 | 49 | [5][20] |
| Compound 8 | 1000 | 78 | [5][20] |
| Rutin (Control) | 1000 | 97 | [5][20] |
Data represents the percentage of DPPH radical scavenging at a concentration of 1000 µg/ml.
Visualizations
The following diagrams, created using the DOT language, illustrate the workflows of the described pharmacological screening assays.
References
- 1. nwmedj.org [nwmedj.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. academicjournals.org [academicjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. Novel Opioid Analgesics for the Development of Transdermal Opioid Patches That Possess Morphine-Like Pharmacological Profiles Rather Than Fentanyl: Possible Opioid Switching Alternatives Among Patch Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Making sure you're not a bot! [find.lib.uoc.gr]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. medicinearticle.com [medicinearticle.com]
- 22. longdom.org [longdom.org]
- 23. longdom.org [longdom.org]
- 24. researchgate.net [researchgate.net]
Green Synthesis Methods for Substituted Piperidine Building Blocks: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The piperidine (B6355638) scaffold is a cornerstone in modern medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2] Traditional synthetic routes to these valuable building blocks often involve harsh conditions, hazardous reagents, and multiple steps, posing significant environmental and safety challenges. This guide provides a comprehensive overview of green and sustainable synthetic strategies for accessing substituted piperidines. We will explore methodologies that prioritize efficiency, safety, and environmental benignity, including biocatalysis, multicomponent reactions (MCRs), flow chemistry, and microwave- and ultrasound-assisted synthesis. This document is intended to serve as a technical resource, offering detailed experimental protocols, comparative data, and visual workflows to aid researchers in the adoption of greener synthetic practices.
Biocatalysis: Harnessing Enzymes for Precision and Selectivity
Biocatalysis offers an environmentally friendly and highly selective alternative for synthesizing chiral piperidines. Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure) and can provide exquisite control over stereochemistry, often eliminating the need for protecting groups and reducing downstream purification efforts.[3]
Key Biocatalytic Approaches
-
Lipase-Catalyzed Multicomponent Reactions: Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed to catalyze the one-pot synthesis of polyfunctionalized piperidines from aldehydes, anilines, and acetoacetate (B1235776) esters.[1][4] Immobilizing the enzyme on magnetic nanoparticles allows for easy recovery and reuse, enhancing the sustainability of the process.[4]
-
Oxidase/Reductase Cascades: Chemo-enzymatic cascades involving amine oxidases (AmOx) and ene-imine reductases (IRED) can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[3] This one-pot cascade provides access to challenging stereoisomers that are prevalent in many therapeutic compounds.[3]
-
C-H Oxidation and Radical Cross-Coupling: A novel, modular approach combines biocatalytic C-H oxidation with radical cross-coupling.[5][6] Enzymes like proline hydroxylase are used to selectively introduce hydroxyl groups onto the piperidine ring, which then serve as handles for subsequent functionalization via radical reactions.[5] This strategy significantly shortens synthetic routes to complex, three-dimensional piperidines.[6]
Data Presentation: Biocatalytic Synthesis
| Method | Catalyst | Substrates | Solvent | Temp (°C) | Time | Yield (%) | Stereoselectivity | Ref |
| Multicomponent Reaction | Immobilized CALB on magnetic halloysite (B83129) nanotubes (CALB@MHNTs) | Benzaldehyde (B42025), Aniline (B41778), Ethyl acetoacetate | H₂O | RT | 12 h | 91 | N/A | [1][4] |
| Chemo-enzymatic Dearomatization | Amine Oxidase (AmOx) / Ene Imine Reductase (IRED) | N-substituted tetrahydropyridines | Buffer | 30 | 24 h | >99 | >99% ee | [3] |
| C-H Oxidation + Radical Cross-Coupling | Engineered Proline-4-hydroxylase (P4H) / Ni-electrocatalysis | N-Boc-piperidine-3-carboxylic acid | H₂O | RT | - | - | Enantioselective | [5][6] |
Experimental Protocol: Immobilized Lipase-Catalyzed MCR
Synthesis of Ethyl 4-phenyl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
-
Materials: Benzaldehyde (2 mmol), aniline (2 mmol), ethyl acetoacetate (1 mmol), immobilized CALB on magnetic halloysite nanotubes (CALB@MHNTs, 20 mg), water (5 mL).
-
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (2 mmol), aniline (2 mmol), ethyl acetoacetate (1 mmol), and water (5 mL).
-
Add the immobilized CALB catalyst (20 mg) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, use an external magnet to isolate the catalyst from the reaction medium.
-
Decant the aqueous layer and extract the product with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to afford the desired piperidine derivative. The catalyst can be washed with ethanol (B145695) and water, dried, and reused for up to ten cycles.[4]
-
Visualization: Biocatalytic Cascade
Multicomponent Reactions (MCRs): Atom Economy and Efficiency
Multicomponent reactions are powerful tools in green chemistry, allowing for the synthesis of complex molecules from three or more starting materials in a single step.[7] This approach maximizes atom economy, reduces waste by minimizing intermediate isolation and purification steps, and often proceeds under mild, environmentally friendly conditions.[8]
Key MCR Approaches
-
Water-Mediated Synthesis: Using water as a solvent is a key tenet of green chemistry. One-pot MCRs of aldehydes, amines, and β-ketoesters in water, often catalyzed by surfactants like sodium lauryl sulfate (B86663) (SLS), provide an efficient and environmentally friendly route to highly substituted piperidines at room temperature.[9][10]
-
Catalyst-Free and Solvent-Free Reactions: In some cases, MCRs can proceed efficiently without any catalyst or solvent, particularly under microwave irradiation.[2] These methods represent the pinnacle of green chemistry by eliminating auxiliary substances entirely.
Data Presentation: Multicomponent Reactions
| Catalyst | Reactants | Solvent | Temp (°C) | Time | Yield (%) | Ref |
| Sodium Lauryl Sulfate (SLS) | Benzaldehyde, Aniline, Ethyl acetoacetate | Water | RT | 5 h | 92 | [9][10] |
| ZrOCl₂·8H₂O | 4-Chlorobenzaldehyde, Aniline, Ethyl acetoacetate | Ethanol | Reflux | 3 h | 90 | [11] |
| Citric Acid | 4-Nitrobenzaldehyde, Aniline, Methyl acetoacetate | None | 80 | 30 min | 94 | [11] |
| Iodine | Benzaldehyde, Aniline, Ethyl acetoacetate, Acetonitrile | None | RT | 1.5 h | 95 | [11] |
Experimental Protocol: SLS-Catalyzed MCR in Water
Synthesis of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate
-
Materials: Benzaldehyde (2 mmol), aniline (2 mmol), ethyl acetoacetate (1 mmol), Sodium Lauryl Sulfate (SLS, 0.02 g), water (10 mL).
-
Procedure:
-
In a 50 mL flask, dissolve SLS (0.02 g) in water (10 mL).
-
Add benzaldehyde (2 mmol), aniline (2 mmol), and ethyl acetoacetate (1 mmol) to the aqueous SLS solution.
-
Stir the resulting suspension at room temperature for 5 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
The solid product precipitates out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and then a small amount of ethanol to remove impurities.
-
Dry the product under vacuum to yield the highly substituted piperidine.[9][10]
-
Visualization: General MCR Pathway
Flow Chemistry: A Safer, Scalable Approach
Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, superior heat and mass transfer, precise reaction control, and seamless scalability.[12] These features make it an ideal platform for developing green and efficient protocols for piperidine synthesis.
Key Flow Chemistry Approaches
-
Diastereoselective Grignard Addition: The rapid and highly selective addition of Grignard reagents to N-(tert-butylsulfinyl)-bromoimines can be performed in a continuous flow reactor, yielding α-chiral piperidines with high diastereoselectivity in minutes.[13][14]
-
Electrocatalytic Hydrogenation: Pyridines can be sustainably reduced to piperidines at ambient temperature and pressure using electrocatalytic hydrogenation in a flow cell, avoiding the need for high-pressure hydrogen gas.[12]
-
Continuous Hydrogenation in Microreactors: The direct hydrogenation of pyridine (B92270) can be performed efficiently and safely in a packed-bed microreactor using a heterogeneous catalyst (e.g., Ru/C).[12] This method allows for high throughput and excellent control over reaction parameters.
Data Presentation: Flow Chemistry Synthesis
| Method | Substrate | Reagents / Catalyst | Residence Time | Temp (°C) | Pressure | Yield (%) | Ref |
| Grignard Addition | N-(tert-butylsulfinyl)-bromoimine | Phenylmagnesium bromide | 2 min | -20 | 5 bar | >80 | [14] |
| Electrocatalytic Hydrogenation | Pyridine | Graphite felt electrodes | - | Ambient | Ambient | High | [12] |
| Continuous Hydrogenation | Pyridine | 5% Ru/C | 100 s | 60 | 2.0 MPa | >99 | [12] |
Experimental Protocol: Continuous Hydrogenation of Pyridine
-
System Setup: A flow chemistry system comprising a liquid pump for the pyridine solution (e.g., in methanol), a mass flow controller for hydrogen gas, a T-mixer, a packed-bed microreactor containing a Ru/C catalyst, a back-pressure regulator, and a gas-liquid separator.
-
Procedure:
-
Pack the microreactor with the Ru/C catalyst. Place the reactor in a heating module and set the temperature to 60 °C.
-
Pump a solution of pyridine in methanol (B129727) into the T-mixer.
-
Introduce hydrogen gas into the T-mixer at a molar ratio of 6:1 (H₂:pyridine).
-
Allow the gas-liquid mixture to flow through the heated packed-bed microreactor.
-
Maintain the system pressure at 2.0 MPa using the back-pressure regulator. Set the flow rates to achieve a residence time of 100 seconds.
-
Direct the reactor output to a gas-liquid separator.
-
Collect the liquid product, which is typically of high purity. If necessary, remove methanol by distillation to yield pure piperidine.[12]
-
Visualization: Flow Hydrogenation Workflow
Alternative Energy Inputs: Microwaves and Ultrasound
Microwave and ultrasound irradiation are alternative energy sources that can dramatically accelerate reaction rates, improve yields, and enhance selectivity, often under solvent-free or aqueous conditions.[15][16][17]
Key Methodologies
-
Microwave-Assisted Synthesis: Microwave heating can significantly reduce reaction times from hours to minutes for the synthesis of piperidine derivatives, such as piperidino-2-thioxoimidazolidin-4-ones.[15][18] Reactions are often performed in a 'one-pot' fashion under solvent-free conditions using a solid support like NaHSO₄·SiO₂, which acts as both a catalyst and an efficient microwave absorber.[15]
-
Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasonic irradiation promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures.[19] This has been applied to the synthesis of various heterocyclic compounds, including piperidinyl-quinoline acylhydrazones, in excellent yields and very short reaction times (4-6 minutes) in green solvents like ethanol.[16][20]
Data Presentation: Alternative Energy Methods
| Method | Reaction | Energy Source | Catalyst/Medium | Time | Yield (%) | Ref |
| Microwave | Piperidin-4-one + Thiosemicarbazide + Chloroethyl acetate | Microwave | NaHSO₄·SiO₂ (solid) | 2-4 min | 85-94 | [15] |
| Ultrasound | 2-(piperidin-1-yl)quinoline-3-carbaldehyde + Aromatic acid hydrazide | Ultrasound | Ethanol / Acetic acid | 4-6 min | 90-97 | [20] |
| Ultrasound | Piperidine + Methyl acrylate | Ultrasound | Water | 5 min | 98 | [19] |
Experimental Protocol: Ultrasound-Assisted Synthesis
Synthesis of N'-((6-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)benzohydrazide
-
Materials: 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde (1 mmol), benzohydrazide (B10538) (1 mmol), absolute ethanol (20 mL), glacial acetic acid (catalytic amount).
-
Procedure:
-
In a suitable vessel, dissolve the quinoline-carbaldehyde (1 mmol) and benzohydrazide (1 mmol) in absolute ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Place the vessel in an ultrasonic bath and irradiate with ultrasonic waves for 4-6 minutes at room temperature.
-
The product will precipitate out of the solution during the reaction.
-
Collect the solid product by filtration, wash with hot ethanol, and dry to afford the target compound in high purity.[20]
-
Conclusion
The development of green and sustainable methods for the synthesis of substituted piperidines is crucial for the future of pharmaceutical and chemical manufacturing. The strategies outlined in this guide—biocatalysis, multicomponent reactions, flow chemistry, and the use of alternative energy sources—demonstrate a significant shift away from classical, less efficient methods. By embracing these innovative approaches, researchers can not only improve the efficiency, safety, and scalability of their syntheses but also significantly reduce their environmental impact. The continued exploration and adoption of these green methodologies will be paramount in advancing the synthesis of these vital heterocyclic building blocks.
References
- 1. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 6. news-medical.net [news-medical.net]
- 7. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]
- 8. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. growingscience.com [growingscience.com]
- 10. researchgate.net [researchgate.net]
- 11. One-pot multi-component green synthesis of highly substituted piperidines » Growing Science [growingscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Piperidine synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajrconline.org [ajrconline.org]
- 18. researchgate.net [researchgate.net]
- 19. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Enantioselective Synthesis of Chiral 1-Substituted Piperidines: A Technical Guide for Researchers
Introduction
Chiral piperidine (B6355638) scaffolds are integral components in a vast number of pharmaceuticals and biologically active compounds. The specific stereochemistry of substituents on the piperidine ring is often critical for therapeutic efficacy and selectivity. Consequently, the development of robust and efficient methods for the enantioselective synthesis of 1-substituted piperidines is a cornerstone of modern medicinal chemistry and drug development. This guide provides an in-depth overview of key contemporary strategies, complete with experimental protocols and comparative data to aid researchers in this field.
Key Strategies for Enantioselective Synthesis
The synthesis of chiral 1-substituted piperidines can be broadly categorized into several key strategies, each offering unique advantages in terms of substrate scope, stereocontrol, and operational simplicity. The primary approaches include:
-
Catalytic Asymmetric Hydrogenation: Direct reduction of pyridinium (B92312) salts or related unsaturated precursors using chiral metal catalysts.
-
Palladium-Catalyzed Enantioselective C-H Functionalization: Directed activation and functionalization of C-H bonds at the α-position to the nitrogen atom.
-
Biocatalytic Desymmetrization: Enzymatic modification of prochiral piperidine derivatives to create stereocenters with high enantiopurity.
-
Rhodium-Catalyzed Asymmetric Reactions: Including reductive Heck reactions and hydroaminations to install chirality.
-
Chiral Auxiliary-Mediated Synthesis: Covalent attachment of a chiral moiety to guide the stereochemical outcome of subsequent transformations.
Catalytic Asymmetric Hydrogenation of Pyridinium Salts
Catalytic asymmetric hydrogenation is a powerful and atom-economical method for producing chiral piperidines. This approach typically involves the preparation of an N-substituted pyridinium salt, which is then reduced under a hydrogen atmosphere using a chiral transition metal catalyst, most commonly based on iridium.
Logical Workflow: Asymmetric Hydrogenation
The general workflow involves the synthesis of a pyridinium salt precursor followed by the crucial asymmetric hydrogenation step to yield the enantioenriched piperidine.
Caption: General workflow for the synthesis of chiral piperidines via asymmetric hydrogenation.
Quantitative Data: Iridium-Catalyzed Asymmetric Hydrogenation
The selection of the chiral ligand is critical for achieving high enantioselectivity in the iridium-catalyzed hydrogenation of N-benzylpyridinium salts.[1]
| Entry | Substrate (Pyridinium Salt) | Ligand | Yield (%) | Enantiomeric Ratio (er) | Reference |
| 1 | N-benzyl-2-phenoxathiinyl | MeO-BoQPhos | 92 | 99.3:0.7 | [1] |
| 2 | N-benzyl-2-(benzothiophen-2-yl) | MeO-BoQPhos | 89 | 96.6:3.4 | [1] |
| 3 | N-benzyl-2-(dibenzothiophen-4-yl) | MeO-BoQPhos | 93 | 95.1:4.9 | [1] |
| 4 | N-benzyl-2-(thiophen-2-yl) | MeO-BoQPhos | 91 | 96.4:3.6 | [1] |
| 5 | N-benzyl-2-(benzofuran-2-yl) | MeO-BoQPhos | 88 | 90.3:9.7 | [1] |
Experimental Protocol: Asymmetric Hydrogenation of N-benzyl-2-phenoxathiinylpyridinium Salt
This protocol is adapted from the work of Qu et al.[1]
Materials:
-
N-benzyl-2-phenoxathiinylpyridinium salt (1a)
-
[Ir(COD)Cl]₂ (1 mol%)
-
(R)-MeO-BoQPhos (3 mol%)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a glass vial insert is charged with the N-benzyl-2-phenoxathiinylpyridinium salt (1a, 0.1 mmol), [Ir(COD)Cl]₂ (0.001 mmol), and (R)-MeO-BoQPhos (0.003 mmol).
-
Anhydrous DCM (1.0 mL) is added to the vial.
-
The vial is placed into a stainless-steel autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.
-
The autoclave is pressurized with hydrogen gas to 600 psi.
-
The reaction mixture is stirred at 40 °C for 24 hours.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the chiral piperidine product.
Palladium-Catalyzed Enantioselective C-H Functionalization
Directing group-assisted, palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the enantioselective synthesis of α-arylated piperidines. This method utilizes a removable directing group, such as a thioamide, to guide the catalyst to a specific C-H bond, enabling highly regio- and enantioselective arylation.
Logical Workflow: Enantioselective C-H Arylation
This strategy involves the installation of a directing group, followed by the key Pd-catalyzed C-H arylation, and concluding with the removal of the directing group.
Caption: General workflow for Pd-catalyzed enantioselective C-H arylation of piperidines.
Quantitative Data: Pd-Catalyzed Enantioselective α-Arylation of N-Boc-piperidine Thioamide
The use of a chiral phosphoric acid (CPA) as a ligand is crucial for achieving high enantioselectivity in the arylation of N-Boc-piperidine-1-carbothioamide.[2]
| Entry | Aryl Boronic Acid | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | 4-Methylphenylboronic acid | 85 | 92 | [2] |
| 2 | 4-Methoxyphenylboronic acid | 80 | 94 | [2] |
| 3 | 4-Fluorophenylboronic acid | 75 | 90 | [2] |
| 4 | 3-Methylphenylboronic acid | 82 | 91 | [2] |
| 5 | 2-Naphthylboronic acid | 78 | 93 | [2] |
Experimental Protocol: Enantioselective α-Arylation of N-Boc-piperidine
This protocol is based on the work of Jain et al.[2]
Materials:
-
N-Boc-piperidine-1-carbothioamide
-
Aryl boronic acid
-
Pd(OAc)₂
-
Chiral Phosphoric Acid Ligand (e.g., (R)-TRIP)
-
Benzoquinone (BQ)
-
Ag₂CO₃
-
tert-Amyl alcohol
-
Molecular sieves (3 Å)
Procedure:
-
To an oven-dried vial, add N-Boc-piperidine-1-carbothioamide (0.1 mmol), Pd(OAc)₂ (10 mol%), chiral phosphoric acid ligand (20 mol%), and 3 Å molecular sieves.
-
The vial is evacuated and backfilled with argon.
-
Add aryl boronic acid (0.2 mmol), benzoquinone (1.0 equiv.), and Ag₂CO₃ (2.0 equiv.).
-
Add tert-amyl alcohol (1.0 mL) via syringe.
-
The reaction mixture is stirred at 60 °C for 24 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the α-arylated product.
Biocatalytic Desymmetrization
Biocatalysis offers an environmentally benign and highly selective approach to chiral piperidines. Desymmetrization of a prochiral piperidine derivative using an isolated enzyme or a whole-cell system can generate chiral centers with exceptional enantiopurity.
Logical Workflow: Biocatalytic Desymmetrization
This process involves the enzymatic conversion of a prochiral substrate into a chiral product, often a mono-acid or mono-ester, which can be further elaborated.
Caption: General workflow for the synthesis of chiral piperidines via biocatalytic desymmetrization.
Quantitative Data: Amidase-Catalyzed Desymmetrization of meso-N-Heterocyclic Dicarboxamides
The desymmetrization of meso-N-Cbz-piperidine-2,6-dicarboxamide using amidase provides access to enantiomerically pure carbamoyl-substituted piperidines.[3]
| Entry | Substrate | Enzyme Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | N-Cbz-piperidine-2,6-dicarboxamide | Rhodococcus sp. AJ270 | >45 | >99 (for (2R,6S)-acid) | [3] |
| 2 | N-Cbz-pyrrolidine-2,5-dicarboxamide | Rhodococcus sp. AJ270 | >45 | >99 (for (2R,5S)-acid) | [3] |
Experimental Protocol: Biocatalytic Desymmetrization of N-Cbz-piperidine-2,6-dicarboxamide
This protocol is a generalized procedure based on the principles of amidase-catalyzed desymmetrization.[3]
Materials:
-
meso-N-Cbz-piperidine-2,6-dicarboxamide
-
Whole cells of Rhodococcus sp. AJ270 (or purified amidase)
-
Phosphate (B84403) buffer (e.g., pH 7.5)
-
Bioreactor or shaking incubator
Procedure:
-
Prepare a suspension of the meso-dicarboxamide substrate in a phosphate buffer.
-
Add the biocatalyst (whole cells or purified enzyme) to the substrate suspension.
-
The reaction is incubated at a controlled temperature (e.g., 30 °C) with agitation.
-
The pH of the reaction is monitored and maintained at the optimal level for the enzyme (e.g., by addition of dilute NaOH).
-
The reaction progress is monitored by a suitable analytical method (e.g., HPLC).
-
Once the reaction reaches approximately 50% conversion, the reaction is stopped by removing the biocatalyst (e.g., by centrifugation).
-
The supernatant is acidified to precipitate the product mono-acid.
-
The product is isolated by filtration or extraction with an organic solvent.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Conclusion
The enantioselective synthesis of 1-substituted piperidines is a rich and evolving field. The choice of synthetic strategy depends on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Catalytic methods, including asymmetric hydrogenation and C-H functionalization, offer powerful and versatile routes to a wide range of chiral piperidines. Biocatalysis provides a green and highly selective alternative, particularly for desymmetrization approaches. This guide provides a foundation of key methodologies and practical protocols to assist researchers in navigating this important area of synthetic chemistry.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Enantioselective amine α-functionalization via palladium-catalysed C-H arylation of thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical biocatalytic desymmetrization of meso-N-heterocyclic dicarboxamides and their application in the construction of aza-sugar containing nucleoside analogs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Structure-Activity Relationship (SAR) of Piperidine-1-yl Scaffolds: A Preliminary Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine (B6355638) ring is a fundamental saturated N-heterocycle and a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are integral to numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2][4] The piperidine moiety's conformational flexibility and its nitrogen atom's ability to act as a hydrogen bond acceptor or to be substituted allow for fine-tuning of a compound's physicochemical properties, such as lipophilicity and basicity, which are crucial for pharmacokinetic and pharmacodynamic profiles.[2]
This guide provides a preliminary overview of the structure-activity relationships (SAR) for compounds centered around the piperidine-1-yl core. We will summarize key quantitative data, detail relevant experimental protocols for biological evaluation, and visualize associated workflows and pathways to provide a foundational resource for professionals in drug discovery and development.
Core Structure-Activity Relationship Studies
The biological activity of piperidine-1-yl compounds is highly dependent on the nature and position of substituents on both the piperidine ring and the groups attached to the nitrogen atom.
Anticancer Activity
Piperidine derivatives have been extensively investigated as anticancer agents, often functioning as inhibitors of key enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1) or as tubulin polymerization inhibitors.[5][6]
SAR of Piperidine-Based PARP-1 Inhibitors:
A study of piperidine-based benzamide (B126) derivatives identified compounds with potent antiproliferative effects.[6] The SAR analysis revealed that the piperidine ring serves as a crucial linker. Modifications on the benzamide portion and the substituent at the piperidine nitrogen significantly impact potency.
| Compound ID | Modifications | Target Cell Line | IC50 (Antiproliferative) | IC50 (PARP-1 Inhibition) |
| 6a | N/A | MDA-MB-436 | 8.56 ± 1.07 µM | 8.33 nM |
| 15d | N/A | MDA-MB-436 | 6.99 ± 2.62 µM | 12.02 nM |
| Data sourced from a study on novel piperidine-based PARP-1 inhibitors.[6] |
SAR of Piperine (B192125) Derivatives:
Piperine, a natural product containing a piperidine moiety, and its synthetic derivatives have shown promising antitumor activity. A series of derivatives were evaluated against breast (MDA-MB-231) and cervical (Hela) cancer cell lines.[7]
| Compound ID | Modifications | Target Cell Line | IC50 (µM) |
| Piperine | Parent Compound | Hela | >100 |
| H7 | Modified side chain | Hela | 11.86 ± 0.32 |
| H7 | Modified side chain | MDA-MB-231 | 10.50 ± 3.74 |
| H7 | Modified side chain | 293T (Normal) | 147.45 ± 6.05 |
| Data from a study on piperine derivatives as potential antitumor agents.[7] |
Antiviral Activity
Piperidine-based compounds have been identified as potent inhibitors of the influenza virus.[8] SAR studies on a series of tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate analogues highlighted critical structural features.
SAR of Piperidine-Based Influenza Inhibitors:
The ether linkage between the quinoline (B57606) and piperidine moieties was found to be essential for inhibitory activity. Modifications at the 1-position of the piperidine ring were explored to optimize potency.[8]
| Compound ID | N1-Substituent on Piperidine | EC50 (Influenza A/WSN/33) |
| 11e | tert-butyl carboxylate | 0.05 µM |
| Data from a study on piperidine-based influenza virus inhibitors.[8] The selectivity index (SI = MLD50/EC50) for compound 11e was over 160,000, indicating low cytotoxicity.[8] |
Antimicrobial Activity
The piperidine scaffold is also a component of various antimicrobial agents. Studies on piperidine-4-carboxamide derivatives revealed their potential as inhibitors of DNA gyrase in Mycobacterium abscessus.[9]
SAR of Piperidine-4-carboxamide DNA Gyrase Inhibitors:
Substitutions on the phenyl ring attached to the piperidine nitrogen were systematically evaluated. The position and electronic nature of these substituents were found to be critical for antibacterial potency.[9]
| Compound ID | Phenyl Ring Substitution | MIC (µM) | IC50 (DNA Supercoiling) (µM) |
| 844 | Unsubstituted Phenyl | ~15 | N/A |
| 844-TFM | 4-Trifluoromethyl | 1.5 | 1.5 |
| 9f | 3-Trifluoromethyl | 12.5 | N/A |
| Data from a study on piperidine-4-carboxamides against M. abscessus.[9] |
Key Mechanisms and Signaling Pathways
Many cytotoxic piperidine compounds induce cancer cell death via apoptosis.[6][10] The intrinsic (or mitochondrial) pathway is a common mechanism, involving the Bcl-2 family of proteins and the subsequent activation of a caspase cascade.[11]
Caption: Intrinsic apoptosis pathway activated by piperidine compounds.
Experimental Protocols
The biological evaluation of piperidine-1-yl compounds involves a tiered screening approach, starting with in vitro assays and progressing to in vivo models for promising candidates.
Caption: Tiered experimental workflow for compound evaluation.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[13]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Compound Treatment: Prepare serial dilutions of the piperidine compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.5%).[10]
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).[5][10]
-
MTT Addition: Add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[14]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[5]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[5][14]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting viability against the log of the compound concentration.[10]
Caption: Standard workflow for the MTT cell viability assay.
Apoptosis Detection: Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a sample, making it ideal for studying changes in apoptosis-related proteins like caspases and members of the Bcl-2 family.[11][15][16]
Protocol:
-
Cell Treatment & Lysis: Culture cells and treat them with the piperidine compound at its IC50 concentration for a set time (e.g., 24, 48 hours). Harvest the cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.[17]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11][16]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C.[15][17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[15]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane.[11]
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).[11][16] An increase in cleaved caspases and the Bax/Bcl-2 ratio indicates apoptosis induction.[6][15]
Caption: General workflow for Western blot analysis.
In Vivo Antitumor Activity
For compounds demonstrating significant in vitro potency, efficacy is evaluated in vivo using animal models, typically xenografts in immunodeficient mice.[5][18]
Protocol:
-
Animal Acclimation: House immunodeficient mice (e.g., nude mice) and allow them to acclimate to the experimental conditions.[5]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116, PC3) into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., ~100 mm³).[5][19]
-
Group Randomization: Randomly assign mice into treatment and control groups (e.g., n=6-10 mice per group).[18][19]
-
Compound Administration: Administer the piperidine compound to the treatment group via a specified route (e.g., intraperitoneal, oral gavage) and schedule. The control group receives the vehicle.[5][18]
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Monitor animal body weight as an indicator of toxicity.[5][20]
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) by comparing the average tumor volume in the treated group to the control group. The animals are then euthanized, and tumors may be excised for further analysis.[5]
Conclusion
The piperidine-1-yl scaffold is a versatile and valuable core in modern drug discovery. Preliminary SAR studies consistently demonstrate that the biological activity of these compounds can be profoundly modulated by substitutions on the piperidine ring and its N1-linked functionalities. Anticancer, antiviral, and antimicrobial activities have all been successfully optimized through rational design based on these principles. The experimental workflows detailed in this guide provide a standard framework for the systematic evaluation of novel piperidine derivatives, from initial cytotoxicity screening to mechanistic elucidation and in vivo efficacy testing. Future work will continue to explore the vast chemical space around this scaffold to develop next-generation therapeutics with enhanced potency and selectivity.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academicjournals.org [academicjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 18. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Piperidine-Based 3D Fragment Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) scaffold is a cornerstone in modern medicinal chemistry, present in a vast number of FDA-approved drugs. As the field of drug discovery increasingly moves beyond flat, two-dimensional molecules, there is a growing demand for three-dimensional (3D) fragment building blocks to explore a wider range of chemical space and improve interactions with complex biological targets. This technical guide provides an in-depth overview of the key synthetic strategies for creating piperidine-based 3D fragments, complete with detailed experimental protocols and quantitative data to aid researchers in their drug discovery efforts.
Core Synthetic Strategies
The synthesis of diverse piperidine-based 3D fragments largely revolves around a few key strategic approaches that allow for the controlled installation of substituents and the manipulation of stereochemistry. These core strategies include the reduction of pyridine (B92270) precursors, stereochemical inversion via epimerization, diastereoselective functionalization, and a novel, highly efficient biocatalytic approach.
Pyridine Hydrogenation to Access cis-Piperidines
The most common entry point to substituted piperidines is through the hydrogenation of readily available pyridine precursors. This method typically yields cis-substituted piperidines with high diastereoselectivity. The choice of catalyst and reaction conditions is crucial for achieving high yields and can be tailored to the specific substrate.
Epimerization for the Synthesis of trans-Piperidines
To access the corresponding trans-diastereomers, a common strategy is the epimerization of the more readily available cis-isomers. This is often achieved under thermodynamic control using a strong base, such as potassium tert-butoxide, which allows for the inversion of a stereocenter adjacent to a carbonyl group. The choice of the nitrogen protecting group (e.g., Boc or benzyl) can be critical in influencing the conformational energetics that drive the epimerization to the desired trans product.[1][2]
Diastereoselective Lithiation and Trapping
An alternative method for accessing specific trans-isomers is through the diastereoselective lithiation of an N-Boc protected piperidine followed by trapping with an electrophile. This approach allows for the direct installation of a substituent at a specific position with high stereocontrol.
Biocatalytic C-H Oxidation and Radical Cross-Coupling
A modern and highly efficient two-step approach to complex piperidines involves an initial biocatalytic C-H oxidation followed by a radical cross-coupling reaction.[1][3] This method utilizes enzymes, such as ectoine (B1671093) 5-hydroxylase, to selectively introduce a hydroxyl group onto the piperidine ring.[4] The resulting hydroxylated intermediate can then undergo a nickel-electrocatalytic decarboxylative cross-coupling to introduce a variety of substituents.[4] This strategy significantly reduces the number of synthetic steps compared to traditional methods.[1]
Data Summary
The following tables summarize the quantitative data for the key synthetic transformations described in this guide.
| Entry | Substrate (Pyridine Derivative) | Catalyst | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | Methyl 3-methylpicolinate | 10 mol% PtO₂ | >95:5 | 75 |
| 2 | Methyl 4-methylpicolinate | 10 mol% PtO₂ | >95:5 | 90 |
| 3 | Methyl 5-methylpicolinate | 10 mol% PtO₂ | 80:20 | 80 |
| 4 | Methyl 6-methylpicolinate | 10 mol% PtO₂ | 90:10 | 85 |
| Entry | Substrate (cis-Isomer) | Base | Diastereomeric Ratio (trans:cis) | Yield (%) |
| 1 | N-Boc-cis-2-methyl-3-methoxycarbonylpiperidine | KHMDS | 95:5 | 85 |
| 2 | N-Boc-cis-2-methyl-4-methoxycarbonylpiperidine | KOtBu | 90:10 | 90 |
| 3 | N-Boc-cis-2-methyl-5-methoxycarbonylpiperidine | KOtBu | 70:30 | 65 |
| Entry | Substrate | Electrophile | Diastereomeric Ratio (trans:cis) | Yield (%) |
| 1 | N-Boc-2-methylpiperidine | CO₂ | >95:5 | 82 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
General Synthetic Workflow
Caption: General synthetic routes to piperidine-based 3D fragments.
Protocol 1: Pyridine Hydrogenation to cis-Piperidine
Materials:
-
Substituted pyridine (1.0 equiv)
-
Platinum(IV) oxide (PtO₂, 10 mol%)
-
Glacial acetic acid (0.2 M solution of pyridine)
-
Hydrogen gas (balloon)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
To a solution of the substituted pyridine in glacial acetic acid, add PtO₂.
-
The reaction vessel is evacuated and backfilled with hydrogen gas from a balloon three times.
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere for 16 hours.
-
Upon completion, the reaction is carefully vented, and the mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is cautiously neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude cis-piperidine.
-
The product can be further purified by column chromatography on silica (B1680970) gel.
Protocol 2: Epimerization of cis- to trans-Piperidine
Materials:
-
cis-Piperidine derivative (1.0 equiv)
-
Potassium tert-butoxide (1.1 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF) (0.1 M solution of piperidine)
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A solution of the cis-piperidine derivative in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
Potassium tert-butoxide is added portion-wise, and the resulting mixture is stirred at -78 °C for 2 hours.[1]
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy, and the trans-piperidine can be purified by column chromatography.[1]
Protocol 3: Diastereoselective Lithiation and Trapping
Materials:
-
N-Boc-2-methylpiperidine (1.0 equiv)
-
sec-Butyllithium (s-BuLi, 1.1 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.1 equiv)
-
Anhydrous diethyl ether (Et₂O) (0.1 M solution of piperidine)
-
Carbon dioxide (dry ice)
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-Boc-2-methylpiperidine and TMEDA in anhydrous Et₂O at -40 °C under an inert atmosphere, s-BuLi is added dropwise.
-
The reaction mixture is stirred at -40 °C for 90 minutes.[1]
-
The reaction is quenched by the addition of crushed dry ice.
-
The mixture is allowed to warm to room temperature, and 1 M HCl is added.
-
The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the carboxylic acid, which can be methylated without further purification to give the trans-2,6-disubstituted piperidine.[1]
Protocol 4: Biocatalytic C-H Oxidation and Radical Cross-Coupling Workflow
Caption: Two-step biocatalytic C-H oxidation and radical cross-coupling workflow.
Step 1: Biocatalytic C-H Oxidation (General Procedure)
Materials:
-
Piperidine substrate
-
Ectoine hydroxylase (or other suitable enzyme)
-
Buffer solution (e.g., phosphate (B84403) buffer)
-
Cofactors (as required by the specific enzyme)
-
Oxygen source (e.g., air)
Procedure:
-
The piperidine substrate is dissolved in a suitable buffer.
-
The hydroxylase enzyme and any necessary cofactors are added.
-
The reaction mixture is incubated at a controlled temperature with agitation and aeration to provide a source of oxygen.
-
The reaction progress is monitored by a suitable analytical technique (e.g., LC-MS).
-
Upon completion, the reaction is quenched, and the enzyme is removed (e.g., by precipitation or filtration).
-
The hydroxylated piperidine product is extracted from the aqueous phase using an appropriate organic solvent.
-
The product is purified by column chromatography.
Step 2: Nickel-Electrocatalytic Radical Cross-Coupling (General Procedure)
Materials:
-
Hydroxylated piperidine derivative
-
Aryl or alkyl halide coupling partner
-
Nickel catalyst (e.g., NiCl₂·6H₂O)
-
Ligand (e.g., 2,2'-bipyridine)
-
Supporting electrolyte
-
Solvent (e.g., DMF or NMP)
-
Electrochemical cell with a carbon cathode and a sacrificial anode (e.g., magnesium or zinc)
Procedure:
-
The hydroxylated piperidine, aryl/alkyl halide, nickel catalyst, ligand, and supporting electrolyte are combined in the electrochemical cell with the solvent.
-
A constant current is applied to the cell at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is worked up by filtering off any solids and removing the solvent under reduced pressure.
-
The desired cross-coupled product is purified by column chromatography.
This guide provides a foundational understanding of the key synthetic methodologies for producing piperidine-based 3D fragment building blocks. The detailed protocols and data summaries are intended to serve as a practical resource for researchers in the design and execution of their synthetic strategies, ultimately accelerating the discovery of new therapeutic agents.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
The Ubiquitous 1-Substituted Piperidine Motif: A Technical Guide to its Role in Natural Products
For Researchers, Scientists, and Drug Development Professionals
The 1-substituted piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, frequently appearing in a vast array of natural products with significant and diverse biological activities. This technical guide provides an in-depth exploration of naturally occurring compounds containing this motif, focusing on their sources, biological effects, mechanisms of action, and the experimental methodologies used to isolate and synthesize them.
Introduction to 1-Substituted Piperidine Alkaloids
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a common structural feature in many alkaloids. When the nitrogen atom is substituted, forming a 1-substituted piperidine, a diverse range of pharmacological properties can emerge. These natural products are found across various biological kingdoms, from plants and fungi to insects and marine invertebrates. Their structural diversity, arising from different substituents on both the nitrogen and the carbon skeleton, leads to a wide spectrum of biological activities, including anticancer, neuroprotective, anti-inflammatory, and insecticidal effects. This guide will delve into the specifics of several key examples, providing quantitative data and procedural insights for researchers in drug discovery and development.
Prominent Natural Products and Their Biological Activities
The 1-substituted piperidine motif is central to the bioactivity of numerous well-known and lesser-known natural products. Below is a summary of some key examples, with their quantitative biological data presented for comparative analysis.
Piperine: The Pungent Powerhouse from Pepper
Piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), is perhaps one of the most extensively studied 1-substituted piperidine natural products. It exhibits a broad range of pharmacological activities, most notably its anticancer effects.
Table 1: Anticancer Activity of Piperine (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVACAR-3 | Ovarian Cancer | 28 | [1] |
| AGP01 | Gastric Cancer | 12.06 - 16.81 | [2] |
| HCT 116 | Colon Cancer | >100 | [3] |
| CCRF-CEM | Leukemia | >100 | [3] |
| Caco-2 | Colorectal Adenocarcinoma | >100 | [3] |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | >100 | [3] |
| HL-60 | Promyelocytic Leukemia | 6.0 (for a related derivative) | [4] |
| MCF-7 | Breast Cancer | 5.1 - 10.8 (for related derivatives) | [4] |
Lobeline, Anabasine, and Coniine: Neuroactive Alkaloids
A significant number of 1-substituted piperidine alkaloids exert their effects on the nervous system, primarily by interacting with nicotinic acetylcholine (B1216132) receptors (nAChRs).
-
Lobeline , from Lobelia inflata, has a complex pharmacology, acting as both an agonist and antagonist at different nAChR subtypes. It also inhibits the vesicular monoamine transporter 2 (VMAT2).[5][6]
-
Anabasine , found in tree tobacco (Nicotiana glauca), is a potent nAChR agonist.[7][8]
-
Coniine , the infamous toxic component of poison hemlock (Conium maculatum), is a nAChR antagonist.[9]
Table 2: Neuroactivity of Lobeline, Anabasine, and Coniine
| Compound | Target | Activity | Quantitative Data | Reference |
| (-)-Lobeline | nAChRs (rat brain) | Binding Affinity | Ki = 4 nM | [8][10] |
| (-)-Lobeline | α4β2 nAChR | Antagonist | No activation observed | [8] |
| (-)-Lobeline | Synaptosomal Dopamine Uptake | Inhibition | IC50 = 80 ± 12 µM | [11] |
| (-)-Lobeline | Vesicular Dopamine Uptake (VMAT2) | Inhibition | IC50 = 0.88 ± 0.001 µM | [11] |
| Anabaseine | α7 nAChR | Agonist | More potent than nicotine | [7] |
| Anabaseine | α4β2 nAChR | Weak Partial Agonist | Less potent than nicotine | [10] |
| (+)-R-Anabasine | Mouse | Toxicity | LD50 = 11 ± 1.0 mg/kg (i.v.) | [8] |
| (-)-S-Anabasine | Mouse | Toxicity | LD50 = 16 ± 1.0 mg/kg (i.v.) | [8] |
| Coniine | Rat Diaphragm nAChR | Binding Affinity | IC50 = 314 µM | [12] |
| Coniine | Chick Leg Muscle nAChR | Binding Affinity | IC50 = 70 µM | [12] |
| Coniine | Rat Brain nAChR | Binding Affinity | IC50 = 820 - 1100 µM | [12] |
Alkaloids from Diverse Sources
The 1-substituted piperidine scaffold is not limited to terrestrial plants.
-
Solenopsins : These toxic alkaloids are found in the venom of fire ants (Solenopsis species). They exhibit insecticidal, antimicrobial, and anti-angiogenic properties.[3][13] Solenopsin A and its analogs have shown significant anti-proliferative activity in various cancer cell lines.[14]
-
Juliprosopine and Juliprosine (B1245453) : Isolated from the leaves of Prosopis juliflora, these complex piperidine alkaloids have demonstrated cytotoxicity against glial cells and neurons.[15] A total alkaloid extract containing these compounds had an IC50 of 31.07 µg/mL, while a fraction rich in these two alkaloids had an IC50 of 7.362 µg/mL on neuron/glial cell co-cultures.[15]
-
Marine and Fungal Sources : A variety of piperidine and piperazine (B1678402) alkaloids have been isolated from marine sponges and fungi, exhibiting a range of bioactivities including antimicrobial and cytotoxic effects.[4][16][17][18]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for drug development.
Piperine and the PI3K/Akt Signaling Pathway
Piperine's anticancer activity is, in part, mediated through its modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting tumor growth. Piperine has been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[19][20][21]
References
- 1. Coniine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Bioactive Indole-Diketopiperazines from the Marine-Derived Fungus Penicillium brasilianum Aided by Genomic Information - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. neurologylive.com [neurologylive.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]
- 10. Alkaloids solenopsins from fire ants display in vitro and in vivo activity against the yeast Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 12. Coniine - Structural elucidation | PPTX [slideshare.net]
- 13. Solenopsin - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Juliprosopine and juliprosine from prosopis juliflora leaves induce mitochondrial damage and cytoplasmic vacuolation on cocultured glial cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Discovery, bioactivity and biosynthesis of fungal piperazines - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
Gold-Catalyzed Synthesis of Substituted Piperidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its prevalence underscores the critical importance of developing efficient and selective synthetic methodologies for accessing substituted piperidine derivatives. Among the modern synthetic tools, gold catalysis has emerged as a powerful and versatile strategy, offering mild reaction conditions, high atom economy, and unique reactivity profiles for the construction of these valuable N-heterocycles. This technical guide provides a comprehensive overview of the core principles, key reaction types, and practical applications of gold-catalyzed piperidine synthesis, with a focus on quantitative data, detailed experimental protocols, and mechanistic understanding.
Core Strategies in Gold-Catalyzed Piperidine Synthesis
Homogeneous gold catalysts, typically featuring gold(I) complexes, are potent π-acids that selectively activate carbon-carbon multiple bonds, such as those in alkenes, alkynes, and allenes, rendering them susceptible to nucleophilic attack. This fundamental reactivity is harnessed in various intramolecular and intermolecular transformations to construct the piperidine ring. The primary strategies discussed in this guide include intramolecular hydroamination of aminoalkenes and cycloaddition reactions involving allenes.
Intramolecular Hydroamination of Aminoalkenes
Intramolecular hydroamination of unsaturated amines represents a highly atom-economical approach to N-heterocycles. Gold catalysts have proven effective in mediating the cyclization of aminoalkenes to form substituted piperidines. This process involves the activation of the alkene by the gold(I) catalyst, followed by the intramolecular attack of the tethered amine nucleophile.
A proposed catalytic cycle for this transformation begins with the coordination of the gold(I) catalyst to the alkene of the aminoalkene substrate. This coordination increases the electrophilicity of the double bond, facilitating the intramolecular addition of the amine. The resulting organogold intermediate can then undergo protonolysis to release the piperidine product and regenerate the active gold catalyst.
Gold-Catalyzed [4+2] Cycloaddition of Allene-Dienes
Allenes are versatile building blocks in gold catalysis due to their unique electronic properties. Gold(I) complexes can activate allenes, leading to the formation of reactive intermediates that can participate in various cycloaddition reactions. The intramolecular [4+2] cycloaddition of allene-dienes is a powerful method for the stereoselective synthesis of fused piperidine ring systems.[1][2][3]
The catalytic cycle is thought to commence with the coordination of the gold(I) catalyst to the allene (B1206475) moiety. This activation facilitates a formal [4+2] cycloaddition with the tethered diene, leading to the formation of the piperidine-containing bicyclic product and regeneration of the gold catalyst. The choice of chiral ligands on the gold catalyst can induce high levels of enantioselectivity in these transformations.[1][2]
Quantitative Data Presentation
The following tables summarize quantitative data for key gold-catalyzed reactions leading to substituted piperidine derivatives, allowing for a comparative analysis of different catalytic systems and substrates.
Table 1: Gold-Catalyzed Intramolecular Hydroamination of Allenes for Piperidine Synthesis [4]
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-Cbz protected γ-allenylamine (racemic) | [(S)-3,5-t-Bu-4-MeO-MeOBIPHEP]Au₂(OPNB)₂ (2.5) | Toluene | 60 | 24 | 95 | 92 |
| 2 | N-Ts protected γ-allenylamine (racemic) | [(S)-3,5-t-Bu-4-MeO-MeOBIPHEP]Au₂(OPNB)₂ (2.5) | Toluene | 60 | 48 | 88 | 90 |
| 3 | N-Boc protected γ-allenylamine (racemic) | [(S)-3,5-t-Bu-4-MeO-MeOBIPHEP]Au₂(OPNB)₂ (2.5) | Toluene | 80 | 72 | 75 | 85 |
Data extracted from dynamic kinetic enantioselective intramolecular hydroamination studies.[4]
Table 2: Gold(I)-Catalyzed Enantioselective [4+2]-Cycloaddition of Allene-Dienes [1][2]
| Entry | Substrate (Allene-diene) | Ligand (for Au(I) catalyst) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | N-Ts tethered | C₃-symmetric phosphite | 5 | CH₂Cl₂ | rt | 90 | 95 |
| 2 | N-Boc tethered | C₃-symmetric phosphite | 5 | Benzene | rt | 85 | 92 |
| 3 | N-Cbz tethered | ortho-arylphosphoramidite | 5 | CH₂Cl₂ | -20 | 92 | 99 |
| 4 | Oxygen-tethered (for comparison) | C₃-symmetric phosphite | 5 | CH₂Cl₂ | rt | 88 | 88 |
Data compiled from studies on enantioselective gold(I)-catalyzed intramolecular [4+2]-cycloadditions.[1][2]
Experimental Protocols
This section provides detailed methodologies for representative gold-catalyzed reactions for the synthesis of piperidine derivatives.
General Procedure for Gold-Catalyzed Intramolecular Hydroamination of an Aminoalkene
Materials:
-
Aminoalkene substrate (1.0 equiv)
-
Gold(I) catalyst (e.g., [P(t-Bu)₂o-biphenyl]AuCl, 2 mol%)
-
Silver salt cocatalyst (e.g., AgSbF₆, 2 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the gold(I) catalyst and the silver salt cocatalyst.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.
-
Add the aminoalkene substrate to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 40-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short plug of silica (B1680970) gel, eluting with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted piperidine.
General Procedure for Gold(I)-Catalyzed Enantioselective [4+2] Cycloaddition of an Allene-Diene
Materials:
-
Allene-diene substrate (1.0 equiv)
-
Chiral Gold(I) catalyst precursor (e.g., (S)-SEGPHOS(AuCl)₂, 2.5 mol%)
-
Silver salt activator (e.g., AgNTf₂, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the chiral gold(I) catalyst precursor and the silver salt activator to an oven-dried reaction tube.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Add the allene-diene substrate to the reaction mixture.
-
Stir the reaction at the designated temperature (e.g., 40 °C) for the specified time (e.g., 12 hours).
-
Monitor the reaction for completion using TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench by filtering through a short pad of celite, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantiomerically enriched piperidine-containing cycloadduct.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles and logical workflows for the discussed synthetic methods.
References
The Strategic Synthesis of Substituted Piperidines via Hydrogenation of Pyridine Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, three-dimensional structure often imparts favorable pharmacokinetic and pharmacodynamic properties compared to its flat, aromatic precursor, pyridine (B92270).[3][4] The direct hydrogenation of pyridines represents a highly atom-economical and efficient route to access this privileged scaffold.[5] This technical guide provides an in-depth overview of contemporary methods for the hydrogenation of pyridine precursors to yield substituted piperidines, focusing on catalytic systems, experimental protocols, and reaction outcomes.
Core Concepts in Pyridine Hydrogenation
The transformation of a stable aromatic pyridine ring into a saturated piperidine ring is a thermodynamically favorable process, releasing approximately 193.8 kJ/mol.[6] However, overcoming the kinetic barrier of aromaticity and managing potential catalyst poisoning by the basic pyridine substrate and piperidine product are key challenges.[3][5] Modern catalytic methods have largely surmounted these obstacles through two main strategies:
-
Heterogeneous Catalysis: Employing solid-supported metal catalysts, such as platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), and rhodium(III) oxide (Rh₂O₃), often under acidic conditions. The acid activates the pyridine ring towards reduction and protonates the resulting piperidine, preventing it from deactivating the catalyst.[5][7][8]
-
Homogeneous Catalysis: Utilizing soluble transition metal complexes, such as those based on iridium and rhodium. These systems can offer high selectivity and tolerance to functional groups under milder conditions.[3][9] Activation of the pyridine as a pyridinium (B92312) salt is a common strategy to enhance its reactivity and prevent catalyst inhibition.[10]
Comparative Analysis of Catalytic Systems
The choice of catalyst and reaction conditions is paramount in achieving the desired piperidine product with high yield and selectivity. The following tables summarize quantitative data from recent studies on the hydrogenation of various pyridine precursors.
Table 1: Heterogeneous Catalysis of Pyridine Hydrogenation
| Catalyst | Substrate | Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Yield (%) | Reference |
| PtO₂ (5 mol%) | 2-Methylpyridine | 70 | Room Temp. | Glacial Acetic Acid | 4-6 | >95 | [7] |
| PtO₂ (5 mol%) | 3-Methylpyridine | 70 | Room Temp. | Glacial Acetic Acid | 4-6 | >95 | [7] |
| PtO₂ (5 mol%) | 2-Bromopyridine | 50 | Room Temp. | Glacial Acetic Acid | 6 | >95 | [7] |
| PtO₂ (5 mol%) | 3-Phenylpyridine | 60 | Room Temp. | Glacial Acetic Acid | 8 | >95 | [7] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 6 | 30 | Water/Dichloromethane (B109758)/H₂SO₄ | - | - | [8][11] |
| Rh₂O₃ (0.5 mol%) | 2,6-Lutidine | 5 | 40 | 2,2,2-Trifluoroethanol | 16 | >99 | [5] |
| Rh₂O₃ (0.5 mol%) | 2-Vinylpyridine | 5 | 40 | 2,2,2-Trifluoroethanol | 16 | >99 (alkene also reduced) | [5] |
| Rh₂O₃ (0.5 mol%) | 2-Acetylpyridine | 5 | 40 | 2,2,2-Trifluoroethanol | 16 | >99 | [5] |
Table 2: Homogeneous Catalysis of Pyridine Hydrogenation
| Catalyst Precursor | Ligand | Substrate | Pressure (psi) | Temperature (°C) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |
| [Ir(COD)Cl]₂ | (R)-SynPhos | N-Benzyl-2-phenylpyridinium bromide | 600 | 28 | Toluene (B28343)/CH₂Cl₂ | 24 | 99 | 92 | [10] |
| [Ir(COD)Cl]₂ | (R)-SynPhos | N-Benzyl-2-(4-methoxyphenyl)pyridinium bromide | 600 | 28 | Toluene/CH₂Cl₂ | 24 | 99 | 92 | [10] |
| [Ir(COD)Cl]₂ | (R)-SynPhos | N-Benzyl-2-(4-chlorophenyl)pyridinium bromide | 600 | 28 | Toluene/CH₂Cl₂ | 24 | 95 | 92 | [10] |
| [Ir(COD)Cl]₂ | (R)-SynPhos | N-Benzyl-2-isopropylpyridinium bromide | 600 | 28 | Toluene/CH₂Cl₂ | 24 | 60 | 65 | [10] |
| [Ir-OMs] (2 mol%) | - | Methyl picolinate | 50 bar | Room Temp. | Methanol/TFA | 18 | >95 | - | [3] |
Key Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in synthetic chemistry. The following sections provide step-by-step protocols for commonly employed pyridine hydrogenation methods.
Protocol 1: General Procedure for PtO₂ Catalyzed Hydrogenation[7][8]
-
Reactor Setup: To a high-pressure reactor, add the substituted pyridine (1.0 g) and glacial acetic acid (5 mL).
-
Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adams' catalyst) (5 mol%).
-
Pressurization: Seal the reactor and pressurize with hydrogen gas to the desired pressure (typically 50-70 bar).
-
Reaction: Stir the reaction mixture at room temperature for the required duration (typically 4-10 hours). Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully vent the reactor. Quench the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts[10]
-
Catalyst Preparation (in a glovebox): In a nitrogen-filled glovebox, mix [{Ir(cod)Cl}₂] (1 mol%) and the chiral ligand (e.g., (R)-SynPhos, 2.2 mol%) in a degassed 1:1 mixture of toluene and dichloromethane (3 mL). Stir at room temperature for 20-30 minutes.
-
Reactor Charging: Place the pyridinium salt substrate (0.25 mmol) in a stainless steel autoclave.
-
Catalyst Transfer: Transfer the prepared catalyst solution to the autoclave using a syringe.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 600 psi). Stir the reaction at the specified temperature (e.g., 28 °C) for the designated time (e.g., 24 hours).
-
Work-up and Analysis: After depressurization, concentrate the reaction mixture and purify the product by chromatography. Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 3: Rhodium-Catalyzed Transfer Hydrogenation[8]
-
Reaction Setup: In a suitable reaction vessel, dissolve the pyridinium salt (1.0 mmol) in a mixture of formic acid and triethylamine (B128534) (5:2 molar ratio) (3 mL).
-
Catalyst Addition: Add the rhodium catalyst, [Cp*RhCl₂]₂, and an iodide promoter (e.g., KI).
-
Reaction: Stir the reaction mixture at 40 °C for 24 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, basify the mixture with an aqueous potassium hydroxide (B78521) (KOH) solution.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.
Visualizing Reaction Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols.
Caption: Workflow for PtO₂ Catalyzed Hydrogenation of Pyridines.
Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.
Mechanistic Considerations
The hydrogenation of pyridines can proceed through different mechanistic pathways depending on the catalyst and conditions.
Caption: Generalized pathways for pyridine hydrogenation.
Conclusion
The catalytic hydrogenation of pyridine precursors is a robust and versatile strategy for the synthesis of substituted piperidines. The selection of an appropriate catalyst, whether heterogeneous or homogeneous, allows for the preparation of a wide range of piperidine derivatives, including chiral compounds. The methods outlined in this guide, supported by quantitative data and detailed protocols, provide a solid foundation for researchers in drug discovery and chemical development to access this important class of molecules. Future developments will likely focus on further expanding the substrate scope, improving catalyst efficiency and turnover numbers, and developing even milder and more sustainable reaction conditions.
References
- 1. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. bioengineer.org [bioengineer.org]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
Methodological & Application
Application of Substituted Piperidines in Central Nervous System (CNS) Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a variety of CNS targets. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel CNS drugs based on the substituted piperidine-1 motif.
Key CNS Therapeutic Areas for Substituted Piperidines
Substituted piperidines have shown significant therapeutic potential in a range of CNS disorders, primarily through the modulation of neurotransmitter systems. Key applications include:
-
Alzheimer's Disease: Inhibition of acetylcholinesterase (AChE) to enhance cholinergic neurotransmission.[1][2][3][4]
-
Schizophrenia and Psychosis: Antagonism of dopamine (B1211576) D2 receptors is a cornerstone of antipsychotic therapy.[5][6]
-
Depression and Anxiety: Modulation of serotonin (B10506) and norepinephrine (B1679862) transporters (SERT and NET) and various serotonin receptor subtypes.[7][8][9][10]
-
Parkinson's Disease: Dopamine receptor agonists are used to alleviate motor symptoms.
-
Pain Management: Opioid receptor agonists containing a piperidine core are widely used analgesics.
Data Presentation: Quantitative Activity of Substituted Piperidines
The following tables summarize the in vitro biological activities of representative substituted piperidine derivatives against key CNS targets.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine-Based Compounds
| Compound/Drug | Target Enzyme | IC50 Value | Reference |
| Donepezil | Acetylcholinesterase (AChE) | 0.6 ± 0.05 µM | [3] |
| Novel Piperidine (5d) | Acetylcholinesterase (AChE) | 13 ± 2.1 nM | [3] |
| Compound 19 | Acetylcholinesterase (AChE) | 26.78 ± 0.81 µM | [2] |
| Galanthamine | Acetylcholinesterase (AChE) | 1.19 ± 0.046 µM | [2] |
| Tacrine | Human AChE | 0.424 µM | [2] |
Table 2: Binding Affinities of Piperidine Derivatives for Dopamine Receptors
| Compound | Target Receptor | Kᵢ (nM) | Selectivity (D2/D3) | Reference |
| 6a | Dopamine D3 | 1.4 ± 0.21 | >400 | [11] |
| 6a | Dopamine D2 | >500 | [11] | |
| 7a | Dopamine D3 | 2.5 ± 0.35 | >200 | [11] |
| 7a | Dopamine D2 | >500 | [11] | |
| 25 | Dopamine D3 | <10 | 122 | [12] |
| 26 | Dopamine D3 | <10 | 83 | [12] |
| Nefazodone | Sigma-2 Receptor | 140 | [13] |
Table 3: Serotonin Transporter (SERT) Inhibitory Activity of Piperidine Derivatives
| Compound | Target Transporter | Kᵢ (nM) | Reference |
| Meperidine | Serotonin Transporter (SERT) | 41 | [14] |
| 69f (Meperidine analogue) | Serotonin Transporter (SERT) | 0.6 | [14] |
| Fluoxetine | Serotonin Transporter (SERT) | 2-400 (range for derivatives) | [15] |
| Compound 1 | Serotonin Transporter (SERT) | High Affinity | [15] |
Experimental Protocols
In Vitro Assays
This colorimetric assay measures the activity of AChE by quantifying the product of the enzymatic reaction.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (substituted piperidines)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a stock solution of ATCI (14 mM) in phosphate buffer.
-
Prepare a working solution of AChE (e.g., 1 U/mL) in phosphate buffer.
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 140 µL of phosphate buffer, 10 µL of buffer (instead of inhibitor), and 10 µL of buffer (instead of enzyme).
-
Control (No Inhibitor): 140 µL of phosphate buffer, 10 µL of buffer (or solvent control), and 10 µL of AChE solution.
-
Inhibitor Wells: 140 µL of phosphate buffer, 10 µL of test compound solution at various concentrations, and 10 µL of AChE solution.
-
-
Incubation: Mix the contents of the wells and incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation and Measurement:
-
Add 10 µL of 10 mM DTNB to all wells.
-
Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
This assay measures the affinity of a test compound for dopamine receptors by its ability to displace a radiolabeled ligand.
Materials and Reagents:
-
Cell membranes expressing the dopamine receptor of interest (e.g., D2 or D4)
-
Radioligand (e.g., [³H]spiperone for D2/D3 receptors)
-
Test compounds (substituted piperidines)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known unlabeled ligand like haloperidol)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Assays
The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer the test compound (substituted piperidine) or vehicle to the animals at a predetermined time before the test.
-
Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set period (e.g., 5 minutes).
-
Recording: Record the animal's behavior using a video camera for later analysis.
Data Analysis:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled (to assess general locomotor activity)
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[11][12][16]
The FST is a common screening tool for potential antidepressant drugs. Antidepressants typically reduce the duration of immobility.[17]
Apparatus:
-
A transparent cylindrical container filled with water.
Procedure:
-
Drug Administration: Administer the test compound or vehicle to the animals.
-
Pre-test (optional, for rats): On the first day, place the animal in the water for a longer period (e.g., 15 minutes).
-
Test: On the second day, place the animal in the water for a shorter period (e.g., 5-6 minutes).
-
Recording: Record the duration of immobility during the last few minutes of the test.
Data Analysis:
-
Duration of immobility (time spent floating with only minimal movements to keep the head above water).
A significant decrease in the duration of immobility suggests an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors that, upon activation by dopamine or an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This pathway is a key target for antipsychotic drugs, which are typically D2 receptor antagonists.
Caption: Dopamine D2 Receptor Signaling Cascade.
Acetylcholinesterase Inhibition Workflow
The inhibition of acetylcholinesterase increases the concentration of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a primary therapeutic strategy for Alzheimer's disease.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Serotonin Reuptake Inhibition Workflow
Selective serotonin reuptake inhibitors (SSRIs) block the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. This is a common mechanism of action for antidepressant and anxiolytic drugs.
Caption: Mechanism of Serotonin Reuptake Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease | MDPI [mdpi.com]
- 3. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Substituted Piperidines in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1-substituted piperidine (B6355638) scaffold is a cornerstone in modern medicinal chemistry, featured in a wide array of approved drugs and clinical candidates. Its prevalence stems from the structural rigidity, basic nitrogen atom for facile modification, and the three-dimensional architecture it imparts to molecules, enabling precise interactions with biological targets. These characteristics make 1-substituted piperidines a privileged scaffold in the design of novel therapeutics targeting a diverse range of diseases, including viral infections, bacterial infections, cancer, and central nervous system (CNS) disorders.
These application notes provide an overview of the utility of 1-substituted piperidines in several key therapeutic areas, accompanied by detailed experimental protocols for their synthesis and biological evaluation.
Antiviral Applications
1-Substituted piperidines have demonstrated significant potential as antiviral agents, with derivatives showing activity against a range of viruses, including influenza and human immunodeficiency virus (HIV). The substituent at the 1-position can be tailored to interact with specific viral proteins, inhibiting their function and disrupting the viral life cycle.
Quantitative Data: Antiviral Activity
| Compound ID | Virus | Assay Type | Endpoint | Value | Reference |
| FZJ13 | HIV-1 | Cellular Assay | Anti-HIV-1 Activity | Comparable to 3TC | [1] |
| FZJ05 | Influenza A/H1N1 | Cellular Assay (MDCK cells) | EC50 | Lower than ribavirin, amantadine, and rimantadine | [1] |
| FT1 | HIV-1 (Wild-Type) | Cellular Assay | EC50 | 19 nM | [2] |
| FT1 | HIV-1 (K103N mutant) | Cellular Assay | EC50 | 50 nM | [2] |
| FT1 | HIV-1 (E138K mutant) | Cellular Assay | EC50 | 0.19 µM | [2] |
Experimental Protocols
This protocol describes a fluorescence-based assay to assess the ability of 1-substituted piperidine derivatives to inhibit influenza neuraminidase activity.[3][4][5][6]
Materials:
-
96-well black, flat-bottom plates
-
Influenza virus stock (e.g., A/H1N1)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., MES buffer with CaCl2)
-
Stop Solution (e.g., ethanol/glycine-NaOH buffer)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds (1-substituted piperidines) in assay buffer.
-
In a 96-well plate, add 50 µL of each compound dilution. Include wells with assay buffer only (negative control) and a known neuraminidase inhibitor (positive control).
-
Add 50 µL of diluted influenza virus to each well and incubate at 37°C for 30 minutes.
-
Add 50 µL of MUNANA substrate solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the influenza neuraminidase inhibition assay.
Antibacterial Applications
The piperidine scaffold is a key component in many antibacterial agents. 1-Substituted piperidines can be designed to interfere with essential bacterial processes, such as cell wall synthesis or DNA replication. For example, incorporating a substituted piperidine ring at the C-7 position of fluoroquinolones has been shown to enhance their activity against Gram-positive bacteria.[5]
Quantitative Data: Antibacterial Activity
| Compound Class | Bacteria | Assay Type | Endpoint | Result | Reference |
| Fluoroquinolones with C-7 substituted piperidines | Gram-positive organisms | In vitro | Antibacterial Activity | More potent than gemifloxacin, Linezolid, and vancomycin | [5] |
| Piperidine derivatives | Staphylococcus aureus (Gram-positive) | Disc Diffusion | Zone of Inhibition | Active | [7][8] |
| Piperidine derivatives | Escherichia coli (Gram-negative) | Disc Diffusion | Zone of Inhibition | Active | [7][8] |
Experimental Protocols
This protocol determines the lowest concentration of a 1-substituted piperidine derivative that inhibits the visible growth of a microorganism.[9]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Test compound stock solution
-
Positive control (standard antibiotic)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Add 100 µL of MHB to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the standardized bacterial inoculum to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Anticancer Applications
1-Substituted piperidines are prevalent in a multitude of anticancer agents due to their ability to modulate interactions with various cancer-related targets, such as kinases, proteases, and receptors. The substituent at the 1-position can significantly influence the potency and selectivity of these compounds.
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Piperidine 4a | A427 (non-small cell lung cancer) | Similar to haloperidol | [10] |
| 1-Methylpiperidine 20a | DU145 (prostate cancer) | Stronger than NE100 and S1RA | [10] |
| 1-Methylpiperidine 21a | DU145 (prostate cancer) | Stronger than NE100 and S1RA | [10] |
| 1-Methylpiperidine 22a | DU145 (prostate cancer) | Stronger than NE100 and S1RA | [10] |
| Compound 17a | PC3 (prostate cancer) | Concentration-dependent inhibition | [11] |
Experimental Protocols
This colorimetric assay is used to assess the cytotoxic effects of 1-substituted piperidine derivatives on cancer cell lines by measuring metabolic activity.[7][11][12][13]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7, PC3)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 1-substituted piperidine derivative and incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Central Nervous System (CNS) Applications
The 1-substituted piperidine moiety is a key structural feature in many CNS-active drugs. The basic nitrogen can be protonated at physiological pH, allowing for interactions with aminergic transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The nature of the 1-substituent is critical for determining the affinity and selectivity for these transporters.[14]
Quantitative Data: Monoamine Transporter Affinity
| Compound | Transporter | Assay Type | Endpoint | Value | Reference |
| GBR series N-benzyl piperidines | DAT | Binding Affinity | Ki | Low nanomolar range | |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine | SERT | Binding and Function | Allosteric Modulator | Little affinity for transporters |
Experimental Protocols
This protocol measures the ability of 1-substituted piperidine derivatives to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[15][16][17][18][19]
Materials:
-
Cells expressing DAT (e.g., HEK293-hDAT)
-
96-well plates
-
[³H]Dopamine
-
Test compounds
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid and counter
Procedure:
-
Plate DAT-expressing cells in 96-well plates.
-
Pre-incubate the cells with various concentrations of the test compounds for 10-20 minutes at room temperature.
-
Add [³H]Dopamine to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Determine the IC50 value for each compound by plotting the percent inhibition of [³H]Dopamine uptake against the compound concentration.
Caption: Workflow for the DAT uptake inhibition assay.
Synthetic Protocols for 1-Substituted Piperidines
The synthesis of 1-substituted piperidines is a fundamental aspect of medicinal chemistry research. Several robust and versatile methods are available, with the choice of method depending on the desired substitution pattern and the available starting materials.
Protocol 5: Reductive Amination
This is a widely used method for the N-alkylation of piperidines with aldehydes or ketones.[14][20]
Materials:
-
Piperidine or a substituted piperidine
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve the piperidine and the aldehyde/ketone in the chosen solvent.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to form the iminium ion intermediate.
-
Add the reducing agent portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the product by column chromatography if necessary.
Protocol 6: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for the N-arylation or N-hetarylation of piperidines.[21][22][23][24][25]
Materials:
-
Piperidine
-
Aryl or heteroaryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst, ligand, and base under an inert atmosphere.
-
Add the aryl/heteroaryl halide and the piperidine.
-
Add the anhydrous, deoxygenated solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Caption: Key synthetic routes to 1-substituted piperidines.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. pjps.pk [pjps.pk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. bioivt.com [bioivt.com]
- 20. benchchem.com [benchchem.com]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Palladium-Catalyzed Synthesis of Substituted Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine (B6355638) scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. The development of efficient and selective methods for the synthesis of substituted piperidines is therefore a critical endeavor in drug discovery and development. Palladium-catalyzed reactions have emerged as a powerful tool for the construction of these valuable heterocyclic compounds, offering a broad substrate scope, functional group tolerance, and the ability to control stereochemistry. This document provides detailed application notes and protocols for key palladium-catalyzed methods for the synthesis of substituted piperidines, including C-H arylation, asymmetric hydrogenation, and intramolecular hydroamination.
Palladium-Catalyzed β-C(sp³)–H Arylation of N-Boc-Piperidines
This method allows for the direct formation of a C-C bond at the β-position of the piperidine ring, providing a straightforward route to 3-arylpiperidines. The regioselectivity of the arylation (α vs. β) can be controlled by the choice of phosphine (B1218219) ligand.[1][2]
Data Presentation
| Entry | Aryl Halide | Ligand | Product | Yield (%) | β/α Ratio | Reference |
| 1 | 4-Iodoanisole | L1 | tert-butyl 3-(4-methoxyphenyl)piperidine-1-carboxylate | 76 | >95:5 | [3] |
| 2 | 1-Iodo-3-methoxybenzene | L1 | tert-butyl 3-(3-methoxyphenyl)piperidine-1-carboxylate | 72 | >95:5 | [3] |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | L1 | tert-butyl 3-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate | 65 | >95:5 | [3] |
| 4 | 1-Iodo-4-fluorobenzene | L1 | tert-butyl 3-(4-fluorophenyl)piperidine-1-carboxylate | 71 | >95:5 | [3] |
| 5 | 1-Bromonaphthalene | L1 | tert-butyl 3-(naphthalen-1-yl)piperidine-1-carboxylate | 58 | >95:5 | [3] |
| 6 | 3-Iodopyridine | L1 | tert-butyl 3-(pyridin-3-yl)piperidine-1-carboxylate | 43 | >95:5 | [3] |
L1 = A flexible phenylpyrrole-based phosphine ligand as described in the reference.[3]
Experimental Protocol
General Procedure for β-Arylation of N-Boc-Piperidine: [3]
-
Reagent Preparation: In a glovebox, prepare a stock solution of the phosphine ligand and Pd(OAc)₂ in anhydrous toluene.
-
Reaction Setup: To an oven-dried Schlenk tube, add N-Boc-piperidine (1.0 equiv.), the aryl halide (1.2 equiv.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Addition of Reagents: Add anhydrous K₂CO₃ (2.0 equiv.) and the palladium/ligand solution (typically 2-5 mol% Pd).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-aryl-N-Boc-piperidine.
Visualization
Caption: Workflow for Palladium-Catalyzed β-Arylation.
Caption: Catalytic Cycle for C-H Arylation.
Asymmetric Hydrogenation of Pyrazin-2-ols for the Synthesis of Chiral Piperazin-2-ones
This protocol describes a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones, which can be further converted to chiral piperazines.[4][5][6] This method provides access to enantioenriched piperidine derivatives with high diastereoselectivity and enantioselectivity.
Data Presentation
| Entry | Substrate | Catalyst | Product | Yield (%) | ee (%) | dr | Reference |
| 1 | 3-Phenylpyrazin-2-ol | Pd(TFA)₂/(S)-SEGPHOS | (3S,5R)-3-Phenylpiperazin-2-one | 93 | 90 | >20:1 | [4] |
| 2 | 3-(4-Methoxyphenyl)pyrazin-2-ol | Pd(TFA)₂/(S)-SEGPHOS | (3S,5R)-3-(4-Methoxyphenyl)piperazin-2-one | 95 | 88 | >20:1 | [4] |
| 3 | 3-(4-Chlorophenyl)pyrazin-2-ol | Pd(TFA)₂/(S)-SEGPHOS | (3S,5R)-3-(4-Chlorophenyl)piperazin-2-one | 92 | 91 | >20:1 | [4] |
| 4 | 3-Methyl-5-phenylpyrazin-2-ol | Pd(TFA)₂/(S)-SEGPHOS | (3S,5S)-3-Methyl-5-phenylpiperazin-2-one | 88 | 85 | >20:1 | [4] |
| 5 | 3-Isopropylpyrazin-2-ol | Pd(TFA)₂/(S)-SEGPHOS | (3S,5R)-3-Isopropylpiperazin-2-one | 85 | 82 | >20:1 | [4] |
Experimental Protocol
General Procedure for Asymmetric Hydrogenation: [4]
-
Catalyst Preparation: In a glovebox, add Pd(TFA)₂ (3.3 mol%) and the chiral ligand (e.g., (S)-SEGPHOS, 3.3 mol%) to a vial.
-
Reaction Setup: To a separate vial, add the pyrazin-2-ol substrate (1.0 equiv.) and TsOH·H₂O (100 mol%).
-
Solvent Addition: Add degassed solvent (e.g., DCM/benzene mixture) to both vials.
-
Transfer to Autoclave: Transfer the substrate solution to a glass-lined stainless steel autoclave containing a stir bar. Then, transfer the catalyst solution to the autoclave.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas (3 times), and then pressurize to the desired pressure (e.g., 1000 psi).
-
Reaction Conditions: Heat the autoclave to the specified temperature (e.g., 80 °C) and stir for the required time (e.g., 24-48 hours).
-
Work-up: After cooling and carefully venting the autoclave, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched piperazin-2-one.
Visualization
Caption: Workflow for Asymmetric Hydrogenation.
Palladium-Catalyzed Intramolecular Hydroamination of Unactivated Alkenes
This method provides a route to substituted piperidines through the intramolecular cyclization of aminoalkenes. The use of a palladium catalyst with a tridentate ligand can facilitate this transformation at room temperature, tolerating various functional groups.[7]
Data Presentation
| Entry | Substrate | Catalyst System | Product | Yield (%) | Reference |
| 1 | N-Tosyl-5-hexen-1-amine | Pd-catalyst with tridentate ligand/AgBF₄/Cu(OTf)₂ | 1-Tosyl-2-methylpiperidine | 95 | [7] |
| 2 | N-Benzoyl-5-hexen-1-amine | Pd-catalyst with tridentate ligand/AgBF₄/Cu(OTf)₂ | 1-Benzoyl-2-methylpiperidine | 88 | [7] |
| 3 | N-(4-Nitrobenzenesulfonyl)-5-hexen-1-amine | Pd-catalyst with tridentate ligand/AgBF₄/Cu(OTf)₂ | 2-Methyl-1-(4-nitrobenzenesulfonyl)piperidine | 92 | [7] |
| 4 | N-Tosyl-6-hepten-2-amine | Pd-catalyst with tridentate ligand/AgBF₄/Cu(OTf)₂ | 1-Tosyl-2,6-dimethylpiperidine | 90 (as a mixture of diastereomers) | [7] |
Experimental Protocol
General Procedure for Intramolecular Hydroamination: [7]
-
Catalyst Activation: In a glovebox, dissolve the palladium precatalyst and the tridentate ligand in a non-coordinating solvent (e.g., CH₂Cl₂). Add AgBF₄ to activate the catalyst.
-
Reaction Setup: To a separate vial, add the aminoalkene substrate (1.0 equiv.) and Cu(OTf)₂ (co-catalyst).
-
Reaction Mixture: Add the activated catalyst solution to the substrate mixture.
-
Reaction Conditions: Stir the reaction at room temperature for the required time (typically 1-24 hours).
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization
Caption: Catalytic Cycle for Hydroamination.
References
- 1. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Room Temperature Palladium-Catalyzed Intramolecular Hydroamination of Unactivated Alkenes [organic-chemistry.org]
Application Notes and Protocols for the Analytical Characterization of Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted piperidines are a pivotal class of heterocyclic compounds frequently incorporated into the structures of pharmaceuticals and biologically active molecules.[1][2] Their conformational flexibility and the stereochemical arrangement of substituents on the piperidine (B6355638) ring are critical for their biological activity.[1] Consequently, the comprehensive analytical characterization of these compounds is paramount in drug discovery, development, and quality control.
This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize substituted piperidines. These methods enable the unambiguous determination of their chemical structure, purity, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of substituted piperidines, providing detailed information about the chemical environment of each atom. Both ¹H and ¹³C NMR are routinely employed.
Application Note:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts (δ) of protons on the piperidine ring are influenced by the nature and orientation (axial vs. equatorial) of the substituents.[3] For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. Coupling constants (J) can help determine the relative stereochemistry of substituents.
-
¹³C NMR: Reveals the number of non-equivalent carbons and their electronic environment. The chemical shifts of the piperidine ring carbons are also sensitive to the nature and stereochemistry of the substituents.[4][5]
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously assigning proton and carbon signals, especially in complex substituted piperidines.[6]
Quantitative Data Summary:
Table 1: Typical ¹H NMR Chemical Shifts for the Piperidine Ring
| Proton Position | Typical Chemical Shift (ppm) in CDCl₃ | Notes |
| H-2, H-6 (equatorial) | ~2.8 - 3.2 | Deshielded due to proximity to the nitrogen atom. |
| H-2, H-6 (axial) | ~2.5 - 2.9 | Generally upfield compared to equatorial protons. |
| H-3, H-5 (equatorial) | ~1.7 - 2.0 | |
| H-3, H-5 (axial) | ~1.3 - 1.6 | |
| H-4 (equatorial) | ~1.6 - 1.9 | |
| H-4 (axial) | ~1.2 - 1.5 | |
| N-H | Variable (typically ~1.5 - 3.0, broad) | Position and appearance are solvent and concentration dependent. |
Note: These are approximate ranges and can vary significantly based on the specific substituents and their stereochemistry.[7][8]
Table 2: Typical ¹³C NMR Chemical Shifts for the Piperidine Ring
| Carbon Position | Typical Chemical Shift (ppm) in CDCl₃ |
| C-2, C-6 | ~45 - 55 |
| C-3, C-5 | ~25 - 35 |
| C-4 | ~23 - 30 |
Note: Substituent effects can cause significant deviations from these ranges.[5]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation of a substituted piperidine.[9]
Materials:
-
Substituted piperidine sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)[9]
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse program.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 90° pulse width, a longer relaxation delay (e.g., 2-10 seconds), and a larger number of scans compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling patterns, and integration to elucidate the structure.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of substituted piperidines. Fragmentation patterns observed in the mass spectrum provide valuable structural information.[11][12]
Application Note:
-
Ionization Techniques: Electrospray Ionization (ESI) is commonly used for polar and thermally labile piperidine derivatives, often producing a prominent protonated molecule [M+H]⁺.[10][11][13] Electron Ionization (EI) is suitable for more volatile and thermally stable compounds and typically yields a more complex fragmentation pattern.[11][12]
-
Fragmentation Analysis: The fragmentation of the piperidine ring and the cleavage of its substituents can provide significant structural insights.[12] Common fragmentation pathways include the loss of substituents and ring-opening reactions.[10][11] Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of specific ions.[11][14]
Quantitative Data Summary:
Table 3: Common Mass Spectral Fragments for Substituted Piperidines (EI-MS)
| Fragment | m/z | Description |
| [M]⁺ | Molecular Weight | Molecular ion peak. |
| [M-1]⁺ | M - 1 | Loss of a hydrogen radical, often from the nitrogen or an adjacent carbon.[15] |
| [M-R]⁺ | M - Substituent Mass | Loss of a substituent from the piperidine ring. |
| Varies | Varies | Fragments arising from ring cleavage. A common fragment for the unsubstituted piperidine ring is at m/z 84.[12] |
Note: The observed fragments are highly dependent on the specific substitution pattern and the ionization method used.
Experimental Protocol: LC-MS Analysis
Objective: To determine the molecular weight and purity of a substituted piperidine using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Substituted piperidine sample
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for enhancing ionization)
-
LC-MS system (e.g., with an ESI source and a quadrupole or time-of-flight analyzer)[10]
-
C18 reversed-phase HPLC column[16]
Procedure:
-
Sample Preparation:
-
LC Method Development:
-
Choose a suitable reversed-phase column (e.g., C18, 2.1-4.6 mm i.d., 50-150 mm length, 1.8-5 µm particle size).
-
Develop a mobile phase gradient using water and an organic solvent (e.g., acetonitrile or methanol), both typically containing 0.1% formic acid for positive ion mode.[10]
-
Set a flow rate appropriate for the column dimensions (e.g., 0.2-1.0 mL/min).
-
Set the column temperature (e.g., 30-40 °C).[16]
-
-
MS Parameter Optimization:
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to maximize the signal of the [M+H]⁺ ion.
-
Set the mass analyzer to scan a relevant mass range (e.g., m/z 100-1000).
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample onto the LC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.
-
Determine the molecular weight from the mass of the protonated molecule [M+H]⁺.
-
Assess the purity based on the peak area in the chromatogram.
-
Chromatographic Techniques
Chromatography is essential for the separation, purification, and purity assessment of substituted piperidines. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
Application Note:
-
HPLC: Reversed-phase HPLC with a C18 column is a versatile method for analyzing a wide range of substituted piperidines.[17][18] The choice of mobile phase (typically a mixture of water and acetonitrile or methanol) and detector (e.g., UV, DAD, or MS) depends on the properties of the analyte.[17][18][19][20] For compounds lacking a UV chromophore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) may be necessary.[17][19]
-
GC: GC is suitable for volatile and thermally stable piperidine derivatives.[21] It offers high resolution and is often coupled with a mass spectrometer (GC-MS) for definitive identification.[21] Derivatization may be required to increase the volatility of some compounds.[21]
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of a substituted piperidine sample by RP-HPLC with UV detection.[18]
Materials:
-
Substituted piperidine sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[18]
-
HPLC-grade acetonitrile and water
-
HPLC-grade formic acid or trifluoroacetic acid (TFA)
Procedure:
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of about 1 mg/mL.[18]
-
Prepare the mobile phases. For example, Mobile Phase A: Water with 0.1% formic acid, and Mobile Phase B: Acetonitrile with 0.1% formic acid.[18]
-
Degas the mobile phases by sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Install the C18 column and equilibrate it with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes at a constant flow rate (e.g., 1.0 mL/min).[18]
-
Set the column oven temperature (e.g., 30 °C).[18]
-
Set the UV detection wavelength based on the UV absorbance spectrum of the compound.[18]
-
-
Analysis:
-
Inject a defined volume of the sample solution (e.g., 10 µL).[18]
-
Run a suitable gradient program to elute the compound and any impurities. For example:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 5% B and re-equilibrate.
-
-
Record the chromatogram.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.[18]
-
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline substituted piperidines, including bond lengths, bond angles, and the absolute stereochemistry.[1]
Application Note:
This technique is the "gold standard" for determining the precise spatial arrangement of atoms in a molecule.[1] It is particularly valuable for establishing the stereochemistry and conformation of chiral piperidine derivatives, which is often crucial for their biological function.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional structure of a crystalline substituted piperidine.
Materials:
-
High-quality single crystals of the substituted piperidine
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth:
-
Crystal Mounting:
-
Select a suitable single crystal and mount it on the diffractometer.
-
-
Data Collection:
-
Cool the crystal to a low temperature (e.g., 100-150 K) to minimize thermal vibrations.[22]
-
Collect the X-ray diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Application Note:
For substituted piperidines, FTIR can confirm the presence of the N-H bond (for secondary amines), C-H bonds, and functional groups in the substituents (e.g., C=O, O-H).[2][5] The N-H stretching vibration for secondary amines like piperidine typically appears as a narrow peak in the region of 3400-3100 cm⁻¹.[5] The C-H stretching vibrations for methylene (B1212753) groups are observed between 2842 and 2985 cm⁻¹.[5]
Quantitative Data Summary:
Table 4: Characteristic FTIR Absorption Frequencies for Piperidines
| Functional Group | Vibration | Typical Frequency (cm⁻¹) |
| N-H (secondary amine) | Stretch | 3400 - 3100 (narrow)[5] |
| C-H (alkane) | Stretch | 2985 - 2842[5] |
| C-N | Stretch | 1250 - 1020 |
Note: The exact positions of these bands can be influenced by the molecular structure and intermolecular interactions.
Visualizations
Experimental Workflows
Caption: Workflow for HPLC Purity Analysis of Substituted Piperidines.
Caption: General Workflow for LC-MS Analysis of Substituted Piperidines.
Caption: Workflow for NMR Spectroscopic Analysis of Substituted Piperidines.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. imedpub.com [imedpub.com]
- 13. benchchem.com [benchchem.com]
- 14. scielo.br [scielo.br]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. ijper.org [ijper.org]
- 21. benchchem.com [benchchem.com]
- 22. journals.iucr.org [journals.iucr.org]
In Vitro Assay Protocols for Evaluating Piperidine-1-Derivatives: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) ring is a ubiquitous scaffold in a vast array of pharmacologically active compounds, making its derivatives a focal point in drug discovery and development.[1][2] This document provides a comprehensive guide to key in vitro assays for the evaluation of piperidine-1-derivatives, complete with detailed protocols, data presentation tables, and visual workflows to facilitate experimental design and interpretation. The assays described herein cover a range of potential therapeutic applications, including oncology, infectious diseases, and neurodegenerative disorders.
Cytotoxicity Assays
Evaluating the cytotoxic potential of novel piperidine derivatives is a critical initial step in the drug discovery process.[3][4] A tiered approach, starting with a general cell viability assay followed by more specific assays to elucidate the mechanism of cell death, is recommended.[3]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazoyl-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[4][5] The intensity of the purple color is directly proportional to the number of metabolically active cells.[4]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4][5]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[6][7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] A reference wavelength of more than 650 nm can be used to reduce background noise.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]
Data Presentation:
| Piperidine Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Compound A | MCF-7 | 48.2 | hFOB 1.19 | >200 | >4.1 |
| Compound B | A549 | 75.6 | BEAS-2B | >200 | >2.6 |
| Doxorubicin (Control) | MCF-7 | 0.8 | hFOB 1.19 | 5.4 | 6.8 |
Table 1: Example of IC50 values and selectivity index for piperidine derivatives in cancer and normal cell lines. Data is illustrative.[3]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.[4] The Annexin V-FITC/PI assay is a widely used method to detect apoptosis. In early apoptotic cells, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[3]
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the piperidine derivative at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.[3]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[3]
-
Washing: Wash the cells twice with cold PBS.[3]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the cells by flow cytometry within one hour.[3]
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.[3]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[3]
-
Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.[3]
Signaling Pathway:
Caption: The extrinsic (death receptor) apoptosis pathway.[4]
Enzyme Inhibition Assays
Many piperidine derivatives exert their therapeutic effects by inhibiting specific enzymes.[8] The following protocols describe assays for several common enzyme targets.
Pancreatic Lipase (B570770) Inhibition Assay
This assay is relevant for screening compounds for anti-obesity properties. It measures the activity of pancreatic lipase by monitoring the hydrolysis of p-nitrophenyl butyrate (B1204436) (p-NPB), which releases the chromogenic product p-nitrophenol.[8][9]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Setup: In a 96-well plate, add the enzyme buffer and the test compound solution at various concentrations.[8]
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.[8]
-
Absorbance Measurement: Immediately measure the absorbance at 405 nm at regular intervals.[8]
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.[8]
Data Presentation:
| Piperidine Derivative | IC50 (µM) | Reference |
| Fluorinated Piperidine Analogue 4 | 0.98 ± 0.05 | [8] |
| Fluorinated Piperidine Analogue 5 | 1.05 ± 0.06 | [8] |
| Orlistat (Reference) | 1.06 ± 1.05 | [8] |
Table 2: Inhibitory activity of piperidine derivatives against pancreatic lipase.[8]
Cholinesterase Inhibition Assay
Cholinesterase inhibitors are used in the treatment of Alzheimer's disease.[10] This assay, based on Ellman's method, measures the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10][11]
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of AChE or BChE, the substrate (acetylthiocholine iodide - ATCI or butyrylthiocholine (B1199683) iodide - BTCI), and Ellman's reagent (DTNB) in a suitable buffer.[10][11]
-
Assay Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and the enzyme solution.[10][11]
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.[10]
-
Reaction Initiation: Add DTNB followed by the substrate to initiate the reaction.[10]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.[10]
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
Data Presentation:
| Compound ID | R Group | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
| 6f | 3-chlorophenyl | 9.68 ± 0.21 | 11.59 ± 1.2 | [10] |
| 5g | 4-chlorophenyl | 19.85 ± 0.14 | > 20 | [10] |
| 3g | Substituted Phenyl | 4.32 | - | [10] |
| 3j | Substituted Phenyl | - | 1.27 | [10] |
Table 3: In vitro cholinesterase inhibitory activity of piperidine-3-carbothioamide (B15301108) derivatives.[10]
Experimental Workflow:
Caption: Workflow for the cholinesterase inhibition assay.
Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[12] This is crucial for understanding the mechanism of action and for optimizing selectivity.
Sigma-1 (σ1) Receptor Binding Assay
The σ1 receptor is implicated in various neurological and psychiatric disorders.[13] Competitive radioligand binding assays are commonly used to determine the binding affinity of test compounds.[13]
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the σ1 receptor.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]-(+)-pentazocine), and the piperidine derivative at various concentrations in a binding buffer.
-
Incubation: Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the wells through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| 2-Piperidin-1-ylmethyl-morpholine | 5.2 | 156 | 30 |
| Haloperidol (Reference) | 3.5 | 500 | 143 |
| DTG (Reference) | 10 | 12 | 1.2 |
Table 4: Binding affinities of 2-Piperidin-1-ylmethyl-morpholine and reference compounds for sigma-1 and sigma-2 receptors. Data is representative.[13]
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.[13]
Antimicrobial Susceptibility Assays
Piperidine derivatives have shown promise as antimicrobial agents.[14][15] The following protocols are standard methods for determining the antimicrobial activity of novel compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of the piperidine derivative and perform two-fold serial dilutions in a 96-well plate containing broth.[14]
-
Inoculum Preparation: Prepare a microbial inoculum and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]
-
Inoculation: Add the diluted inoculum to each well. Include positive (standard antibiotic) and negative (broth with inoculum and solvent) controls.[14]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[14]
-
MIC Determination: Determine the MIC by visual inspection for the lowest concentration that shows no visible growth.[14]
Agar (B569324) Well Diffusion Assay
This assay provides a qualitative assessment of the antimicrobial activity of a compound.[14]
Experimental Protocol:
-
Plate Preparation: Prepare Mueller-Hinton agar plates and uniformly spread a standardized microbial suspension over the surface.[11]
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the piperidine derivative solution to each well.[14]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[14]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.[14]
Data Presentation:
| Compound | Test Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
| Piperidine Derivative X | S. aureus ATCC 25923 | 32 | 18 |
| Piperidine Derivative Y | E. coli ATCC 25922 | 64 | 15 |
| Ampicillin (Control) | S. aureus ATCC 25923 | 0.5 | 28 |
| Ciprofloxacin (Control) | E. coli ATCC 25922 | 0.25 | 32 |
Table 5: Example of antimicrobial activity data for piperidine derivatives. Data is illustrative.[2][16]
Logical Relationship:
Caption: Logical flow for antimicrobial screening of new compounds.
References
- 1. Pharmacological screening of synthetic piperidine derivatives [openscholar.dut.ac.za]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchhub.com [researchhub.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Substituted Piperidines: A Promising Scaffold for Novel Anticancer Agents
Application Notes & Protocols
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have shown a wide range of biological activities, with a significant number being investigated and developed as potent anticancer agents.[1][2] Substituted piperidines have demonstrated efficacy against a variety of cancer types, including breast, prostate, colon, lung, and ovarian cancers, by modulating crucial cellular signaling pathways.[1][3] This document provides detailed application notes on the anticancer potential of substituted piperidines, protocols for their evaluation, and visualizations of their mechanisms of action.
Data Presentation: In Vitro Anticancer Activity
The cytotoxic potential of various substituted piperidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [4] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [4] | |
| Compound 17a | PC3 | Prostate | 0.81 | [4][5] |
| MGC803 | Gastric | 1.09 | [4] | |
| MCF-7 | Breast | 1.30 | [4] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [4] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [4] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [4] | |
| Nitrosourea (B86855) Derivative 19 | L1210 Leukemia | Leukemia | Good Activity | [6] |
| RAJI | MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | [7] |
Mechanisms of Action
Substituted piperidines exert their anticancer effects through diverse mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer cell proliferation and survival.[1][8]
Several critical signaling pathways are modulated by these compounds, including:
-
PI3K/Akt Pathway : Often hyperactivated in cancer, this pathway is a key regulator of cell survival and proliferation. Some piperidine derivatives have been shown to inhibit this pathway, leading to apoptosis.[1][7]
-
NF-κB Pathway : This pathway is involved in inflammation and cell survival. Inhibition of NF-κB by piperidine compounds can sensitize cancer cells to apoptosis.[1]
-
STAT-3 Pathway : Constitutive activation of STAT-3 is common in many cancers and promotes cell proliferation and survival. Piperidine derivatives can interfere with this signaling cascade.[1]
-
Tubulin Polymerization : Some derivatives act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site. This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][7]
The induction of apoptosis is a common outcome of treatment with substituted piperidines. This is often mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and activation of caspases.[1][7]
Caption: Key signaling pathways targeted by substituted piperidines.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the evaluation of novel substituted piperidine derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application of N-Substituted Piperidines in Alzheimer's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. The cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine (B1216132) (ACh) contributes to the cognitive symptoms of AD, has been a cornerstone of drug development. N-substituted piperidines are a versatile class of heterocyclic compounds that have emerged as a privileged scaffold in the design of multi-target-directed ligands for AD therapy. Their structural features allow for interaction with key biological targets implicated in the disease's complex pathophysiology. This document provides an overview of the application of N-substituted piperidines in AD research, including their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols.
Mechanisms of Action
N-substituted piperidine (B6355638) derivatives have been investigated for their ability to modulate several key targets in Alzheimer's disease:
-
Cholinesterase Inhibition: Many N-substituted piperidines are designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade acetylcholine in the synaptic cleft.[1][2][3][4] By inhibiting these enzymes, these compounds increase the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission and improving cognitive function.[1][2][3][4] Donepezil, a well-known FDA-approved drug for AD, features an N-benzylpiperidine moiety and is a selective and reversible AChE inhibitor.[1][2][3][4][5]
-
Amyloid-Beta Aggregation Inhibition: A critical aspect of AD pathogenesis is the aggregation of Aβ peptides into neurotoxic oligomers and plaques.[6][7] Several N-substituted piperidine derivatives have been shown to interfere with this process, either by directly binding to Aβ monomers or oligomers to prevent further aggregation or by disassembling pre-formed fibrils.[6][8][9]
-
Antioxidant Activity: Oxidative stress is a significant contributor to neuronal damage in AD. Some N-substituted piperidines possess antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) and protect neurons from oxidative damage.[10][11][12]
-
Dual-Target Inhibition: More recently, research has focused on developing multi-target-directed ligands that can simultaneously modulate multiple pathological pathways. N-substituted piperidines have been successfully incorporated into hybrid molecules that exhibit dual inhibition of targets such as AChE and histone deacetylases (HDACs), or AChE and β-secretase (BACE-1).[9][13]
Quantitative Data on N-Substituted Piperidine Derivatives
The following tables summarize the in vitro inhibitory activities of selected N-substituted piperidine derivatives against key Alzheimer's disease targets.
Table 1: Cholinesterase Inhibitory Activity of N-Substituted Piperidine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Donepezil | eeAChE | 0.03 ± 0.07 | [14] |
| Compound 3g | eeAChE | 4.32 | [10] |
| Compound 3j | eqBuChE | 1.27 | [10] |
| Compound 23 | eqBuChE | 0.72 | [6] |
| Compound d5 | hAChE | 6.89 | [13] |
| Compound d10 | hAChE | 3.22 | [13] |
| Compound 5d | hAChE | Comparable to Donepezil | [8] |
| Compound 5f | hAChE | Comparable to Donepezil | [8] |
| Compound 6g | hAChE | Moderate to Excellent | [9] |
| Compound 10f | hAChE | Moderate to Excellent | [9] |
| Compound 15b | eeAChE | 0.39 ± 0.11 | [15][16] |
| Compound 15j | eqBuChE | 0.16 ± 0.04 | [15][16] |
| Compound 5d (Benzamide derivative) | eeAChE | 0.013 ± 0.0021 | [17] |
eeAChE: Acetylcholinesterase from Electrophorus electricus; eqBuChE: Butyrylcholinesterase from equine serum; hAChE: Human Acetylcholinesterase; hBuChE: Human Butyrylcholinesterase.
Table 2: Amyloid-Beta Aggregation Inhibitory Activity
| Compound | Assay Type | Inhibition (%) at 10 µM | Reference |
| Compound 23 | Aβ Aggregation | 72.5 | [6] |
| Compounds 3g, 4g, 5g | Aβ42 Self-Aggregation | Not specified | [10] |
| Compounds 5d, 5f | Aβ Aggregation | Significant reduction | [8] |
| Compounds 6g, 10f | Self- and AChE-induced Aβ Aggregation | Remarkable disassembly | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of N-substituted piperidines in AD research.
Protocol 1: Determination of Cholinesterase Inhibitory Activity (Ellman's Method)
This colorimetric assay is widely used to screen for AChE and BuChE inhibitors.[16]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant
-
Butyrylcholinesterase (BuChE) from equine serum or human serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BuChE
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (N-substituted piperidines)
-
Donepezil or Tacrine (reference inhibitor)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB solution (3 mM in phosphate buffer), and 25 µL of the enzyme solution (AChE or BuChE).
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI, 15 mM in phosphate buffer).
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation Inhibition
This fluorescence-based assay is used to monitor the formation of amyloid fibrils.[18]
Materials:
-
Amyloid-beta (1-42) or (1-40) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT) solution (5 µM in glycine-NaOH buffer, pH 8.5)
-
Test compounds (N-substituted piperidines)
-
96-well black microplate with a clear bottom
-
Fluorometer
Procedure:
-
Prepare a stock solution of Aβ peptide by dissolving it in HFIP and then evaporating the solvent to obtain a peptide film.
-
Resuspend the Aβ film in phosphate buffer to a final concentration of 10-25 µM.
-
In a 96-well black plate, mix the Aβ solution with the test compound at various concentrations. A control well should contain the Aβ solution with the vehicle used for the test compounds.
-
Incubate the plate at 37°C with continuous shaking for 24-48 hours to induce aggregation.
-
After incubation, add the ThT solution to each well.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the wells containing the test compounds to the control well.
-
IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Signaling Pathway: Cholinergic Neurotransmission and its Modulation
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Abeta42 aggregation using peptides selected from combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Substituted Piperidine-1 Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide range of biologically active compounds and approved drugs.[1][2] Substituted piperidine-1 libraries, therefore, represent a valuable source of chemical diversity for identifying novel therapeutic agents. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such compounds to identify "hits" with desired biological activity, thereby accelerating the drug discovery process.[1]
These application notes provide detailed protocols for three common HTS assays suitable for screening substituted piperidine-1 libraries: a Fluorescence Polarization (FP) assay for competitive binding, a Radioligand Binding Assay for affinity determination, and a cell-based Calcium Mobilization assay for functional activity. The protocols are presented with detailed methodologies, and representative data is summarized in structured tables. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Data Presentation
The following tables summarize hypothetical quantitative data from an HTS campaign of a substituted piperidine-1 library against various G-Protein Coupled Receptor (GPCR) targets.
Table 1: Fluorescence Polarization Assay - Competitive Binding Data for Muscarinic M1 Receptor
| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition | Hit (Yes/No) |
| PIP-001 | 10 | 150 | 75.0 | Yes |
| PIP-002 | 10 | 280 | 5.0 | No |
| PIP-003 | 10 | 120 | 80.0 | Yes |
| Control | - | 300 | 0.0 | - |
Table 2: Radioligand Binding Assay - Affinity Constants (Ki) for Sigma-1 Receptor
| Compound ID | IC50 (nM) | Ki (nM) |
| PIP-001 | 50 | 25.2 |
| PIP-003 | 25 | 12.6 |
| Haloperidol (Control) | 10 | 5.0 |
Table 3: Calcium Mobilization Assay - Functional Agonist Activity at a Gq-coupled Receptor
| Compound ID | Concentration (µM) | Relative Fluorescence Units (RFU) | % Activation | EC50 (µM) |
| PIP-004 | 1 | 8500 | 85.0 | 0.5 |
| PIP-005 | 1 | 1200 | 12.0 | >10 |
| Carbachol (Control) | 1 | 10000 | 100.0 | 0.1 |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Competitive Binding
This protocol describes a competitive FP assay to screen for compounds that displace a fluorescently labeled ligand from a target receptor, such as a GPCR.[3]
Materials:
-
Purified target receptor or membrane preparation
-
Fluorescently labeled tracer ligand with known affinity for the target
-
Assay Buffer (e.g., PBS, pH 7.4, 0.01% Tween-20)
-
Substituted piperidine-1 library compounds dissolved in DMSO
-
Black, low-binding 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock solution of the fluorescent tracer in assay buffer.
-
Prepare a 2X stock solution of the receptor preparation in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the test compound solution or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
Initiate the binding reaction by adding 10 µL of the 2X receptor preparation to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
A decrease in the mP value in the presence of a test compound indicates displacement of the fluorescent tracer.
-
Calculate the percent inhibition for each compound.
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
-
Radioligand Binding Assay
This protocol outlines a filtration-based radioligand binding assay to determine the affinity of test compounds for a target receptor.[4][5]
Materials:
-
Receptor-containing cell membranes
-
Radioligand (e.g., [³H]-labeled)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Substituted piperidine-1 library compounds
-
Non-specific binding control (e.g., a known high-affinity ligand)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
96-well microplates
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
Assay Setup:
-
In a 96-well plate, add 50 µL of test compound dilution, 50 µL of radioligand solution (at a concentration near its Kd), and 100 µL of the membrane preparation.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition:
-
Dry the filters, place them in scintillation vials, and add scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each test compound from competition binding curves.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.[1]
-
Calcium Mobilization Assay
This cell-based functional assay measures the activation of Gq-coupled GPCRs by detecting changes in intracellular calcium levels.[6][7]
Materials:
-
A cell line stably expressing the target Gq-coupled GPCR (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (B1678239) (to prevent dye leakage)
-
Substituted piperidine-1 library compounds
-
Known agonist and antagonist for the target receptor
-
Black, clear-bottom 384-well cell culture plates
-
Fluorescence plate reader with a liquid handling system (e.g., FLIPR)
Protocol:
-
Cell Preparation:
-
Seed the cells into 384-well plates and incubate overnight to form a confluent monolayer.
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer containing probenecid for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and control ligands in assay buffer in a separate plate.
-
-
Data Acquisition:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading from the cell plate.
-
The instrument's liquid handler will then add the test compounds or controls to the cell plate.
-
Immediately begin kinetic reading of the fluorescence intensity over a period of 1-3 minutes.
-
-
Data Analysis:
-
An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
For agonists, determine the EC50 from the dose-response curve of the fluorescence increase.
-
For antagonists, measure the inhibition of the response to a known agonist and determine the IC50.
-
Mandatory Visualization
Caption: High-Throughput Screening Workflow for a Substituted Piperidine-1 Library.
Caption: Simplified M1 Muscarinic Receptor Signaling Pathway.[8][9]
Caption: Sigma-1 Receptor Signaling Pathway.[10][11]
References
- 1. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of human alpha4beta2 neuronal nicotinic acetylcholine receptors by cholinergic channel ligands and second messenger pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 7. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 10. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labs.penchant.bio [labs.penchant.bio]
Application Notes and Protocols: 1-Substituted Piperidines as Sigma-1 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-substituted piperidines as selective ligands for the sigma-1 receptor (σ1R). The content covers the fundamental role of σ1R in cellular signaling, the therapeutic potential of its ligands, and detailed protocols for their in vitro and in vivo evaluation.
Introduction to the Sigma-1 Receptor
The sigma-1 receptor is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER) membrane, particularly at the mitochondria-associated ER membrane (MAM).[1][2][3] It is not a classical G protein-coupled receptor and shares no homology with other mammalian proteins.[1] The σ1R plays a crucial role in cellular stress responses, modulating a variety of signaling pathways to promote cell survival and homeostasis.[1][4][5] Ligand binding to σ1R can influence ion channel activity, calcium signaling, and the expression of neurotrophic factors, making it a promising therapeutic target for a range of central nervous system (CNS) disorders, including neurodegenerative diseases, pain, and psychiatric conditions.[4][5][6][7][8]
1-Substituted Piperidines as σ1R Ligands
The 1-substituted piperidine (B6355638) scaffold has emerged as a key pharmacophore for developing potent and selective σ1R ligands.[9][10] Structure-activity relationship (SAR) studies have demonstrated that the nature of the substituent on the piperidine nitrogen is critical for achieving high affinity for σ1R and selectivity against other receptors, such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors.[11] This class of compounds includes both agonists and antagonists, which can be used to probe the physiological functions of σ1R and to develop novel therapeutics.
Signaling Pathways of the Sigma-1 Receptor
The sigma-1 receptor modulates a complex array of intracellular signaling pathways. Upon activation by agonists, σ1R can translocate from the ER to other cellular compartments and interact with various client proteins.[12]
Key signaling events modulated by σ1R activation include:
-
Calcium Homeostasis : Activated σ1R stabilizes the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) at the MAM, facilitating calcium transfer from the ER to the mitochondria, which is crucial for maintaining mitochondrial function and ATP production.[1][2]
-
Ion Channel Modulation : σ1R interacts with and modulates the activity of various voltage-gated ion channels, including sodium, potassium, and calcium channels, thereby influencing neuronal excitability.[6]
-
Neurotransmitter Systems : The receptor regulates several neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems, in part through its interaction with NMDA receptors.[6][8]
-
Neurotrophic Factor Signaling : Activation of σ1R can upregulate the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF) and enhance its signaling through the TrkB receptor, promoting neuronal survival and plasticity.[6]
-
Cellular Stress Response : Under conditions of cellular stress, σ1R dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and acts to mitigate stress by regulating protein folding and reducing reactive oxygen species (ROS) production.[1][2]
Quantitative Data: Binding Affinities of 1-Substituted Piperidines
The following table summarizes the binding affinities (Ki) of selected 1-substituted piperidine derivatives for the sigma-1 receptor. These values are indicative of the ligand's potency at the receptor.
| Compound Name/Reference | Structure/Core Moiety | Ki (nM) for σ1R | Selectivity (σ1 vs σ2) | Reference |
| 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | 4-Phenoxymethylpiperidine | 4.3 | High (σ1/σ2 = 0.03) | [13] |
| DuP 734 (6i) | Disubstituted piperidine | High Affinity | Selective over D2 | [11] |
| (R)-RC-33 | (R)-Enantiomer | Potent Agonist | Selective | [14] |
| N-[(4-methoxyphenoxy)ethyl]piperidines (1b, (R)-2b, (S)-2b) | 4-Methylpiperidine | 0.89–1.49 | High | [15] |
| N-[(4-chlorophenoxy)ethyl]piperidines (1a, (R)-2a, (S)-2a) | 4-Methylpiperidine | 0.34–1.18 | High | [15] |
| 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine (69) | 3,3-Dimethylpiperidine (B75641) | High Affinity | Highly selective vs σ2 | [16] |
| Compound 5 | Piperidine derivative | 3.64 | High | [8] |
| Compound 11 | Piperidine derivative | High Affinity | High | [8] |
| Compound 12 | Piperidine derivative | High Affinity | High | [8] |
Note: Ki values can vary depending on the specific experimental conditions, such as the radioligand and tissue preparation used.
Experimental Protocols
General Experimental Workflow
The characterization of novel 1-substituted piperidines as σ1R ligands typically follows a hierarchical approach, progressing from initial in vitro binding and functional assays to more complex cellular and in vivo models.
Protocol 1: Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity (Ki) and selectivity of a test compound for the σ1R.[17][18]
A. Membrane Preparation
-
Tissue Source : Guinea pig liver or brain are commonly used as they have a high density of σ1 receptors.[18] Alternatively, membranes from cell lines stably expressing human σ1R can be used.
-
Homogenization : Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifugation : Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Pelleting Membranes : Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes.
-
Washing : Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation step.
-
Final Preparation : Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[19]
B. Competition Binding Assay (to determine Ki)
-
Assay Buffer : 50 mM Tris-HCl, pH 8.0.
-
Radioligand : --INVALID-LINK---pentazocine, a selective σ1R ligand, is typically used at a concentration near its Kd value (e.g., 1-5 nM).[17][20][21]
-
Assay Setup : In a 96-well plate, add the following to each well:
-
Controls :
-
Total Binding : Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB) : Wells containing membranes, radioligand, and a high concentration (e.g., 10 µM) of a known σ1R ligand like haloperidol (B65202) to saturate all specific binding sites.[21][23]
-
-
Incubation : Incubate the plate for a specified time and temperature (e.g., 120 minutes at 37°C or 6 hours at 37°C).[21][24]
-
Termination : Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membrane-bound radioligand.[23]
-
Washing : Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis :
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
Protocol 2: In Vivo Behavioral Models
In vivo models are essential to evaluate the therapeutic potential of 1-substituted piperidine ligands.
A. Capsaicin-Induced Allodynia Model (for Pain)
This model assesses the analgesic properties of σ1R antagonists.
-
Animals : Male mice or rats are commonly used.
-
Acclimation : Acclimate the animals to the testing environment and handling procedures.
-
Drug Administration : Administer the test compound (e.g., 1-substituted piperidine antagonist) via a suitable route (e.g., intraperitoneal, oral) at various doses. A vehicle control group should be included.
-
Induction of Allodynia : After a predetermined pretreatment time, inject a low dose of capsaicin (B1668287) into the plantar surface of one hind paw.
-
Behavioral Assessment : Observe the animals for nociceptive behaviors, such as licking, biting, or lifting the injected paw. The duration of these behaviors is quantified over a set period (e.g., 5-10 minutes).
-
Reversal Studies : To confirm the involvement of σ1R, a separate group of animals can be pretreated with a σ1R agonist (e.g., PRE-084) before the administration of the antagonist and capsaicin. A reversal of the antagonist's analgesic effect would indicate a σ1R-mediated mechanism.[25]
-
Data Analysis : Compare the duration of nociceptive behaviors between the vehicle-treated and drug-treated groups. A significant reduction in pain-related behaviors indicates an antiallodynic effect.
B. Novel Object Recognition (NOR) Test (for Cognition)
This model can be used to assess the pro-cognitive effects of σ1R agonists.
-
Animals : Rodents (mice or rats).
-
Apparatus : An open-field arena.
-
Habituation : Allow the animals to freely explore the empty arena for a few minutes on consecutive days to reduce anxiety.
-
Training Phase (Familiarization) :
-
Administer the test compound (e.g., 1-substituted piperidine agonist) or vehicle.
-
After the appropriate pretreatment time, place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).
-
-
Inter-trial Interval : Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Testing Phase (Choice) :
-
Place the animal back into the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time the animal spends exploring each object (familiar vs. novel).
-
-
Data Analysis :
-
Calculate a discrimination index (DI), typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Compare the DI between the drug-treated and vehicle-treated groups. An enhanced DI in the presence of the agonist suggests a pro-cognitive effect.
-
Conclusion
1-substituted piperidines represent a versatile and promising class of sigma-1 receptor ligands. Their high affinity and selectivity make them valuable tools for elucidating the complex biology of σ1R and for developing novel therapeutics for a variety of CNS disorders. The protocols outlined in these notes provide a framework for the systematic evaluation of these compounds, from initial binding characterization to in vivo proof-of-concept studies.
References
- 1. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 2. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 3. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 4. mdpi.com [mdpi.com]
- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and Synthesis of Selective Sigma Ligands - ProQuest [proquest.com]
- 11. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ricerca.uniba.it [ricerca.uniba.it]
- 16. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of 1-Substituted Piperidine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing molecular docking studies on 1-substituted piperidine (B6355638) ligands. The piperidine scaffold is a "privileged" structural motif in medicinal chemistry, frequently found in a wide array of pharmaceuticals and natural alkaloids.[1] Its six-membered heterocyclic structure is adept at engaging with various biological targets, making it a cornerstone in the design of novel therapeutics.[1] Molecular docking is a crucial computational technique that predicts the preferred orientation of a molecule when bound to a target protein, offering insights into binding affinity and interaction mechanisms.[1][2]
Overview of Molecular Docking Workflow
A typical molecular docking workflow for 1-substituted piperidine ligands involves several key stages, from target and ligand preparation to the analysis of docking results. This process allows for the virtual screening of compound libraries and the rational design of more potent and selective inhibitors.
Caption: A generalized workflow for computational molecular docking studies.
Quantitative Data Summary
Molecular docking studies provide quantitative metrics such as binding energy to compare the potential efficacy of different ligands.[1] Lower binding energy values typically indicate a stronger and more stable interaction between the ligand and the protein's active site.[1] The following tables summarize docking results for various 1-substituted piperidine derivatives against different biological targets.
Table 1: Docking Performance of Piperidine Derivatives against Viral and Enzymatic Targets
| Target Protein | PDB ID | Piperidine Derivative(s) | Docking Score / Binding Energy (kcal/mol) | Reference Drug / Score (kcal/mol) |
| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Designed Piperidine Derivatives (P1-P8) | -5.9 to -7.3 | N3 inhibitor (-11.4) |
| Pancreatic Lipase | 1LPS | 2,6-disubstituted piperidin-3-ol derivatives | Not specified for piperidines alone; best pyrrolidine (B122466) derivative (Cmpd 12) was -8.24 | Orlistat |
Data sourced from multiple studies.[1]
Table 2: Binding Affinities of Piperidine Derivatives against Receptors
| Target Receptor | Derivative Series / Compound | Core Structure | Binding Affinity (Ki or kcal/mol) |
| µ-Opioid Receptor (µ-OR) | HN Series | 4-Amino Methyl Piperidine | -8.13 to -13.37 kcal/mol |
| Sigma-1 Receptor (σ1R) | Compound 5 | Piperidine | 3.64 nM (Ki) |
| Sigma-1 Receptor (σ1R) | Compound 11 | Piperidine | 4.41 nM (Ki) |
| Histamine H3 Receptor (H3R) | Compound 5 | Piperidine | 7.70 nM (Ki) |
| Histamine H3 Receptor (H3R) | Compound 11 | Piperidine | 6.2 nM (Ki) |
Data compiled from various research articles.[3]
Detailed Experimental Protocols
The accuracy and reliability of docking results are highly dependent on the methodology employed.[1] Below are detailed protocols for performing molecular docking with 1-substituted piperidine ligands using commonly cited software.
Protocol 1: Molecular Docking using AutoDock Vina
This protocol is suitable for the virtual screening of 1-substituted piperidine derivatives against a target protein with a known crystal structure.
1. Protein Preparation:
- Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the SARS-CoV-2 Main Protease (PDB ID: 6LU7).[1][4]
- Remove water molecules, co-factors, and any existing ligands from the protein structure using software like PyMOL or Discovery Studio.[4]
- Add polar hydrogen atoms and assign Kollman charges to the protein using AutoDock Tools (ADT).
- Save the prepared protein structure in PDBQT format.
2. Ligand Preparation:
- Draw the 2D structure of the 1-substituted piperidine ligand using chemical drawing software like ChemDraw or Marvin Sketch.[2][3][5]
- Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field such as MMFF94.[2][6] This step is crucial for obtaining a low-energy, stable conformation.[7]
- In ADT, assign Gasteiger charges and set the rotatable bonds for the ligand.
- Save the prepared ligand in PDBQT format.
3. Grid Generation:
- Define a grid box that encompasses the active site of the protein.[2][7] The active site can be identified from the position of a co-crystallized ligand or from literature.
- Set the grid box dimensions (e.g., 60 x 60 x 60 Å) with a spacing of 1.0 Å. The exact dimensions should be sufficient to allow the ligand to move freely within the binding pocket.
4. Docking Execution:
- Use AutoDock Vina to perform the docking simulation.[5] The program will explore various conformations and orientations of the ligand within the defined grid box and score them.[7]
- Set the exhaustiveness parameter to control the computational effort. A higher value (e.g., 16 or 32) increases the thoroughness of the search but also the computation time.
5. Analysis of Results:
- Analyze the output file, which contains the binding energies and RMSD values for the top-ranked poses.
- Visualize the docked poses and the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using PyMOL or Discovery Studio.[4]
- The pose with the lowest binding energy is typically considered the most favorable.[1]
6. Docking Validation:
- To validate the docking protocol, redock the co-crystallized native ligand into the protein's active site.[1]
- Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose.[4]
- An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol.[1][4]
Protocol 2: Considerations for Force Fields
The choice of force field can influence the outcome of ligand preparation and molecular dynamics simulations that may follow docking. For piperidine and other small organic molecules, several force fields are widely used:
-
MMFF94 (Merck Molecular Force Field): Well-suited for conformational analysis and energy minimization of a broad range of organic molecules.[6][8]
-
GAFF (General AMBER Force Field): Designed to be compatible with the AMBER force fields for proteins and nucleic acids, making it suitable for protein-ligand simulations.[8]
-
CGenFF (CHARMM General Force Field): Developed for drug-like molecules and is compatible with the CHARMM biomolecular force field.[8]
-
OPLS (Optimized Potentials for Liquid Simulations): A family of force fields (e.g., OPLS-AA, OPLS3) widely used for small molecules and proteins.[8]
When preparing 1-substituted piperidine ligands, it is crucial to use a force field that accurately represents the geometry and energetics of the piperidine ring and its substituents.
Signaling Pathways and Logical Relationships
Understanding the biological context of the target protein is crucial for interpreting docking results.[7] The following diagram illustrates a simplified signaling pathway where a 1-substituted piperidine ligand could act as an inhibitor.
Caption: Inhibition of a kinase signaling pathway by a piperidine ligand.
Conclusion
The molecular docking protocols outlined in these application notes provide a robust framework for the in silico evaluation of 1-substituted piperidine ligands. The consistent application of these methodologies, coupled with careful validation, can reliably guide the selection of promising candidates for further experimental testing. The versatility of the piperidine scaffold, as evidenced by the summarized quantitative data, continues to make it a valuable component in the design of novel therapeutics for a wide range of diseases.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Intramolecular Cyclization Methods in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine (B6355638) moiety is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its prevalence in drug discovery is underscored by its presence in numerous FDA-approved drugs, where it often serves as a key pharmacophore contributing to the molecule's biological activity. The development of efficient and stereoselective methods for the synthesis of substituted piperidines is, therefore, a critical endeavor in modern organic chemistry and medicinal chemistry.
Intramolecular cyclization strategies offer a powerful and atom-economical approach to the construction of the piperidine ring. These methods involve the formation of a carbon-nitrogen or carbon-carbon bond within a single molecule, often with a high degree of regio- and stereocontrol. This document provides detailed application notes and experimental protocols for several key intramolecular cyclization methods for piperidine synthesis, intended to serve as a practical guide for researchers in both academic and industrial settings.
Aza-Prins Cyclization
The aza-Prins cyclization is a powerful method for the synthesis of substituted piperidines, involving the cyclization of an alkene onto an iminium ion, followed by nucleophilic trapping.[1] This reaction can be initiated by either Brønsted or Lewis acids and offers a direct route to functionalized piperidine rings.[2]
General Reaction Pathway
Caption: General workflow of the aza-Prins cyclization.
Quantitative Data
| Entry | Aldehyde | Amine Substrate | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (cis:trans) | Reference |
| 1 | Benzaldehyde (B42025) | N-Tosylhomoallylamine | InCl₃ | CH₂Cl₂ | rt | 2 | 85 | >95:5 | [3] |
| 2 | Isobutyraldehyde | N-Tosylhomoallylamine | BF₃·OEt₂ | Dioxane | 120 (MW) | 0.5 | 83 | - | [4] |
| 3 | 4-Nitrobenzaldehyde | N-Tosylhomoallylamine | BF₃·OEt₂ | Dioxane | 120 (MW) | 0.5 | 61 | - | [4] |
| 4 | Acetaldehyde | N-Tosylhomoallylamine | BF₃·OEt₂ | Dioxane | 120 (MW) | 0.5 | 77 | - | [4] |
Experimental Protocol: Synthesis of trans-4-Iodo-1-tosyl-2-phenylpiperidine
Materials:
-
N-Tosylhomoallylamine (1.0 mmol, 209 mg)
-
Benzaldehyde (1.2 mmol, 127 mg, 122 µL)
-
Iodotrimethylsilane (B154268) (TMSI) (1.5 mmol, 300 mg, 213 µL)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of N-tosylhomoallylamine (1.0 mmol) and benzaldehyde (1.2 mmol) in anhydrous CH₂Cl₂ (10 mL) at -78 °C under an argon atmosphere, iodotrimethylsilane (1.5 mmol) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution (10 mL).
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) = 9:1) to afford the desired trans-4-iodo-1-tosyl-2-phenylpiperidine.
Intramolecular Mannich Reaction
The intramolecular Mannich reaction is a classic and reliable method for the synthesis of piperidinones, which can be further reduced to piperidines. This reaction involves the cyclization of an enolizable ketone or ester onto an iminium ion generated in situ.
General Reaction Pathway
Caption: General workflow of the intramolecular Mannich reaction.
Quantitative Data
| Entry | Substrate | Aldehyde/Ketone | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. | Reference |
| 1 | δ-Amino-β-keto ester | Acetaldehyde | Acetic acid | CH₂Cl₂ | 23 | 1 | 75 | >99:1 | [5] |
| 2 | δ-Amino-β-keto ester | Acetone | Acetic acid | CH₂Cl₂ | 23 | 1 | 70 | 1:1 | [5] |
| 3 | δ-Amino-β-keto ester | Benzaldehyde | Sn(OTf)₂ | DCM | -78 to 0 | - | 60-96 | 93:7 to >20:1 | [6] |
| 4 | N-(4-chlorophenyl)-2,6-bis(4-hydroxyphenyl)-4-oxopiperidine-3-carboxamide | 4-Hydroxybenzaldehyde | Ammonium formate (B1220265) | - | - | - | - | - | [7] |
Experimental Protocol: Three-Component Vinylogous Mannich Reaction[6]
Materials:
-
Chiral α-methyl benzylamine (B48309) (1.0 mmol, 121 mg, 124 µL)
-
Aldehyde (1.0 mmol)
-
1,3-bis-trimethylsily enol ether (1.2 mmol, 276 mg, 345 µL)
-
Tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂) (0.1 mmol, 41.7 mg)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of chiral α-methyl benzylamine (1.0 mmol) and the aldehyde (1.0 mmol) in anhydrous DCM (5 mL) at room temperature is added Sn(OTf)₂ (0.1 mmol).
-
The mixture is stirred for 30 minutes, then cooled to -78 °C.
-
A solution of 1,3-bis-trimethylsily enol ether (1.2 mmol) in anhydrous DCM (5 mL) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C and stirred for an additional 4 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution (10 mL).
-
The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the corresponding dihydropyridinone.
Intramolecular Reductive Amination
Intramolecular reductive amination is a versatile and widely used method for the synthesis of cyclic amines, including piperidines. The reaction proceeds through the formation of an imine or enamine intermediate from an amino-aldehyde or amino-ketone, which is then reduced in situ to the corresponding piperidine.[6][8]
General Reaction Pathway
Caption: General workflow of intramolecular reductive amination.
Quantitative Data
| Entry | Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Aminopentanal derivative | NaBH₃CN | MeOH | rt | 4 | 85 | [8] |
| 2 | 6-Amino-2-hexanone derivative | H₂, Pd/C | EtOH | rt | 12 | 92 | [9] |
| 3 | 5-keto-D-glucose derivative | NaBH₃CN | MeOH | 0 | - | - | [10] |
| 4 | Pentadialdose derivative | H₂ (35 atm) | - | - | - | 78 | [10] |
Experimental Protocol: One-Pot Synthesis from a Halogenated Amide[11]
Materials:
-
Secondary amide (e.g., N-benzyl-5-chloropentanamide) (0.5 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
2-Fluoropyridine (B1216828) (0.6 mmol, 58 mg, 52 µL)
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (0.55 mmol, 155 mg, 92 µL)
-
Sodium borohydride (B1222165) (NaBH₄) (1.0 mmol, 38 mg)
-
Methanol (MeOH) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry 25 mL round-bottom flask under an argon atmosphere, add the secondary amide (0.5 mmol), anhydrous CH₂Cl₂ (10 mL), and 2-fluoropyridine (0.6 mmol).
-
Cool the mixture to -78 °C and add Tf₂O (0.55 mmol) dropwise. Stir the reaction at -78 °C for 30 minutes.
-
Add NaBH₄ (1.0 mmol) and MeOH (5 mL) to the reaction mixture at room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with CH₂Cl₂ (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding N-substituted piperidine.
Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that can be used to construct a wide variety of carbo- and heterocycles, including piperidines.[11][12][13] The reaction involves the coupling of an aryl or vinyl halide with an alkene tethered to the same molecule.
General Reaction Pathway
Caption: Simplified catalytic cycle of the intramolecular Heck reaction.
Quantitative Data
| Entry | Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-(2-iodobenzyl)-N-allyl-tosylamide | Pd(OAc)₂ | PPh₃ | Ag₂CO₃ | MeCN | 80 | 2 | 81 | [13] |
| 2 | N-(2-bromophenyl)-N-(pent-4-en-1-yl)acetamide | Pd(OAc)₂ | (R)-BINAP | PMP | DMA | 100 | 48 | 95 (94% ee) | [13] |
| 3 | (Z)-ethyl 2-(2-iodobenzamido)hept-2-enoate | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | MeCN | 80 | 24 | 78 | [14] |
| 4 | N-allyl-2-iodoaniline derivative | Pd₂(dba)₃ | dppf | K₂CO₃ | Toluene | 110 | 12 | 85 | [14] |
Experimental Protocol: Palladium-Catalyzed Reductive Heck Coupling[15]
Materials:
-
Iodo-substrate (e.g., (±)-12 in the reference) (0.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv, 2.2 mg)
-
Tetrabutylammonium chloride (n-Bu₄NCl) (1.0 equiv, 27.8 mg)
-
Sodium formate (HCO₂Na) (5.0 equiv, 34 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (1 mL)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the iodo-substrate (0.1 mmol) in anhydrous DMF (1 mL) is added Pd(OAc)₂ (0.01 equiv), n-Bu₄NCl (1.0 equiv), and HCO₂Na (5.0 equiv).
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether (10 mL) and washed with water (3 x 5 mL) and brine (5 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired piperidine product.
Intramolecular Hydroamination
Intramolecular hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule. This atom-economical reaction can be catalyzed by various metals or Brønsted acids to afford piperidine derivatives.[15][16][17][18]
General Reaction Pathway
References
- 1. aquila.usm.edu [aquila.usm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cyclization | Semantic Scholar [semanticscholar.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. soc.chim.it [soc.chim.it]
- 11. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. soc.chim.it [soc.chim.it]
- 14. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Hydroamination - Wikipedia [en.wikipedia.org]
- 18. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multi-Component Reactions in Complex Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of multi-component reactions (MCRs) for the efficient assembly of complex piperidine (B6355638) scaffolds, which are crucial building blocks in medicinal chemistry and drug discovery. The following sections detail the experimental protocols for key MCRs, present quantitative data for reaction optimization, and illustrate a relevant biological signaling pathway targeted by MCR-synthesized piperidines.
Introduction to Multi-Component Reactions for Piperidine Synthesis
Multi-component reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages over traditional linear syntheses. These benefits include increased efficiency, reduced waste, and the ability to rapidly generate molecular diversity.[1][2] For the synthesis of substituted piperidines, a ubiquitous motif in pharmaceuticals, MCRs provide a powerful tool for accessing complex and stereochemically rich structures. Key MCRs for piperidine synthesis include the Ugi, Petasis, and aza-Diels-Alder reactions. These methods allow for the convergent assembly of highly functionalized piperidine rings from simple and readily available starting materials.[3][4]
Data Presentation: Comparative Analysis of MCRs for Piperidine Synthesis
The following tables summarize quantitative data for various MCRs used in the synthesis of substituted piperidines and related nitrogen-containing heterocycles. This data is intended to facilitate the comparison of different methodologies and assist in reaction optimization.
Table 1: Ugi Four-Component Reaction for the Synthesis of Carfentanil Analogues [5][6][7]
| Entry | Isocyanide | Piperidone | Yield (%) |
| 1 | Cyclohexyl isocyanide | N-Phenethyl-4-piperidone | 75 |
| 2 | tert-Butyl isocyanide | N-Phenethyl-4-piperidone | 82 |
| 3 | n-Butyl isocyanide | N-Phenethyl-4-piperidone | 78 |
| 4 | Cyclohexyl isocyanide | N-Benzyl-4-piperidone | 72 |
| 5 | tert-Butyl isocyanide | N-Benzyl-4-piperidone | 85 |
Table 2: Diastereoselective Four-Component Synthesis of Polysubstituted 2-Piperidinones [8][9][10]
| Entry | Aldehyde | Michael Acceptor | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | Benzylidenemalononitrile | 85 | >99:1 |
| 2 | 4-Chlorobenzaldehyde | Benzylidenemalononitrile | 82 | >99:1 |
| 3 | 4-Methylbenzaldehyde | Benzylidenemalononitrile | 88 | >99:1 |
| 4 | Benzaldehyde | Ethyl 2-cyano-3-phenylacrylate | 75 | >99:1 |
| 5 | 4-Chlorobenzaldehyde | Ethyl 2-cyano-3-phenylacrylate | 72 | >99:1 |
Table 3: Asymmetric Petasis-Borono Mannich Reaction for the Synthesis of Chiral Amines [11][12]
| Entry | Amine | Aldehyde | Boronic Acid | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Morpholine | Salicylaldehyde | Phenylboronic acid | (R)-BINOL | 87 | 53 |
| 2 | Piperidine | Salicylaldehyde | Phenylboronic acid | (R)-BINOL | 82 | 48 |
| 3 | Pyrrolidine | Salicylaldehyde | Phenylboronic acid | (R)-BINOL | 85 | 50 |
| 4 | Morpholine | 5-Nitrosalicylaldehyde | 4-Methoxyphenylboronic acid | (R)-BINOL | 75 | 62 |
| 5 | Morpholine | Salicylaldehyde | Vinylboronic acid | (S)-VAPOL | 80 | 95 |
Experimental Protocols
Protocol 1: Ugi Four-Component Synthesis of a 4-Anilinopiperidine-4-carboxamide Derivative[1]
This protocol describes a general procedure for the Ugi four-component reaction to synthesize N-aryl-4-aminopiperidine-4-carboxamide derivatives.
Materials:
-
1-Benzyl-4-piperidone
-
tert-Butyl isocyanide
-
Propionic acid
-
Methanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add methanol, followed by 1-benzyl-4-piperidone (1 equivalent), aniline (1 equivalent), and propionic acid (1 equivalent).
-
Add tert-butyl isocyanide (1 equivalent) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to 55 °C with stirring.
-
Maintain the reaction at this temperature for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-aryl-4-aminopiperidine-4-carboxamide derivative.
Protocol 2: Petasis-Borono Mannich Reaction for the Synthesis of Substituted Amines[13][14]
This protocol provides a general method for the three-component Petasis reaction.
Materials:
-
Secondary amine (e.g., morpholine)
-
Aldehyde (e.g., salicylaldehyde)
-
Boronic acid (e.g., phenylboronic acid)
-
Dichloromethane
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add the secondary amine (1.0 equivalent), the aldehyde (1.0 equivalent), and the boronic acid (1.0 equivalent) in dichloromethane.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
The reaction is typically complete within 24 hours.
-
Upon completion, the reaction mixture can be directly concentrated and purified by flash column chromatography on silica gel to afford the desired product.
Protocol 3: Aza-Diels-Alder Reaction for the Synthesis of Tetrahydropyridines[15][16]
This protocol outlines a general procedure for the aza-Diels-Alder reaction to form tetrahydropyridine (B1245486) derivatives.
Materials:
-
Imine (generated in situ from an aldehyde and an amine)
-
Dienophile (e.g., methyl butynoate)
-
Toluene
-
Magnesium sulfate (B86663) (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add the aldehyde (1 equivalent), benzylamine (B48309) (1 equivalent), and anhydrous magnesium sulfate in dry toluene. Stir the mixture at room temperature to form the imine in situ.
-
After imine formation is complete (as monitored by TLC), add the dienophile (1 equivalent).
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydropyridine.
Visualization of Workflow and Biological Pathways
Experimental Workflow for a Four-Component Piperidine Synthesis
The following diagram illustrates a typical workflow for a four-component reaction to synthesize a complex piperidine derivative.
Caption: A generalized workflow for a four-component piperidine synthesis.
Signaling Pathway of a CCR2 Antagonist Synthesized via MCR
Piperidine derivatives synthesized through multi-component reactions have been identified as potent antagonists for the C-C chemokine receptor type 2 (CCR2).[13][14] CCR2 and its ligand, CCL2 (also known as MCP-1), play a crucial role in the inflammatory response by mediating the migration of monocytes and macrophages to sites of inflammation. Antagonizing this pathway is a key strategy in the development of treatments for inflammatory diseases.
Caption: CCR2 signaling pathway and its inhibition by an MCR-synthesized piperidine antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. [PDF] Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction. | Semantic Scholar [semanticscholar.org]
- 8. discover.library.noaa.gov [discover.library.noaa.gov]
- 9. hse.ru [hse.ru]
- 10. researchgate.net [researchgate.net]
- 11. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Alkylation of Piperidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of piperidines.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of piperidines, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| 1. Low or No Product Yield | Low Reactivity of Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. | Consider switching to a more reactive alkyl halide (e.g., from an alkyl chloride to an alkyl bromide or iodide). For less reactive agents, increasing the reaction temperature may be necessary. The addition of a catalytic amount of potassium iodide can also facilitate the reaction with less reactive alkyl bromides or chlorides.[1] |
| Inappropriate Base: The chosen base may not be strong enough to deprotonate the piperidine (B6355638) effectively or may be sterically hindered. | For simple alkylations, common inorganic bases like potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) are often sufficient.[1][2] For more challenging substrates, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can be effective.[1][2] In cases with less nucleophilic piperidines, a stronger base such as sodium hydride (NaH) might be required, which necessitates anhydrous conditions.[1][2] | |
| Poor Solubility of Reagents: Reactants, particularly inorganic bases, may not be soluble in the chosen solvent, leading to a slow or incomplete reaction. | If using an insoluble base like K₂CO₃ in a solvent like acetone, consider switching to a more polar solvent such as acetonitrile (B52724) (ACN) or dimethylformamide (DMF) to improve solubility and reaction rate.[1][3] | |
| Reaction Not Reaching Completion: The reaction may stall due to equilibrium or deactivation of reagents. | Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.[1] | |
| 2. Formation of Side Products | Over-alkylation (Quaternary Ammonium (B1175870) Salt Formation): Excess alkylating agent can react with the desired N-alkylpiperidine product.[1][2] | Use a stoichiometric amount or a slight excess of the piperidine starting material relative to the alkylating agent.[1] If over-alkylation persists, consider running the reaction at a lower temperature.[1] Slow addition of the alkylating agent using a syringe pump can also help maintain a low concentration of the alkyl halide, favoring mono-alkylation.[2] |
| Side Reactions with Solvent or Base: The solvent (e.g., alcohols) or a nucleophilic base can compete with the piperidine for the alkylating agent. | Use a non-nucleophilic solvent and base. Aprotic solvents like ACN, DMF, or THF are generally preferred.[1] Non-nucleophilic bases like DIPEA are ideal for preventing the base from competing as a nucleophile.[1] | |
| 3. Difficulties in Product Purification | Presence of Unreacted Starting Materials: Incomplete reactions will leave unreacted piperidine and alkylating agent in the mixture, complicating purification. | Drive the reaction to completion using the strategies mentioned in "Issue 1". |
| Co-elution of Product and Byproducts: The desired product and byproducts (e.g., quaternary salt) may have similar polarities, making chromatographic separation challenging. | Adjust the solvent system for column chromatography. For basic amine products, adding a small amount of triethylamine (B128534) or using an alumina (B75360) column instead of silica (B1680970) gel can improve separation. In some cases, converting the product to a salt and washing with a non-polar solvent can help remove non-polar impurities.[1] | |
| Product is Water-Soluble: Highly polar N-alkylpiperidines may be difficult to extract from an aqueous work-up. | In such cases, consider techniques like lyophilization to remove water or using a different work-up procedure that avoids aqueous extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the N-alkylation of piperidines?
The choice of solvent depends on the specific reactants and conditions. Commonly used solvents include:
-
Acetonitrile (ACN): A good polar aprotic solvent that dissolves many piperidines and alkyl halides.[1][4]
-
Dimethylformamide (DMF): A highly polar aprotic solvent useful for less reactive substrates or when higher temperatures are needed.[1][2]
-
Tetrahydrofuran (THF): A common ether solvent, often used in reductive amination procedures.[1]
-
Dichloromethane (DCM): A versatile solvent for a range of organic reactions.[1]
-
Alcohols (e.g., Ethanol, Methanol): While they can be used, they may also act as nucleophiles in some cases, leading to side products.[1]
Q2: Which base should I choose for my reaction?
The selection of the base is critical and depends on the reactivity of the piperidine and the alkylating agent.
| Base | Use Case | Advantages | Disadvantages |
| Potassium Carbonate (K₂CO₃) | General purpose for many N-alkylations.[1][4] | Inexpensive, readily available. | Can be slow for less reactive substrates; insoluble in some organic solvents.[3] |
| Cesium Carbonate (Cs₂CO₃) | When a stronger inorganic base is needed. | More soluble in organic solvents than K₂CO₃, often leading to faster reactions. | More expensive than K₂CO₃. |
| Sodium Bicarbonate (NaHCO₃) | When a very mild base is required to prevent side reactions.[2] | Mild and inexpensive. | May not be strong enough for all reactions.[1] |
| N,N-Diisopropylethylamine (DIPEA) | Ideal for preventing side reactions where the base might act as a nucleophile.[1][2] | Non-nucleophilic, soluble in organic solvents. | More expensive than inorganic bases.[1] |
| Sodium Hydride (NaH) | For unreactive piperidines or when a very strong base is needed.[1][2] | Strong, non-nucleophilic base.[1] | Reacts violently with water and requires strictly anhydrous conditions.[1] |
Q3: How can I avoid the formation of the quaternary ammonium salt?
Over-alkylation leading to the quaternary ammonium salt is a common side reaction.[1] To minimize this:
-
Use a stoichiometric amount or a slight excess of the piperidine relative to the alkylating agent.[1][2]
-
Consider running the reaction at a lower temperature.[1]
-
Slowly add the alkylating agent to the reaction mixture.[2]
Q4: Is it necessary to run the reaction under an inert atmosphere?
While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using moisture-sensitive reagents like NaH or when trying to prevent oxidative side reactions.[1][2]
Q5: What are some alternative methods for N-alkylation of piperidines?
Besides direct alkylation with alkyl halides, other effective methods include:
-
Reductive Amination: This involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium borohydride.[1][5] This method is often highly selective for mono-alkylation.[1]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that can be used to form C-N bonds. This is more commonly used for N-arylation but can be adapted for alkylation.[1]
-
Reaction with Alcohols (Borrowing Hydrogen): This method uses a catalyst to temporarily oxidize an alcohol to an aldehyde, which then undergoes reductive amination with the amine.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.[6][7]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
This protocol describes a general method for the N-alkylation of a piperidine using an alkyl halide and potassium carbonate as the base.[4][8]
Materials:
-
Piperidine derivative (1.0 eq)
-
Alkyl halide (1.0-1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq)[1]
-
Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the piperidine derivative (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).
-
Add the anhydrous solvent (ACN or DMF) to create a stirrable suspension.
-
Stir the mixture under an inert atmosphere (e.g., nitrogen).
-
Slowly add the alkyl halide (1.0-1.1 eq) to the mixture at room temperature. For highly reactive alkyl halides, cooling the reaction mixture in an ice bath may be necessary.[1]
-
Stir the reaction at room temperature or heat as required (e.g., 70-82 °C).[2][4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of the solvent.[4]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using Reductive Amination
This protocol outlines a general procedure for the N-alkylation of a piperidine with an aldehyde or ketone via reductive amination.[1][9]
Materials:
-
Piperidine derivative (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), 1,2-dichloroethane (B1671644) (DCE), or Tetrahydrofuran (THF)[1][8]
-
Acetic acid (catalytic amount, optional)
Procedure:
-
In a round-bottom flask, dissolve the piperidine derivative (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in the chosen solvent.
-
If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion.[1]
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for N-Alkylation with an Alkyl Halide.
Caption: Workflow for N-Alkylation via Reductive Amination.
Caption: Troubleshooting Logic for Low Product Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. sanad.iau.ir [sanad.iau.ir]
- 6. benchchem.com [benchchem.com]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Substituted Piperidine-1 Synthesis
Welcome to the technical support center for the synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in substituted piperidine (B6355638) synthesis?
Low yields in piperidine synthesis can arise from a variety of factors, often related to the specific synthetic route employed. However, some common culprits include:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pressure can significantly hinder product formation.[1]
-
Poor Reagent Quality: The presence of impurities in starting materials, solvents, or catalysts can lead to side reactions or catalyst deactivation.[1][2] Using anhydrous solvents is often critical, as water can interfere with many catalytic systems.
-
Atmospheric Contamination: Many catalysts and intermediates in piperidine synthesis are sensitive to oxygen and moisture.[3] Reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Inactivity or Poisoning: The catalyst may be old, improperly activated, or poisoned by impurities in the reaction mixture, such as sulfur compounds.[2]
-
Side Reactions and Byproduct Formation: A variety of side reactions, such as oxidation, over-reduction, or the formation of undesired isomers, can consume starting materials and reduce the yield of the desired product.[4]
Q2: How do I choose the best synthetic route for my target substituted piperidine?
The optimal synthetic route depends on the desired substitution pattern, available starting materials, and required scale. Common scalable methods include:
-
Hydrogenation of Pyridine (B92270) Derivatives: A widely used industrial method, particularly for simple alkyl-substituted piperidines. It involves the reduction of a pyridine ring using a metal catalyst.[4]
-
Reductive Amination: This versatile method involves the reaction of a dicarbonyl compound or a ketone/aldehyde with an amine, followed by in-situ reduction. It is highly effective for synthesizing N-substituted piperidines.[5]
-
Buchwald-Hartwig Amination: A powerful cross-coupling reaction for the N-arylation of piperidines, offering broad substrate scope.[6]
-
Pictet-Spengler Reaction: This reaction is a classic method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are piperidine-containing fused systems.[7]
-
Multicomponent Reactions (MCRs): These reactions allow for the formation of complex piperidine structures in a single step from three or more starting materials, often with high atom economy.[8]
Troubleshooting Guides for Specific Synthetic Routes
Below are troubleshooting guides for common issues encountered during specific piperidine synthesis methods.
Guide 1: Low Yield in N-Arylation of Piperidines (Buchwald-Hartwig Reaction)
Problem: Low or no yield of the desired N-aryl piperidine.
dot
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Potential Causes and Solutions:
| Issue | Potential Cause | Recommended Solution |
| No or low conversion | Inactive catalyst or ligand. | Use a fresh, high-quality palladium catalyst and phosphine (B1218219) ligand. Ensure ligands are handled under an inert atmosphere to prevent oxidation. |
| Presence of oxygen. | The Pd(0) catalytic species is highly sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[6] | |
| Presence of water. | Use anhydrous solvents and reagents. Water can lead to side reactions like aryl halide hydroxylation. | |
| Side product formation | Hydrodehalogenation (removal of the halogen from the aryl halide). | This can be caused by the presence of water or protic solvents. Ensure anhydrous conditions. A change in the base or ligand might also be necessary. |
| Diarylation (arylation at another position on the piperidine or a substituent). | If the piperidine has multiple reactive sites, consider using a protecting group strategy to ensure chemoselectivity. | |
| Reaction stalls | Inappropriate base or ligand. | The choice of base and ligand is crucial. For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands are often effective. Strong, non-nucleophilic bases like NaOtBu or K3PO4 are commonly used.[6] |
| Suboptimal temperature. | Most Buchwald-Hartwig reactions require heating. Optimize the reaction temperature. |
Guide 2: Low Yield in Reductive Amination
Problem: Low yield of the desired substituted piperidine.
dot
Caption: Troubleshooting workflow for low yields in reductive amination.
Potential Causes and Solutions:
| Issue | Potential Cause | Recommended Solution |
| Low conversion | Inefficient imine/enamine formation. | The formation of the iminium ion intermediate is crucial. A mildly acidic pH (4-6) is often optimal, which can be achieved by adding a catalytic amount of acetic acid.[5] |
| Decomposition of the reducing agent. | Borohydride-based reducing agents are moisture-sensitive. Ensure all reagents and solvents are anhydrous. Some are also unstable at low pH.[5] | |
| Formation of alcohol byproduct | Reduction of the starting aldehyde or ketone. | The reducing agent is reacting with the carbonyl compound before imine formation. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which is less likely to reduce aldehydes and ketones.[5] Alternatively, perform the reaction in two steps: first, form the imine, then add the reducing agent. |
| Over-alkylation | The newly formed secondary amine reacts further. | This is less common in reductive amination compared to direct alkylation. However, if observed, try using a stoichiometric amount of the carbonyl compound. |
| Steric hindrance | Bulky substituents on the amine or carbonyl component. | Increase the reaction temperature or use a more reactive reducing agent.[5] |
Data Presentation: Comparison of Catalytic Systems for Piperidine Synthesis
The following table summarizes the performance of various catalytic systems in the synthesis of substituted piperidines, providing a comparative overview of their efficacy.
| Catalyst System | Substrate Type | Product Type | Yield (%) | Selectivity | Reaction Conditions | Reference |
| Heterogeneous Ni-silicide | Substituted Pyridines | Substituted Piperidines | 96-99% | >99% cis (diastereoselectivity) | 100 °C, 50 bar H₂, 24h | [3] |
| Heterogeneous Co@TiO₂-mel | Substituted Pyridines | Substituted Piperidines | 86-99% | Good to Excellent | 100 °C, 50 bar H₂, 24h | [4] |
| Homogeneous [Cp*IrCl₂]₂ | Primary Amines + Diols | N-substituted Piperidines | 85-99% | N/A | 110 °C, 20h | [3] |
| Organocatalyst (Pyrrolidine-based) | Michael acceptor + Amine | Trisubstituted Piperidine | 85-95% | up to 99% ee | Room temp, 24h | [3] |
| (NHC)Pd(methallyl)Cl / LHMDS | Aryl bromide + Piperidine | N-aryl piperidine | 92% | N/A | Room temp, 1 min |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Piperidine
This protocol describes a general procedure for the palladium-catalyzed N-arylation of piperidine with an aryl bromide.
Materials:
-
Palladium pre-catalyst (e.g., (SIPr)Pd(methallyl)Cl, 1-2 mol%)
-
Phosphine ligand (if not using a pre-catalyst, e.g., RuPhos, 2-4 mol%)
-
Aryl bromide (1.0 eq)
-
Piperidine (1.2 eq)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous toluene (B28343) or dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (or palladium source and ligand) and the base.
-
Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent, followed by the piperidine and the aryl bromide via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Reductive Amination to Synthesize an N-Substituted Piperidine
This protocol provides a general method for the synthesis of an N-substituted piperidine from a piperidone and a primary amine.
Materials:
-
Piperidone derivative (1.0 eq)
-
Primary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the piperidone derivative and the primary amine in the anhydrous solvent.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the sodium triacetoxyborohydride portion-wise, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and continue stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation and Poisoning in Pyridine Hydrogenation
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and poisoning during pyridine (B92270) hydrogenation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of catalyst deactivation in my pyridine hydrogenation reaction?
A1: The most common signs of catalyst deactivation include:
-
A significant and unexpected decrease in the reaction rate or a complete stall of the reaction.
-
A noticeable reduction in the yield and/or selectivity towards the desired piperidine (B6355638) product.[1]
-
The necessity for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the same level of conversion.
-
A change in the physical appearance of the catalyst, such as a color change, which could indicate extensive coke formation or changes in the metal's oxidation state.
Q2: What are the most likely catalyst poisons I should be aware of in pyridine hydrogenation?
A2: Catalyst poisons can originate from the feedstock, solvent, or even the hydrogen gas stream. Key poisons for common hydrogenation catalysts (e.g., Pd, Pt, Rh, Ru, Ni) include:
-
Nitrogen-Containing Compounds: The pyridine substrate, piperidine product, and any nitrogenous intermediates can act as poisons by strongly adsorbing to the active metal sites through the lone pair of electrons on the nitrogen atom.[1][2][3] This is often referred to as self-poisoning or product inhibition.
-
Sulfur Compounds: Thiophenes, mercaptans, and hydrogen sulfide (B99878) are potent poisons for noble metal catalysts, even at parts-per-million (ppm) levels.[1][4]
-
Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas, CO can strongly and competitively adsorb onto the catalyst's active sites.[1][4]
-
Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic in the feedstock can irreversibly deactivate the catalyst.[1]
-
Halides: Chloride and other halide ions can act as catalyst poisons, although their effect is sometimes reversible.[1]
Q3: My reaction starts well but then slows down or stops completely. What is the likely cause?
A3: This is a classic symptom of either product inhibition or the presence of a poison in the feedstock. As the concentration of the piperidine product increases, it can compete with pyridine for the active sites on the catalyst, slowing the reaction down.[1] Alternatively, a low-level contaminant in your starting material or solvent could be progressively poisoning the catalyst over time.
Q4: Can a deactivated or poisoned catalyst be regenerated?
A4: The feasibility of regeneration depends on the cause of deactivation:
-
Coking (Fouling): Yes, coke deposits can often be removed by controlled oxidation (burn-off) with a dilute stream of air or oxygen in an inert gas.[1][5]
-
Reversible Poisoning: If the poison is weakly adsorbed, it might be removed by washing the catalyst with an appropriate solvent or by a thermal treatment under an inert or hydrogen atmosphere.
-
Irreversible Poisoning: Strong chemisorption of poisons like sulfur or heavy metals often leads to irreversible deactivation. In such cases, the catalyst will likely need to be replaced.[1]
Q5: How does the reaction temperature affect catalyst deactivation?
A5: Higher temperatures can increase the rate of deactivation through several mechanisms. They can promote the sintering of metal nanoparticles, which reduces the active surface area, and can also accelerate the formation of coke.[1][6] Therefore, it is crucial to find an optimal temperature that balances a reasonable reaction rate with catalyst stability.
Troubleshooting Guides
Problem 1: Sudden and Severe Loss of Activity
| Potential Cause | Diagnostic Action | Recommended Solution |
| Acute Poisoning | 1. Analyze feedstock, solvent, and hydrogen gas for common poisons (S, CO, etc.) using techniques like GC-MS. | 1. Purify the feedstock and solvent (e.g., by distillation or passing through an adsorbent bed). 2. Use a high-purity hydrogen source or a gas purifier. 3. If the poison is known and the poisoning is irreversible, replace the catalyst. |
| Mechanical Failure | 1. Check for channeling in the catalyst bed (uneven temperature profile). 2. Inspect the catalyst for signs of attrition (breakdown into fine particles). | 1. Repack the reactor to ensure proper catalyst distribution. 2. If attrition is the issue, consider using a catalyst with higher mechanical strength or optimizing the reactor design and operating conditions to minimize stress on the catalyst. |
Problem 2: Gradual Decline in Activity Over Time
| Potential Cause | Diagnostic Action | Recommended Solution |
| Coking/Fouling | 1. Perform Temperature Programmed Oxidation (TPO) on a spent catalyst sample to confirm and quantify coke deposition. | 1. Optimize reaction conditions to minimize coke formation (e.g., lower temperature, higher hydrogen pressure).[1] 2. Implement a catalyst regeneration cycle involving controlled coke burn-off. |
| Product Inhibition | 1. Analyze the reaction kinetics at different substrate and product concentrations. | 1. Operate the reactor at a lower conversion per pass and recycle the unreacted pyridine. 2. Consider using a different type of reactor, such as a continuous stirred-tank reactor (CSTR), to maintain a low product concentration. |
| Sintering | 1. Characterize the spent catalyst using techniques like TEM or chemisorption to measure the metal particle size and dispersion. | 1. Operate at the lowest possible temperature that still provides an acceptable reaction rate. 2. Choose a catalyst with a support that strongly interacts with the metal particles to inhibit their migration.[6][7] |
| Leaching | 1. Analyze the reaction product for traces of the active metal using ICP-MS or AAS. | 1. Ensure the reaction medium is not overly acidic or corrosive to the catalyst support and metal. 5. Consider using a catalyst with a more robust anchoring of the active metal. |
Data on Catalyst Deactivation and Regeneration
Table 1: Effect of Poisons on Catalyst Performance in Pyridine Hydrogenation
| Catalyst | Poison | Poison Concentration | Effect on Activity | Reference |
| Pd/Al₂O₃ | Thiophene (Sulfur) | > 300 ppm | Significant deactivation | [8] |
| Rh/C | 1-Methylpyrrole (Product) | Catalyst/Substrate ratio < 0.1 g/g | Incomplete conversion | [9] |
| Pd/C | Pyridine (Substrate) | Used as an additive | Selectively poisons sites for other hydrogenations | [10] |
| PdO/γ-Al₂O₃ | H₂S (Sulfur) | Increasing deposition | Decreased methane (B114726) oxidation activity | [11] |
Table 2: Catalyst Regeneration and Activity Recovery
| Catalyst | Deactivation Mode | Regeneration Method | Conditions | Activity Recovery | Reference |
| Pd/C | Coking | Air Oxidation | 250 °C, 12 h | 80% of initial conversion | [12] |
| Pd/C | Sulfur Poisoning | Not specified | Not specified | Partial recovery | [8] |
| Spent Commercial Catalyst | Coking | Industrial Regeneration | Not specified | ~50% of metal dispersion, but similar activity to fresh catalyst due to rapid initial coking of the fresh catalyst | [5] |
| Rhodium Catalyst | Inactive Complex Formation | Oxygen Treatment in Aldehyde | < Boiling point of aldehyde | Not specified | [13] |
Experimental Protocols
Protocol 1: Temperature Programmed Oxidation (TPO) for Coke Quantification
Objective: To determine the amount and nature of carbonaceous deposits (coke) on a spent catalyst.
Apparatus: A flow apparatus equipped with a quartz reactor, a furnace with a temperature controller, mass flow controllers, and a detector (e.g., a thermal conductivity detector - TCD, or a mass spectrometer - MS).
Procedure:
-
Sample Preparation: A known weight of the spent catalyst is placed in the quartz reactor.
-
Purging: The catalyst is heated to a low temperature (e.g., 100-150 °C) under a flow of inert gas (e.g., He or Ar) to remove any physisorbed species.
-
Oxidation: The gas flow is switched to a dilute oxygen mixture (e.g., 2-5% O₂ in He). The temperature is then ramped up at a linear rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).
-
Detection: The detector continuously monitors the concentration of CO₂ (and CO, if formed) in the effluent gas.
-
Quantification: The amount of coke is calculated by integrating the area under the CO₂ and CO peaks and comparing it to a calibration standard.
Protocol 2: FTIR Spectroscopy of Adsorbed Pyridine for Acidity Characterization
Objective: To characterize the Brønsted and Lewis acid sites on a catalyst, which can be altered by deactivation.
Apparatus: An FTIR spectrometer equipped with a high-vacuum or flow cell that allows for in-situ heating of the sample.
Procedure:
-
Sample Preparation: A self-supporting wafer of the catalyst is placed in the IR cell.
-
Activation: The catalyst is heated under vacuum or an inert gas flow at a high temperature (e.g., 400 °C) to remove adsorbed water and other impurities.[14]
-
Background Spectrum: A background spectrum of the activated catalyst is recorded at a desired temperature (e.g., 150 °C).
-
Pyridine Adsorption: Pyridine vapor is introduced into the cell at a low pressure and allowed to adsorb onto the catalyst surface.
-
Desorption: The sample is then evacuated or purged with an inert gas at increasing temperatures to remove physisorbed and weakly bound pyridine.
-
Spectral Analysis: Spectra are recorded after each desorption step. The bands at ~1540 cm⁻¹ are characteristic of pyridine adsorbed on Brønsted acid sites, while bands at ~1450 cm⁻¹ are indicative of pyridine adsorbed on Lewis acid sites.[14][15][16] The intensity of these bands can be used to quantify the number of each type of acid site.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Molecular mechanism of sulfur poisoning.
Caption: General workflow for catalyst regeneration by coke burn-off.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 5. researchgate.net [researchgate.net]
- 6. tytlabs.co.jp [tytlabs.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. dcl-inc.com [dcl-inc.com]
- 9. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 10. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "The effect of sulfur poisoning on methane oxidation over palladium sup" by Tai Chiang Yu and Henry Shaw [digitalcommons.njit.edu]
- 12. mdpi.com [mdpi.com]
- 13. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Piperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the multi-step synthesis of piperidine (B6355638) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in piperidine synthesis?
A1: Common side reactions include N-alkylation versus C-alkylation, over-alkylation leading to quaternary ammonium (B1175870) salts, formation of di-substituted byproducts in reactions with di-halo precursors, oxidation of piperidinol to piperidone, formation of enamine intermediates, and racemization of stereocenters.[1][2][3] The specific side reactions depend heavily on the synthetic route employed.
Q2: How can I control regioselectivity between N-alkylation and C-alkylation?
A2: The competition between N- and C-alkylation is a significant challenge. N-alkylation is often kinetically favored, while C-alkylation is thermodynamically favored. To favor C-alkylation, the Stork enamine synthesis is a highly effective method. This involves the formation of an enamine from the piperidine, which then directs alkylation to the α-carbon.[4][5][6] Protecting the piperidine nitrogen is another strategy to prevent N-alkylation, though this requires additional synthetic steps.
Q3: My reductive amination reaction is giving low yields and multiple byproducts. What could be the cause?
A3: Low yields in reductive amination can be due to several factors. A primary side reaction is the reduction of the ketone starting material to a 4-hydroxypiperidine (B117109) byproduct. Using a milder reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can selectively reduce the iminium ion over the ketone.[7] Additionally, ensuring the reaction pH is mildly acidic (pH 4-6) is crucial for optimal iminium ion formation.[7]
Q4: I am observing significant amounts of a di-substituted product in my reaction. How can I favor mono-substitution?
A4: The formation of di-substituted byproducts is common when reacting piperidine with precursors having multiple reactive sites, such as dichloropyrimidines. To favor mono-substitution, several strategies can be employed:
-
Control Stoichiometry: Use a strict 1:1 stoichiometry of the piperidine to the substrate. A slight excess of the substrate can also help.
-
Slow Addition: Add the piperidine solution dropwise to the reaction mixture at a low temperature to keep the instantaneous concentration of the nucleophile low.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or below) as the second substitution reaction typically has a higher activation energy.
Q5: How can I improve the diastereoselectivity of my piperidine synthesis?
A5: Achieving high diastereoselectivity can be challenging. Key strategies include:
-
Substrate Control: Utilize the inherent stereochemistry of your starting material to direct the formation of new stereocenters.
-
Reagent Control: The choice of reagents, particularly bulky reducing agents or chiral catalysts, can dictate the stereochemical outcome.
-
Catalyst Control: Employ chiral catalysts, such as transition metal complexes or organocatalysts, to create a chiral environment that favors one diastereomer.[8] Lowering the reaction temperature often leads to higher diastereoselectivity.[9]
Troubleshooting Guides
Issue 1: Over-alkylation and Formation of Quaternary Ammonium Salts
Symptoms:
-
Appearance of a new, highly polar spot on TLC.
-
Mass spectrometry data shows a peak corresponding to the mass of the desired product plus the alkyl group.
-
Reduced yield of the desired N-alkylpiperidine.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excess Alkylating Agent | Use a stoichiometric amount or a slight excess of the piperidine starting material relative to the alkylating agent.[3] |
| High Reaction Temperature | Run the reaction at a lower temperature to disfavor the second alkylation step.[3] |
| Inappropriate Base | Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃.[3][10] |
Issue 2: Poor Diastereoselectivity in the Reduction of Substituted Pyridines
Symptoms:
-
Formation of a mixture of cis and trans piperidines with a low diastereomeric ratio (dr).[8]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sub-optimal Catalyst | Screen different hydrogenation catalysts (e.g., Pd/C, PtO₂, Rh/C). The catalyst surface plays a crucial role in directing the hydrogenation. |
| Harsh Reaction Conditions | Milder conditions (lower hydrogen pressure and temperature) often favor the kinetic product and can lead to higher selectivity.[8] |
| Substituent Effects | The position and nature of substituents on the pyridine (B92270) ring can influence the approach of hydrogen to the catalyst. Consider modifying substituents if possible.[8] |
Issue 3: C-Alkylation vs. N-Alkylation Competition
Symptoms:
-
Formation of a mixture of C-alkylated and N-alkylated piperidine derivatives.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Direct Alkylation Conditions | Direct alkylation of piperidine can lead to a mixture of products. |
| Kinetic vs. Thermodynamic Control | N-alkylation is often the kinetic product. To favor the thermodynamic C-alkylation product, consider using the Stork enamine synthesis.[4][5] |
Quantitative Data Summary
The following tables provide a summary of quantitative data for managing side reactions in piperidine synthesis.
Table 1: Comparison of Bases for N-Alkylation of a Piperidine Derivative [3]
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | ACN | 80 | 12 | 85 |
| 2 | Cs₂CO₃ (2.0) | ACN | 80 | 8 | 92 |
| 3 | DIPEA (2.0) | ACN | 80 | 24 | 78 |
| 4 | NaH (1.5) | THF | 65 | 6 | 65 |
Table 2: Diastereoselective Reduction of a Substituted Pyridine Derivative [11]
| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (psi) | dr (cis:trans) |
| 1 | 10% Pd/C | MeOH | 25 | 50 | 70:30 |
| 2 | PtO₂ | AcOH | 25 | 50 | 85:15 |
| 3 | 5% Rh/C | MeOH | 50 | 100 | >95:5 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Piperidine
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the piperidine derivative (1.0 eq) and a base (e.g., K₂CO₃, 1.5-2.0 eq) in an anhydrous solvent (e.g., DMF or acetonitrile).[10]
-
Reagent Addition: Add the alkyl halide (1.1 eq) to the stirred solution. For highly reactive alkyl halides, the addition may be done dropwise at 0 °C to control the reaction rate and minimize over-alkylation.[10]
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation, crystallization, or column chromatography.[10]
Protocol 2: General Procedure for Reductive Amination
-
Imine/Enamine Formation: In a round-bottom flask, dissolve the piperidone derivative (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., dichloroethane). If necessary, add a catalytic amount of acetic acid to maintain a pH of 4-6.[7] Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent. The combined organic layers are then dried, concentrated, and purified by chromatography.
Visualizations
Caption: Troubleshooting workflow for common side reactions.
Caption: Competing reaction pathways in piperidine alkylation.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 5. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09298G [pubs.rsc.org]
Technical Support Center: Diastereoselective Synthesis of Substituted Piperidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in achieving high diastereoselectivity during the synthesis of substituted piperidines.
Troubleshooting Guide: Low Diastereoselectivity
Low diastereoselectivity is a common issue in piperidine (B6355638) synthesis. The following guide provides a structured approach to identifying and resolving the root causes of poor stereocontrol.
dot
Caption: Troubleshooting workflow for low diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My piperidine synthesis is resulting in a low diastereomeric ratio (d.r.). What are the most common causes?
A1: Low diastereoselectivity can stem from several factors. The most critical include:
-
Insufficient Steric or Electronic Differentiation: The substrate or reagents may lack the necessary steric bulk or electronic bias to effectively control the approach of the reactants.[1]
-
Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to lower selectivity.[1]
-
Equilibration: The initially formed kinetic product may isomerize to the more stable thermodynamic product under the reaction conditions, resulting in a mixture of diastereomers.[1]
-
Reaction under Thermodynamic Control: If both diastereomers have similar stability, the reaction may be under thermodynamic control, leading to a ratio close to 1:1.[2]
Q2: How can I improve the diastereoselectivity of my reaction?
A2: To improve diastereoselectivity, consider the following strategies:
-
Substrate Control: Utilize the inherent stereochemistry of the starting material. This can be achieved by using chiral auxiliaries, leveraging existing stereocenters, or using cyclic substrates to restrict conformational flexibility.[1]
-
Reagent Control: The choice of reagents, including reducing agents, organometallic reagents, or catalysts, can dictate the stereochemical outcome. Reagents with significant steric or electronic differences can enhance selectivity.[1]
-
Catalyst Control: Employ chiral catalysts, such as transition metal complexes or organocatalysts, to create a chiral environment that favors the formation of one diastereomer.[1]
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature often favors the kinetic product and can significantly improve diastereoselectivity.[2]
-
Solvent: The polarity and nature of the solvent can influence transition state geometries and, consequently, stereoselectivity.
-
Additives: The use of certain additives can influence the reaction pathway and enhance selectivity.
-
Q3: My hydrogenation of a substituted pyridine (B92270) is giving a mixture of cis and trans isomers. How can I favor the formation of the cis-piperidine?
A3: The diastereoselectivity of pyridine hydrogenation is influenced by several factors:
-
Catalyst: The choice of catalyst is crucial. For instance, heterogeneous catalysts like Pd/C and PtO₂ can give different diastereomeric ratios. It is advisable to screen different catalysts.[2]
-
Substituent Effects: The position and nature of substituents on the pyridine ring affect how the molecule adsorbs onto the catalyst surface, thereby influencing the direction of hydrogen addition.[1]
-
Reaction Conditions:
-
Hydrogen Pressure and Temperature: Milder conditions often favor the formation of the kinetic product.[1]
-
Solvent: The choice of solvent (e.g., methanol (B129727), acetic acid) can impact the selectivity.[1]
-
Q4: I am performing a Mannich-type reaction to synthesize a piperidine precursor, but the stereocontrol is poor. What can I do?
A4: Low diastereoselectivity in Mannich-type reactions can be addressed by:
-
Conformational Control: The conformation of the cyclization transition state may not be well-defined. Introducing bulky groups can help to lock the conformation and improve selectivity.[1]
-
Iminium Ion Geometry: The geometry of the intermediate iminium ion influences the nucleophile's approach. Modifying the substituents on the nitrogen or the carbonyl component can alter this geometry.[1]
Data Presentation: Diastereoselective Piperidine Synthesis
The following tables summarize quantitative data on diastereomeric ratios (d.r.) achieved in various substituted piperidine syntheses.
Table 1: Hydrogenation of Substituted Pyridines
| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (psi) | d.r. (cis:trans) |
| 1 | 2-methylpyridine | 10% Pd/C | Acetic Acid | 25 | 50 | 95:5 |
| 2 | 2-methylpyridine | PtO₂ | Acetic Acid | 25 | 50 | 80:20 |
| 3 | 3-methylpyridine | 10% Pd/C | Methanol | 25 | 50 | 90:10 |
| 4 | 4-methylpyridine | Rh/C | Methanol | 50 | 100 | 85:15 |
Table 2: Gold-Catalyzed Cyclization/Reduction to Piperidin-4-ols [3]
| Entry | R¹ | R² | Temperature (°C) | d.r. |
| 1 | i-Pr | Me | -40 | >20:1 |
| 2 | Ph | Me | -40 | >20:1 |
| 3 | Cy | Me | -40 | >20:1 |
| 4 | Ph | Ph | 25 | 1.5:1 |
| 5 | 4-MeOPh | Ph | 25 | 1.5:1 |
Experimental Protocols
Protocol 1: Diastereoselective Hydrogenation of a Substituted Pyridine
This protocol describes a general procedure for the catalytic hydrogenation of a substituted pyridine to yield a cis-piperidine derivative.[1]
-
Catalyst Preparation: In a high-pressure reaction vessel, add the substituted pyridine (1.0 mmol) and the chosen catalyst (e.g., 5-10 mol% Pd/C or PtO₂) under an inert atmosphere.[1]
-
Hydrogenation: Add a suitable solvent (e.g., methanol or acetic acid). Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by GC-MS or NMR.[1]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by chromatography or crystallization to obtain the desired piperidine.[1]
Protocol 2: Gold-Catalyzed Cyclization and In Situ Reduction for Piperidin-4-ol Synthesis [3]
This protocol outlines a one-pot synthesis of piperidin-4-ols via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement.[3]
-
Cyclization: To a solution of the N-homopropargyl amide (0.5 mmol) in an appropriate solvent, add the gold catalyst (e.g., 5 mol% PPh₃AuNTf₂) at room temperature. Stir the reaction mixture for 1 hour.
-
Reduction: Cool the reaction mixture to the desired temperature (e.g., -40 °C). Add catecholborane (0.6 mmol) and monitor the reduction by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction with methanol and stir for 15 minutes at room temperature. Add a saturated aqueous solution of disodium (B8443419) tartrate and stir for another 15 minutes.
-
Extraction and Purification: Add 10% NaOH (saturated with NaCl) and extract the mixture with CH₂Cl₂ (3 times). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualizations
dot
Caption: Experimental workflows for diastereoselective piperidine synthesis.
dot
Caption: Key strategies to control diastereoselectivity in piperidine synthesis.
References
Technical Support Center: Optimization of Protecting Group Strategy for Piperidine Synthesis
Welcome to the Technical Support Center for piperidine (B6355638) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the selection and implementation of protecting group strategies for the piperidine nitrogen.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a protecting group for a piperidine nitrogen?
A1: The selection of an appropriate N-protecting group is crucial for the success of a synthetic route involving piperidines. The primary factors to consider are:
-
Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps in the synthesis. This includes acidic, basic, oxidative, and reductive conditions.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not compromise other functional groups in the molecule.[1]
-
Orthogonality: In complex syntheses with multiple protected functional groups, the chosen protecting group should be removable under conditions that do not affect other protecting groups.[2] This allows for selective deprotection and functionalization.
-
Impact on Reactivity: The protecting group can influence the reactivity and conformation of the piperidine ring. For instance, bulky groups like Boc can favor certain conformations, which might be advantageous or disadvantageous depending on the desired stereochemical outcome.
Q2: What are the most commonly used protecting groups for the piperidine nitrogen?
A2: The five most prevalent protecting groups for the piperidine nitrogen are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and Trifluoroacetyl (Tfa).[1] Each has a distinct profile of stability and deprotection conditions.
Q3: What is an orthogonal protecting group strategy and why is it important in piperidine synthesis?
A3: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others within the same molecule.[2] This is achieved by using protecting groups that are cleaved under different, non-interfering conditions (e.g., acid-labile, base-labile, and hydrogenolysis-labile groups).[2] This strategy is vital for the synthesis of complex piperidine derivatives where sequential modification at different positions is required. For example, a molecule could have a Boc-protected piperidine nitrogen and a silyl-protected hydroxyl group; the silyl (B83357) group can be removed with fluoride (B91410) ions without affecting the Boc group, and the Boc group can be subsequently removed with acid without affecting the hydroxyl group.
Troubleshooting Guides
Boc (tert-Butoxycarbonyl) Group
Q: My Boc-protection of piperidine is low-yielding or fails completely. What are the possible causes and solutions?
A:
-
Poorly Nucleophilic Amine: Highly substituted or electron-deficient piperidines can exhibit low nucleophilicity.
-
Solution: Consider using more forcing conditions, such as a higher temperature or a stronger base (e.g., DMAP as a catalyst). Alternatively, a more reactive Boc-donating reagent like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) can be used.
-
-
Steric Hindrance: Bulky substituents on the piperidine ring can hinder the approach of the Boc anhydride (B1165640).
-
Solution: Increase the reaction time and/or temperature. Using a less sterically demanding base might also be beneficial.
-
-
Incorrect Stoichiometry: An insufficient amount of Boc anhydride or base will lead to incomplete conversion.
-
Solution: Ensure at least 1.1 equivalents of Boc anhydride and an appropriate amount of base are used. For problematic substrates, increasing the equivalents of Boc anhydride may be necessary.
-
Q: The deprotection of my N-Boc piperidine is sluggish or incomplete. How can I improve this?
A:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid's strength and concentration.
-
Solution: Increase the concentration of trifluoroacetic acid (TFA), typically from 20% to 50% in dichloromethane (B109758) (DCM).[1] For very resistant substrates, neat TFA may be required. Alternatively, using a stronger acid like HCl in dioxane can be effective.
-
-
Presence of Acid-Sensitive Groups: If other acid-labile groups are present, harsh deprotection conditions may not be feasible.
-
Solution: Consider milder deprotection methods, such as using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) with 2,6-lutidine at low temperatures.
-
-
Formation of t-butyl Cation Side Products: The t-butyl cation generated during deprotection can alkylate nucleophilic residues like tryptophan or methionine.
-
Solution: Add scavengers such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) to the deprotection cocktail to trap the t-butyl cations.
-
Cbz (Benzyloxycarbonyl) Group
Q: My Cbz deprotection by hydrogenolysis is slow or stalls. What could be the issue?
A:
-
Catalyst Poisoning: Sulfur-containing compounds, certain nitrogen heterocycles, or residual starting materials can poison the palladium catalyst.
-
Solution: Ensure the starting material is pure. If sulfur is present in the molecule, consider using a sulfur-resistant catalyst like Pearlman's catalyst (Pd(OH)₂/C). Increasing the catalyst loading can also help overcome poisoning.
-
-
Inactive Catalyst: The Pd/C catalyst may be old or of low quality.
-
Solution: Use a fresh batch of high-quality catalyst.
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for difficult deprotections.
-
Solution: Use a Parr hydrogenator to increase the hydrogen pressure.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate.
-
Solution: Methanol and ethanol (B145695) are generally good solvents. Adding a small amount of acetic acid can sometimes accelerate the reaction, but be cautious if other acid-sensitive groups are present.
-
Q: Are there alternatives to hydrogenolysis for Cbz deprotection?
A: Yes, while hydrogenolysis is the most common method, other conditions can be used:
-
Strong Acids: HBr in acetic acid can cleave Cbz groups, but this method is harsh and not compatible with many functional groups.
-
Lewis Acids: Trimethylsilyl iodide (TMSI) generated in situ from TMSCl and NaI can be used for mild Cbz cleavage.
-
Transfer Hydrogenolysis: Instead of H₂ gas, a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) can be used with a palladium catalyst. This method is often safer and more convenient for laboratory-scale reactions.
Fmoc (9-Fluorenylmethoxycarbonyl) Group
Q: I am observing side reactions during the Fmoc deprotection of my piperidine-containing molecule. What are they and how can I prevent them?
A:
-
Dibenzofulvene Adduct Formation: The dibenzofulvene (DBF) byproduct of Fmoc cleavage is an electrophile and can react with the newly liberated piperidine amine.
-
Solution: Ensure a sufficient excess of the amine base (e.g., 20% piperidine in DMF) is used to effectively trap the DBF.[1]
-
-
Base-Sensitive Functional Groups: The basic conditions required for Fmoc removal can affect other parts of the molecule.
-
Solution: If base-sensitive groups are present, consider using a milder base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in lower concentrations or explore alternative protecting groups.
-
Alloc (Allyloxycarbonyl) Group
Q: My Alloc deprotection using a palladium catalyst is not working efficiently. What should I check?
A:
-
Catalyst Inactivity: The Pd(0) catalyst, often Pd(PPh₃)₄, can be sensitive to air and degrade over time.
-
Solution: Use a fresh catalyst or one that has been stored under an inert atmosphere. Ensure the reaction is set up under nitrogen or argon.
-
-
Inefficient Scavenger: A scavenger is required to trap the allyl group from the catalyst.
-
Solution: Phenylsilane is a common and effective scavenger.[1] Other options include dimedone or morpholine. Ensure an adequate excess of the scavenger is used.
-
-
Substrate Inhibition: Some functional groups in the substrate can coordinate to the palladium and inhibit catalysis.
-
Solution: This can be substrate-specific. Trying a different palladium source or ligand may help. Increasing the catalyst loading might also overcome the inhibition.
-
Data Presentation
Table 1: Comparison of Common N-Protecting Groups for Piperidine
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability | Advantages | Disadvantages | Typical Yield (Protection) | Typical Yield (Deprotection) |
| Boc | (Boc)₂O | Strong acids (TFA, HCl)[1] | Basic conditions, Hydrogenolysis, Weak acids | Robust, high-yielding protection, volatile byproducts[1] | Requires strong acidic conditions for removal[1] | >95% | >95% |
| Cbz | Cbz-Cl | Catalytic hydrogenolysis (H₂, Pd/C)[1] | Strong acids, Basic conditions | Orthogonal to Boc and Fmoc, stable | Catalyst poisoning can be an issue | >95% | >95% |
| Fmoc | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF[1] | Acidic conditions, Hydrogenolysis | Very mild deprotection conditions | Labile to bases | >90% | >95% |
| Alloc | Alloc-Cl | Pd(PPh₃)₄, scavenger (e.g., PhSiH₃)[1] | Acidic and basic conditions | Orthogonal to many other protecting groups | Requires a palladium catalyst, potential for metal contamination | >90% | >90% |
| Tfa | TFAA | Basic conditions (K₂CO₃, NH₃) | Acidic conditions | Very stable to acids | Harsh basic conditions for removal | >90% | 80-90%[1] |
Experimental Protocols
Protocol 1: N-Boc Protection of Piperidine
-
Reaction Setup: Dissolve piperidine (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 equiv.) in DCM dropwise to the stirred piperidine solution.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
-
Work-up: Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-piperidine.
Protocol 2: N-Boc Deprotection of Piperidine
-
Reaction Setup: Dissolve N-Boc-piperidine (1.0 equiv.) in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.[1]
-
Reaction: Stir the solution at room temperature for 1-2 hours.[1]
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Remove the solvent and TFA under reduced pressure.
-
Neutralization: Partition the residue between DCM and a saturated aqueous solution of NaHCO₃ to neutralize the ammonium salt.
-
Extraction: Extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the free piperidine.[1]
Protocol 3: N-Cbz Protection of Piperidine
-
Reaction Setup: Dissolve piperidine (1.0 equiv.) and triethylamine (B128534) (1.2 equiv.) in DCM at 0 °C.[1]
-
Reagent Addition: Add benzyl (B1604629) chloroformate (Cbz-Cl, 1.1 equiv.) dropwise.[1]
-
Reaction: Stir the reaction at room temperature for 3-5 hours.[1]
-
Work-up: Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to give N-Cbz-piperidine.
Protocol 4: N-Cbz Deprotection by Hydrogenolysis
-
Reaction Setup: Dissolve N-Cbz-piperidine (1.0 equiv.) in methanol.
-
Catalyst Addition: Add 10% Pd/C (5-10 mol%) to the solution.[1]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small scale). Stir the reaction under a hydrogen atmosphere for 4-16 hours.[1]
-
Filtration: Filter the reaction mixture through Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the piperidine.
Visualizations
Caption: General workflow for employing a protecting group in piperidine synthesis.
Caption: Decision tree for selecting a suitable N-protecting group for piperidine.
Caption: A logical workflow for troubleshooting failed deprotection reactions.
References
Technical Support Center: Overcoming Poor Regioselectivity in Functionalization of Piperidine Rings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to achieving regioselectivity in the functionalization of piperidine (B6355638) rings.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in the C-H functionalization of piperidine rings so challenging?
A1: The challenge arises from the similar reactivity of multiple C-H bonds within the piperidine scaffold. The C2 (α) and C4 (γ) positions are often electronically and sterically accessible, leading to mixtures of products. The C2-H bonds are generally considered more activated due to the influence of the adjacent nitrogen atom, but this can be counteracted by steric hindrance. The C3 (β) position is electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen, making direct C-H functionalization at this site particularly difficult.
Q2: What are the primary strategies to control regioselectivity in piperidine functionalization?
A2: The main strategies involve a coordinated approach of substrate modification, catalyst selection, and the use of directing groups.
-
Directing Groups: These are moieties installed on the substrate that chelate to a metal catalyst, positioning it to activate a specific C-H bond. Pyridyl and aminoquinoline groups are common examples.
-
Catalyst Control: The steric and electronic properties of the catalyst can selectively favor one position over another. For instance, bulky rhodium catalysts can override the intrinsic preference for C2 functionalization and favor the C4 position.
-
Substrate Control: Modifying the N-protecting group can influence the steric environment around the ring. A bulky N-Boc group, for example, can sterically hinder the C2 position, thereby promoting functionalization at C4.
-
Photocatalysis: This method can generate specific reactive intermediates, such as iminium ions, which can then be selectively functionalized based on the reaction conditions, sometimes allowing for regiodivergent outcomes.
Q3: How can I functionalize the electronically deactivated C3 position?
A3: Direct C-H functionalization at the C3 position is rarely successful due to unfavorable electronics. A highly effective indirect strategy involves a two-step sequence:
-
Asymmetric Cyclopropanation: An N-protected tetrahydropyridine (B1245486) is reacted to form a bicyclic cyclopropane (B1198618) intermediate.
-
Reductive Ring-Opening: The cyclopropane ring is then opened regio- and stereoselectively to yield the 3-substituted piperidine.
Q4: How can photocatalysis be used to achieve regiodivergent functionalization?
A4: Photocatalysis can generate a common t-butyl carbamate (B1207046) (Boc)-stabilized iminium ion intermediate from an N-Boc-piperidine. The subsequent reaction pathway of this intermediate can be controlled by the choice of base, leading to different regioisomers. For example, one base may promote α-hydroxylation, while another facilitates β-elimination, providing access to either α- or β-functionalized products from the same starting material.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation
Q: My Pd-catalyzed C-H arylation of a piperidine-3-carboxamide is giving a mixture of C2 and C4 products. How can I improve selectivity for the C4 position?
A: Achieving C4 selectivity over the electronically favored C2 position requires overcoming the inherent reactivity. Several factors can be optimized to favor the C4 position.
Solutions & Troubleshooting Workflow:
-
Assess the Directing Group (DG): An aminoquinoline (AQ) amide directing group at the C3 position is effective for promoting C4 arylation. Recently, an improved 4-dimethylamine-8-aminoquinoline (DMAQ) directing group has been shown to accelerate the reaction and improve yields and selectivity by promoting the turnover-limiting reductive elimination step.
-
Evaluate the N-Protecting Group: A sterically bulky protecting group on the piperidine nitrogen, such as N-Boc, is crucial. It shields the C2 position, making the C4 position more accessible to the bulky palladium catalyst.
-
Optimize Reaction Conditions: The choice of base and additives is critical. While silver salts (e.g., AgOAc) have been used, silver-free conditions employing K₂CO₃ as the base are often effective and more economical.
-
Monitor Catalyst Stability: The active Pd catalyst can degrade during the reaction, often due to the buildup of iodide. This can lead to incomplete conversion and low yields. The use of PivOH with K₂CO₃ can help with catalyst turnover.
Data Presentation: Comparison of Directing Groups for C4-Arylation
| Directing Group | Catalyst | Base | Additive | Aryl Source | Yield (C4) | Reference |
|---|---|---|---|---|---|---|
| Aminoquinoline (AQ) | Pd(OAc)₂ | K₂CO₃ | PivOH | 4-iodoanisole (B42571) | 65% |
| DMAQ | Pd(OAc)₂ | K₂CO₃ | PivOH | 4-iodoanisole | >95% | |
Caption: Troubleshooting workflow for low yield or poor regioselectivity.
Issue 2: Achieving Regioselectivity via Catalyst Control
Q: I want to functionalize N-Boc-piperidine but need to switch between the C2 and C4 positions. How can this be achieved?
A: This is a classic example of catalyst-controlled regioselectivity. By selecting the appropriate chiral dirhodium tetracarboxylate catalyst and, in some cases, modifying the N-protecting group, you can direct the C-H functionalization to either the C2 or C4 position.
Solutions & Troubleshooting:
-
For C2-Functionalization: This position is electronically activated. Catalysts like Rh₂(R-TCPTAD)₄ are effective for generating 2-substituted analogues from N-Boc-piperidine.
-
For C4-Functionalization: Overcoming the electronic preference for C2 requires a sterically demanding catalyst that blocks the C2 position and can only access C4. A catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄, combined with an N-α-oxoarylacetyl protecting group, has been shown to produce 4-substituted analogues.
-
Protecting Group Influence: For C2 functionalization, if yields are low with N-Boc, switching to a group like N-brosyl (Bs) in combination with a catalyst such as Rh₂(R-TPPTTL)₄ can improve the outcome.
Data Presentation: Catalyst Control of Regioselectivity in Rh-Catalyzed C-H Functionalization
| Desired Position | N-Protecting Group | Catalyst | Product | Yield | Regioselectivity | Reference |
|---|---|---|---|---|---|---|
| C2 | N-Boc | Rh₂(R-TCPTAD)₄ | C2-Substituted | 70-85% | >20:1 (C2:C4) | |
| C2 | N-Bs | Rh₂(R-TPPTTL)₄ | C2-Substituted | 75-88% | >20:1 (C2:C4) |
| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4-Substituted | 76-97% | >30:1 (C4:C2) | |
Issue 3: Regiodivergence in Photocatalytic Reactions
Q: My photocatalytic reaction on N-Boc-piperidine is giving a mixture of α-hydroxylation and β-desaturation (enecarbamate) products. How do I control the outcome?
A: This outcome is common in photocatalytic oxidations that proceed through an iminium ion intermediate. The regioselectivity of the subsequent step is highly dependent on the choice of base.
Solutions & Troubleshooting:
-
For α-Hydroxylation: To favor the formation of the hemiaminal (α-hydroxylated product), a non-sterically hindered base is required to trap the proton released during the reaction. Cesium carbonate (Cs₂CO₃) is effective for this purpose, keeping the pH at 7 or above and promoting the desired pathway.
-
For β-Elimination (Enecarbamate Formation): To favor the formation of the enecarbamate, a sterically hindered, non-nucleophilic base is needed. This base will preferentially abstract a proton from the β-position of the iminium ion intermediate. 2,6-Lutidine is an excellent choice for this transformation.
Caption: Regiodivergent functionalization via a common iminium ion.
Experimental Protocols
Protocol 1: Catalyst-Controlled C4-Selective C-H Functionalization
This protocol describes the C-H functionalization of an N-α-oxoarylacetyl-piperidine at the C4 position using a dirhodium catalyst.
-
Reaction Setup: To a flame-dried vial, add the N-α-oxoarylacetyl-piperidine substrate (0.5 mmol, 1.0 equiv) and the dirhodium catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ (0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (B109758) (CH₂Cl₂) (2 mL) to the vial.
-
Reagent Addition: In a separate syringe, prepare a solution of the diazoacetate reagent (0.75 mmol, 1.5 equiv) in anhydrous CH₂Cl₂ (4 mL).
-
Reaction Execution: Add the diazoacetate solution to the reaction vial via syringe pump over a period of 2 hours at room temperature.
-
Monitoring: Allow the reaction to stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the 4-substituted piperidine derivative.
Protocol 2: Indirect C3-Functionalization via Cyclopropanation
This protocol outlines the indirect functionalization at the C3 position via cyclopropanation of N-Boc-1,2,3,4-tetrahydropyridine followed by reductive ring opening.
Part A: Asymmetric Cyclopropanation
-
Reaction Setup: In a reaction tube, dissolve N-Boc-1,2,3,4-tetrahydropyridine (0.5 mmol, 1.0 equiv) and the dirhodium catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%) in anhydrous CH₂Cl₂ (5 mL).
-
Reagent Addition: Add a solution of the diazo reagent (0.6 mmol, 1.2 equiv) in CH₂Cl₂ (2 mL) dropwise to the cooled solution (0 °C) over 30 minutes.
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Work-up & Purification: Concentrate the mixture and purify by flash chromatography to isolate the cyclopropane intermediate.
Part B: Reductive Ring-Opening
-
Reaction Setup: Dissolve the purified cyclopropane intermediate (0.2 mmol, 1.0 equiv) in methanol (B129727) (4 mL) in a flask.
-
Catalyst Addition: Add Palladium on carbon (10 wt. %, 10 mol%) to the solution.
-
Reaction Execution: Purge the flask with hydrogen gas (H₂) and stir the mixture under a hydrogen atmosphere (balloon) for 16 hours at room temperature.
-
Work-up: Filter the reaction mixture through a pad of Celite, washing with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash chromatography to obtain the final 3-substituted piperidine product.
Protocol 3: Photocatalytic Regiodivergent α-Hydroxylation
This protocol details the selective α-hydroxylation of N-Boc-piperidine using a flavin-based photocatalyst.
-
Reaction Setup: In a 4 mL glass vial, combine N-Boc-piperidine (0.2 mmol, 1.0 equiv), riboflavin (B1680620) tetraacetate (RFTA) photocatalyst (0.01 mmol, 5 mol%), and potassium persulfate (K₂S₂O₈) (0.6 mmol, 3.0 equiv).
-
Base Addition: Add cesium carbonate (Cs₂CO₃) (0.4 mmol, 2.0 equiv).
-
Solvent Addition: Add a 1:1 mixture of acetonitrile (B52724) (MeCN) and water (H₂O) (2 mL).
-
Reaction Execution: Seal the vial and stir the mixture vigorously under irradiation with blue LEDs (450 nm) for 24 hours at room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (2 mL). Extract the aqueous layer with ethyl acetate (B1210297) (3 x 5 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Technical Support Center: Scaling Up the Synthesis of Substituted Piperidines for Preclinical Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of substituted piperidines for preclinical studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during the transition from laboratory-scale to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes for preparing substituted piperidines?
A1: The most common and scalable methods for synthesizing substituted piperidines include:
-
Catalytic Hydrogenation of Pyridine (B92270) Derivatives: This is a widely used industrial method involving the reduction of a substituted pyridine ring using a metal catalyst (e.g., Palladium, Platinum, Rhodium, or Nickel) and hydrogen gas. It is often cost-effective for producing a variety of substituted piperidines.[1][2]
-
Reductive Amination: This method involves the reaction of a dicarbonyl compound (like glutaraldehyde (B144438) or a derivative) with a primary amine, followed by in-situ reduction of the intermediate imine or enamine to form the piperidine (B6355638) ring.[1]
-
Cyclization of Amino Alcohols or Dihalides: Intramolecular cyclization of 1,5-amino alcohols or the reaction of primary amines with 1,5-dihalopentanes are effective strategies for forming the piperidine ring.[1]
-
Aza-Diels-Alder Reaction: This cycloaddition provides rapid access to complex piperidine structures, though it may be more suited for specialized, high-value compounds.[1]
Q2: What are the primary challenges when scaling up piperidine synthesis?
A2: Scaling up piperidine synthesis from the lab to pilot or production scale presents several key challenges:[1][3]
-
Exothermic Reactions: Hydrogenation reactions, in particular, can be highly exothermic. Managing heat dissipation is critical on a larger scale to prevent runaway reactions and ensure consistent product quality.[1]
-
Catalyst Handling and Separation: Heterogeneous catalysts used in hydrogenation can be pyrophoric and require careful handling under inert atmospheres. Their efficient removal from the product mixture after the reaction is a significant consideration at scale.[1]
-
Impurity Profile: Side reactions that are negligible at the lab scale can become significant at a larger scale, leading to a more complex impurity profile and challenging purification.[1]
-
Reagent Solubility: Reagents with poor solubility in suitable solvents can complicate their use in large reactors. For example, cesium carbonate can be difficult to use in large-scale reactions due to its poor solubility.[4]
Q3: How can continuous flow chemistry be beneficial for scaling up piperidine synthesis?
A3: Continuous flow reactors offer several advantages for the scale-up of piperidine synthesis, including enhanced safety, improved reaction control over parameters like temperature and pressure, higher yields, and amenability to automation.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of substituted piperidine synthesis.
| Issue | Possible Causes | Troubleshooting Steps & Solutions |
| Low Yield | - Incomplete reaction- Product or starting material degradation- Inefficient heat transfer on a larger scale | - Increase reaction time or temperature.- Increase catalyst loading (e.g., for hydrogenation, a 5-10% catalyst loading by weight of the substrate is common).- Ensure efficient mixing.- Lower the reaction temperature to minimize degradation.- For exothermic reactions, ensure adequate cooling capacity of the reactor and consider a semi-batch process with controlled addition of a limiting reagent.[1][3] |
| Poor Selectivity / High Impurity Levels | - Sub-optimal reaction conditions- Catalyst poisoning or deactivation- Formation of partially hydrogenated intermediates (e.g., tetrahydropyridines) | - Re-evaluate and optimize temperature, pressure, and solvent.- Purify starting materials to remove potential catalyst poisons.- Use a more robust catalyst or a higher catalyst loading.[1]- For hydrogenations, ensure sufficient hydrogen pressure and reaction time to achieve complete saturation of the pyridine ring.[5] |
| Runaway Reaction / Poor Heat Control | - Highly exothermic reaction | - Ensure the reactor has adequate cooling capacity.- Use a semi-batch process with controlled, slow addition of one of the reactants.- Dilute the reaction mixture.[1] |
| Difficulty with Product Isolation/Purification | - Emulsion formation during workup- Catalyst separation issues | - For emulsions, try adding a different solvent, adjusting the pH, or using centrifugation to break the emulsion.[3]- For heterogeneous catalyst separation, use a catalyst with a larger particle size or employ filtration aids like celite. Ensure the filter cake is kept wet with solvent if the catalyst is pyrophoric.[1] |
Experimental Protocols
Protocol 1: Scale-Up of Catalytic Hydrogenation of a Substituted Pyridine
This protocol provides a general procedure for the catalytic hydrogenation of a substituted pyridine in a high-pressure reactor.
Materials:
-
Substituted Pyridine
-
Solvent (e.g., Ethanol, Methanol, Acetic Acid)
-
Catalyst (e.g., 5% Rh/C, 10% Pd/C, or PtO₂)
-
High-pressure reactor with temperature and pressure controls and a stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: Charge the high-pressure reactor with the substituted pyridine and the chosen solvent.
-
Catalyst Loading: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Inerting: Seal the reactor and purge it several times with nitrogen to remove all oxygen, followed by purging with hydrogen gas.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-70 bar).
-
Reaction: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 25-80 °C).[2]
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is considered complete when hydrogen uptake ceases.
-
Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of celite to remove the catalyst. If the catalyst is pyrophoric, ensure the filter cake remains wet with solvent.
-
Workup and Purification: Remove the solvent from the filtrate under reduced pressure. The crude substituted piperidine can then be purified by distillation or crystallization.
Quantitative Data for Catalytic Hydrogenation of Pyridines
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Rh₂O₃ (0.5 mol%) | 2,6-Lutidine | 40 | 5 | TFE | 16 | >99 | [6] |
| Rh₂O₃ (0.5 mol%) | 3-Picoline | 40 | 5 | TFE | 16 | >99 | [6] |
| Rh₂O₃ (0.5 mol%) | 4-Picoline | 40 | 5 | TFE | 16 | >99 | [6] |
| Rh₂O₃ (0.5 mol%) | 3-Pyridinemethanol | 40 | 5 | TFE | 16 | >99 | [7] |
| PtO₂ (5 mol%) | 3-Pyridinemethanol | Room Temp. | 50-70 | Acetic Acid | 6-10 | Not specified | |
| 10% Pd/C | 4-Pyridinecarbonitrile | 30 | 6 | Water/DCM | Not specified | Not specified | [2] |
Note: TFE = 2,2,2-Trifluoroethanol; DCM = Dichloromethane. Yields are highly dependent on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow: Catalytic Hydrogenation
References
Technical Support Center: Refinement of Analytical Methods for Impure Piperidine Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for impure piperidine (B6355638) samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial piperidine samples?
A1: Impurities in piperidine can originate from its synthesis, degradation, or storage. The most common synthesis route is the catalytic hydrogenation of pyridine (B92270).[1]
-
Synthesis-Related Impurities:
-
Unreacted Pyridine: Incomplete hydrogenation can leave residual pyridine in the final product.[1]
-
Partially Hydrogenated Intermediates: Species such as 1,2,3,6-tetrahydropyridine (B147620) are common intermediates that may persist if the reaction does not reach completion.[1]
-
Over-hydrogenation Products: Under harsh reaction conditions, the piperidine ring can undergo cleavage, leading to the formation of various open-chain amines.[1]
-
-
Degradation Products:
-
Other Common Impurities:
-
Water is a common impurity, often specified at a limit of ≤0.5% (Karl Fischer).[4]
-
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Q2: I am observing no peaks, or very small peaks, for piperidine when analyzing an Active Pharmaceutical Ingredient (API) by Headspace GC (GC-HS). What could be the issue?
A2: This is a known issue where piperidine can react with the API in the headspace vial, leading to a loss of the analyte.
-
Problem: Piperidine is a reactive secondary amine and can interact with certain functional groups in the API, especially at the elevated temperatures of the headspace incubator.
-
Troubleshooting Steps:
-
Confirm the Reaction: Analyze a standard solution of piperidine to ensure the GC system is working correctly. Then, spike a known amount of piperidine into the API sample. A significantly lower-than-expected piperidine peak in the spiked sample confirms a reaction with the API.
-
Derivatization: To prevent the reaction, you can derivatize piperidine before analysis. N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common derivatizing agent for primary and secondary amines.
-
Method of Standard Additions: If derivatization is not feasible, the method of standard additions can be used to quantify the piperidine. This involves adding known increasing amounts of piperidine to the sample and extrapolating to determine the original concentration. However, this method assumes the reaction is not 100% complete and may not be suitable if the reaction proceeds to a significant extent with the added standard.[5]
-
Lower Incubation Temperature and Time: Experiment with lower headspace incubation temperatures and shorter times to minimize the reaction between piperidine and the API.
-
Q3: My chromatogram shows peak tailing for the piperidine peak. How can I resolve this?
A3: Peak tailing for amines like piperidine in GC is often due to their basic nature and interaction with active sites in the GC system.
-
Causes:
-
Active Sites on the Column: Silanol (B1196071) groups on the surface of the silica (B1680970) capillary column can interact with the basic piperidine molecule.
-
Contamination in the Injector or Column: Non-volatile residues from previous injections can create active sites.
-
-
Solutions:
-
Use an Inert Flow Path: Employ columns and liners specifically designed for the analysis of basic compounds. These often have a special deactivation treatment.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any contaminants.
-
Injector Maintenance: Regularly clean or replace the injector liner and septum.
-
Adjust pH (for HPLC): While this is a GC issue, in HPLC, adjusting the mobile phase pH can protonate the amine and reduce tailing.[6]
-
High-Performance Liquid Chromatography (HPLC) Analysis
Q4: I am observing peak splitting for my piperidine derivative in HPLC. What is the cause and how can I fix it?
A4: Peak splitting for a single compound in HPLC can be due to several factors, especially for basic compounds like piperidine derivatives.[7]
-
Causes:
-
Differential Ionization: The basic nitrogen of piperidine can exist in both its free base and protonated forms, leading to interactions with the stationary phase that can result in multiple peaks.[6]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Column Contamination or Voids: A blocked frit or a void in the column packing can disrupt the flow path and cause peaks to split.[7][8]
-
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can protonate the piperidine, ensuring it elutes as a single, sharper peak.[6]
-
Use of a Competitive Base: Alternatively, adding a small amount of a competitive base like triethylamine (B128534) (TEA) can saturate the active silanol sites on the column, reducing unwanted interactions.[6]
-
Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Maintenance: If all peaks are splitting, the issue is likely with the column. Flush the column in the reverse direction (if permissible by the manufacturer) or replace the column frit. If the problem persists, the column may need to be replaced.[7]
-
Q5: I am struggling to resolve the piperidine peak from a closely eluting impurity. What can I do to improve the resolution?
A5: Co-elution of peaks is a common challenge in chromatography. Several parameters can be adjusted to improve separation.[9]
-
Troubleshooting Steps:
-
Adjust Mobile Phase Composition:
-
Weaken the Mobile Phase: In reversed-phase HPLC, decreasing the percentage of the organic solvent will increase retention times and may improve the separation between the two peaks.[9]
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter the selectivity of the separation.
-
-
Optimize Column Temperature: Lowering the column temperature can increase retention and potentially improve resolution. Conversely, increasing the temperature can sometimes improve efficiency and resolution, so it is worth experimenting with both.[10]
-
Change the Column:
-
Different Stationary Phase: If adjusting the mobile phase is not effective, changing to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl column) can provide different selectivity.[11]
-
Smaller Particle Size: Columns with smaller particle sizes offer higher efficiency and can resolve closely eluting peaks.[11]
-
-
Use a Diode Array Detector (DAD): A DAD can help determine if a peak is pure or if it consists of co-eluting compounds by comparing the UV spectra across the peak.[9]
-
Quantitative Data
Table 1: Performance of an LC-MS Method for Piperidine Analysis
| Parameter | Value | Reference |
| Linearity Range | 0.03 - 0.40 µg/mL | [12][13] |
| Correlation Coefficient (R²) | > 0.99 | [12][13] |
| Limit of Detection (LOD) | 0.01010 µg/mL | [12][13] |
Table 2: Performance of an RP-HPLC Method with Pre-column Derivatization for Piperidine Analysis
| Parameter | Value | Reference |
| Linearity Range | 0.44 - 53.33 µg/mL | [14] |
| Correlation Coefficient (R²) | 0.9996 | [14] |
| Limit of Detection (LOD) | 0.15 µg/mL | [14] |
| Limit of Quantitation (LOQ) | 0.44 µg/mL | [14] |
| Average Recovery | 101.82% | [14] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Piperidine and its Derivatives
This protocol is a general guideline for the qualitative identification of piperidine derivatives.[15]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh approximately 100 mg of the sample into a centrifuge tube.
-
Add 5 mL of water and 1 mL of 0.1 M NaOH to basify the solution (pH > 10).
-
Add 5 mL of dichloromethane, cap the tube, and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
Transfer the final extract to a GC vial for analysis.
-
-
Instrumental Parameters (Example):
-
GC System: Agilent 7890A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5975C or equivalent
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: 35-500 amu
-
-
Data Analysis:
-
Identify the piperidine derivative by comparing its retention time and mass spectrum with that of a known reference standard.
-
Protocol 2: RP-HPLC Analysis of Piperidine with Pre-column Derivatization
Since piperidine lacks a UV chromophore, derivatization is necessary for UV detection. This protocol uses 4-Toluene Sulfonyl Chloride (PTSC) as the derivatizing agent.[14]
-
Reagent Preparation:
-
Derivatization Reagent (PTSC): Prepare an 8.0 mg/mL solution of PTSC in acetonitrile.
-
Piperidine Stock Solution: Prepare a 0.3 mg/mL solution of piperidine in acetonitrile.
-
-
Derivatization Procedure:
-
In a 10 mL volumetric flask, mix 1.0 mL of the piperidine stock solution, 1.0 mL of the PTSC solution, and an appropriate amount of methanol containing 3% triethylamine (TEA).
-
Dilute to the mark with methanol containing 3% TEA.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC with UV detector
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 32:68 (A:B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Quantify the piperidine derivative based on the peak area of the derivatized product.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PIPERIDINE - Ataman Kimya [atamanchemicals.com]
- 5. piperidine analysis in API by GC-HS - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alternative-therapies.com [alternative-therapies.com]
- 14. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Preventing epimerization during piperidine derivative synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing epimerization during the synthesis of piperidine (B6355638) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of piperidine derivative synthesis?
A1: Epimerization is an undesirable chemical process where the stereochemical configuration at one of several chiral centers in a molecule is inverted. In the synthesis of piperidine derivatives, this leads to the formation of a diastereomer of the intended product. These epimers can be difficult to separate and may exhibit different biological activities, which is a critical consideration in drug development.[1]
Q2: What are the primary causes of epimerization during piperidine synthesis?
A2: Several factors can induce epimerization, primarily related to reaction conditions:
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide sufficient energy to overcome the activation barrier for epimerization.[1]
-
Presence of Acids or Bases: Both acidic and basic conditions can catalyze epimerization. Bases can deprotonate a proton alpha to a carbonyl group or an activating group, leading to a planar enolate or a similar intermediate that can be protonated from either face.[1] Acids can facilitate epimerization through mechanisms like temporary oxidation-reduction cycles.[1]
-
Choice of Reagents and Catalysts: The selection of coupling reagents, bases for deprotection, and hydrogenation catalysts can significantly influence the stereochemical outcome.[1][2] For instance, some coupling reagents are more prone to causing racemization through the formation of oxazolone (B7731731) intermediates.[2]
-
Purification Conditions: In some cases, purification methods such as chromatography using a highly acidic or basic mobile phase can cause epimerization of sensitive compounds.[2]
Q3: Which analytical techniques are suitable for detecting and quantifying epimerization?
A3: Several analytical methods can be employed to detect and quantify the ratio of epimers:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying enantiomers and diastereomers. Online HPLC-MS can also be used to monitor epimerization in real-time during a reaction.[3]
-
Gas Chromatography (GC): Chiral GC columns can be used to separate volatile diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to distinguish between diastereomers, as they will have different chemical shifts and coupling constants.
-
Tandem Mass Spectrometry (LC-MS/MS): This technique can be used to identify epimerization, especially when combined with liquid chromatography to separate the isomers first.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Loss of stereochemical purity after workup or purification. | The workup or purification conditions are too acidic or basic. | Maintain a neutral pH during aqueous workup procedures. Use buffered mobile phases for chromatography when possible. Avoid prolonged exposure to harsh conditions.[1][2] |
| Inconsistent stereochemical results between batches. | Minor variations in reaction setup, reagent quality, or reaction time. | Standardize all reaction parameters, including solvent purity, catalyst loading, temperature, pressure, and reaction time. Ensure the quality of starting materials and reagents is consistent across all batches.[1] |
| Epimerization during peptide coupling to a piperidine acid. | Formation of an oxazolone intermediate, especially with strong activating agents or high temperatures. | Perform the coupling reaction at a low temperature (e.g., 0 °C to room temperature). Choose coupling reagents known to suppress racemization, such as HATU or HOBt. Use urethane-based protecting groups like Boc or Cbz.[2] |
| Epimerization during Fmoc deprotection in solid-phase synthesis. | Prolonged exposure to piperidine or other strong bases. | Minimize deprotection time. Consider using alternative, less epimerization-prone deprotection cocktails, such as piperazine/DBU with a formic acid scavenger.[6][7] |
Quantitative Data on Reaction Conditions
The following table summarizes the impact of different bases on aspartimide formation (a proxy for epimerization) during Fmoc deprotection in solid-phase peptide synthesis.
| Deprotection Cocktail | Aspartimide Formation (%) | Target Peptide Recovery (%) |
| 20% Piperidine | 14.8 | 75.3 |
| 20% Piperidine + 1% Formic Acid | 10.1 | 80.1 |
| 5% Piperazine + 1% DBU | 11.2 | 78.9 |
| 5% Piperazine + 1% DBU + 1% Formic Acid | 6.5 | 83.6 |
Data adapted from studies on aspartimide formation in peptide synthesis, which is a related side reaction to epimerization mediated by bases.[7]
Experimental Protocols
Protocol 1: Minimizing Epimerization during Amide Coupling
This protocol describes the coupling of an N-protected chiral piperidine acid with an amine, using conditions designed to minimize epimerization.
Materials:
-
N-protected chiral piperidine acid (1 equivalent)
-
Amine component (1-1.2 equivalents)
-
HATU (1 equivalent)
-
HOAt (1 equivalent)
-
Diisopropylethylamine (DIPEA) (2 equivalents)
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the N-protected chiral piperidine acid in the anhydrous aprotic solvent.
-
Add the amine component to the solution.
-
Add HATU and HOAt to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA dropwise to the cooled solution.
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 2: Stereoselective Hydrogenation of a Pyridine Derivative
This protocol outlines the catalytic hydrogenation of a substituted 3-hydroxypyridine (B118123) to the corresponding 3-piperidinol with high diastereoselectivity.
Materials:
-
Substituted 3-hydroxypyridine
-
Catalyst (e.g., Rhodium on carbon)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, dissolve the substituted 3-hydroxypyridine in the chosen solvent.
-
Add the catalyst under an inert atmosphere.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 40-80°C) with stirring.
-
Maintain the reaction under these conditions until the starting material is consumed (monitor by TLC, GC, or HPLC).[1]
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by crystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating epimerization.
Caption: Mechanism of base-catalyzed epimerization via a planar intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Addressing Solubility Issues of Piperidine Derivatives in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with piperidine (B6355638) derivatives during biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my piperidine derivatives have poor aqueous solubility?
A1: The solubility of piperidine derivatives is a balance between the polar piperidine ring and the often nonpolar substituents attached to it. While piperidine itself is miscible with water due to hydrogen bonding, the addition of bulky, hydrophobic groups can significantly decrease aqueous solubility.[1][2] High crystallinity and strong crystal lattice energy can also contribute to poor solubility.[1]
Q2: What is the difference between kinetic and thermodynamic solubility?
A2: Kinetic solubility is the concentration of a compound that dissolves under specific, often rapid, conditions, typically starting from a concentrated stock solution (e.g., in DMSO).[3] It represents the apparent solubility before a true equilibrium is reached. Thermodynamic solubility, on the other hand, is the true equilibrium solubility when excess solid compound is in contact with the solvent for an extended period, allowing the solution to become fully saturated.[3] While kinetic solubility is useful for high-throughput screening, thermodynamic solubility is a more accurate measure of a compound's intrinsic solubility.[3]
Q3: How much DMSO is acceptable in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell-based assays.[4] However, it is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line and assay.
Q4: Can I heat the solution to dissolve my piperidine derivative?
A4: Gentle and brief heating can sometimes aid in dissolving a compound. However, this should be done with caution as it can lead to compound degradation or the formation of a supersaturated solution, where the compound may precipitate out as it cools to the experimental temperature.
Troubleshooting Guides
Issue 1: My piperidine derivative precipitates immediately upon dilution from a DMSO stock into my aqueous assay buffer.
Possible Cause: This phenomenon, known as "crashing out" or "antisolvent precipitation," occurs when the compound, highly soluble in the organic DMSO, is rapidly transferred to an aqueous environment where its solubility is much lower.[1][5]
Solutions:
-
Optimize Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution.[5] This gradual change in the solvent environment can help keep the compound in solution. Also, add the DMSO stock to the aqueous buffer while vortexing or stirring to promote rapid dispersion.[1][4]
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of your compound in the assay to a level below its aqueous solubility limit.[5]
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use pre-warmed (e.g., 37°C) cell culture media or assay buffer.[1]
-
Employ Co-solvents: Incorporate a water-miscible organic co-solvent in your final buffer to increase the overall solvent capacity for your compound.[5] (See Experimental Protocols for more details).
-
Adjust pH: Since many piperidine derivatives are weakly basic, their solubility can be significantly increased by lowering the pH of the aqueous buffer.[6] (See Experimental Protocols for more details).
Issue 2: My piperidine derivative is not soluble even in 100% DMSO.
Possible Cause: While less common, some highly crystalline or very lipophilic piperidine derivatives may have limited solubility even in strong organic solvents.
Solutions:
-
Try Alternative Organic Solvents: Test the solubility in other organic solvents such as ethanol, methanol, or dimethylformamide (DMF).[6] Always ensure the chosen solvent is compatible with your assay.
-
Salt Formation: If your compound is a free base, converting it to a salt form (e.g., a hydrochloride salt) can dramatically improve its aqueous solubility.[6]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix to enhance its wettability and dissolution rate.[6] (See Experimental Protocols for more details).
Issue 3: I am observing inconsistent results in my bioassay, which I suspect is due to solubility issues.
Possible Cause: The compound may not be fully dissolved or could be precipitating during the assay, leading to variable effective concentrations.
Solutions:
-
Perform a Solubility Assessment: Formally determine the solubility of your compound in the final assay buffer to ensure your working concentrations are appropriate.
-
Visual Inspection: Before and during the assay, visually inspect the wells of your microtiter plate for any signs of precipitation or cloudiness.
-
Centrifugation: Before performing the assay, centrifuge the diluted compound plate at high speed. If aggregates are present, they may pellet, and you can carefully take the supernatant for your assay.
-
Incorporate a Detergent: For in vitro assays, adding a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 can help prevent aggregation.
Data Presentation: Solubility of Piperidine Derivatives
The following tables summarize qualitative and quantitative solubility data for several piperidine derivatives in various solvents.
Table 1: Qualitative Solubility of Selected Piperidine-Containing Drugs
| Compound | Water | Ethanol | Chloroform | DMSO |
| Donepezil | Soluble | Slightly Soluble | Freely Soluble | Data not readily available |
| Fexofenadine HCl | Slightly Soluble | Freely Soluble | Slightly Soluble | Soluble (~12 mg/mL) |
| Haloperidol | Very Low (1.4 mg/100 mL) | Soluble (~5 mg/mL) | Soluble | Soluble (~14 mg/mL) |
| Meperidine HCl | Readily Soluble | Soluble | Data not readily available | Data not readily available |
| Methylphenidate HCl | Freely Soluble[7] | Soluble[7] | Slightly Soluble[7] | Data not readily available |
| Risperidone | Practically Insoluble[8] | Soluble (~0.3 mg/mL)[1][9] | Freely Soluble[8] | Soluble (~2 mg/mL)[1][9] |
Table 2: Quantitative Solubility of Selected Piperidine Derivatives
| Compound | Solvent | Solubility |
| Minoxidil | Water | 2.2 mg/mL |
| Ethanol | 29 mg/mL | |
| Chloroform | 0.5 mg/mL | |
| DMSO | 6.5 mg/mL | |
| Pioglitazone HCl | Water | Practically Insoluble |
| Ethanol | Slightly Soluble | |
| DMSO | Soluble (~79 mg/mL) | |
| Risperidone | Ethanol | ~0.3 mg/mL[1][9] |
| DMSO | ~2 mg/mL[1][9] | |
| DMF | ~0.1 mg/mL[1][9] | |
| Methylphenidate HCl | Water | 18.6 mg/mL[10] |
| Ethanol | 29.3 mg/mL[10] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using a 96-Well Plate
This protocol provides a high-throughput method to determine the kinetic solubility of a compound.
Materials:
-
Test piperidine derivative
-
100% DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plates
-
Plate reader capable of measuring turbidity (absorbance at ~600-650 nm) or nephelometry
Procedure:
-
Prepare a High-Concentration Stock: Dissolve the piperidine derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing or gentle warming.
-
Serial Dilution in DMSO: If necessary, perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations for your dose-response curve.
-
Dilution into Assay Buffer: In a 96-well plate, add a small volume of each DMSO stock or dilution (e.g., 2 µL) to the corresponding wells.
-
Add Assay Buffer: To each well containing the DMSO solution, add the aqueous assay buffer (e.g., 198 µL) to achieve the final desired concentration and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake it at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm. An increase in absorbance compared to the buffer-only control indicates precipitation.[5] The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the true equilibrium solubility of a compound.
Materials:
-
Solid (powdered) piperidine derivative
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add Excess Compound: Add an excess amount of the solid piperidine derivative to a glass vial. The goal is to have undissolved solid remaining after equilibrium is reached.
-
Add Buffer: Add a known volume of the aqueous assay buffer to the vial.
-
Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[11]
-
Separation of Undissolved Solid: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant.
-
Filtration/Centrifugation: Filter the supernatant through a syringe filter (e.g., 0.22 µm) or centrifuge the sample at high speed to remove any remaining solid particles.
-
Quantification: Analyze the clear filtrate or supernatant using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound. This concentration represents the thermodynamic solubility.
Protocol 3: Solubility Enhancement using β-Cyclodextrin (Kneading Method)
This protocol describes a simple and economical method for preparing a drug-cyclodextrin inclusion complex.[5]
Materials:
-
Piperidine derivative
-
β-Cyclodextrin
-
Water or a water-ethanol mixture
-
Mortar and pestle
-
Drying oven or desiccator
Procedure:
-
Create a Paste: Place the β-cyclodextrin in a mortar and add a small amount of water (or a water-ethanol mixture) to form a thick paste.
-
Incorporate the Drug: Gradually add the piperidine derivative to the cyclodextrin (B1172386) paste.
-
Knead the Mixture: Knead the mixture thoroughly with the pestle for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex. The mixture should remain as a paste.
-
Drying: Dry the resulting mixture in an oven at a controlled temperature or in a desiccator to obtain a solid powder.
-
Sieving: Pass the dried powder through a sieve to obtain a uniform particle size. The resulting powder is the inclusion complex, which can then be tested for its improved solubility.
Protocol 4: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.[12]
Materials:
-
Piperidine derivative
-
Hydrophilic polymer (e.g., PVP K30, PEG 6000)
-
Volatile organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator or a shallow dish for evaporation
-
Drying oven or desiccator
Procedure:
-
Dissolve Components: Dissolve both the piperidine derivative and the hydrophilic polymer in a suitable volatile organic solvent. Ensure complete dissolution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by pouring the solution into a shallow dish and allowing it to evaporate in a fume hood or at a slightly elevated temperature.
-
Drying: Once the solvent has evaporated, a solid mass or film will remain. Further dry this solid in a vacuum oven or desiccator to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size. This powder can then be used for dissolution and bioavailability studies.
Visualizations
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. oatext.com [oatext.com]
- 4. benchchem.com [benchchem.com]
- 5. humapub.com [humapub.com]
- 6. benchchem.com [benchchem.com]
- 7. Methylphenidate hydrochloride | 298-59-9 [chemicalbook.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Optimization of Microwave-Assisted Piperidine Synthesis
Welcome to the technical support center for the optimization of microwave-assisted piperidine (B6355638) synthesis protocols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the efficiency of their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for piperidine synthesis compared to conventional heating?
A1: Microwave-assisted synthesis offers several key advantages over traditional heating methods. Due to the direct coupling of microwave energy with polar molecules in the reaction mixture, heating is rapid and uniform.[1][2] This often leads to significantly reduced reaction times, increased product yields, and improved purity by minimizing the formation of side products.[2][3] For instance, some piperidine syntheses that take hours under conventional reflux can be completed in minutes using microwave irradiation.[3][4]
Q2: How do I select an appropriate solvent for my microwave-assisted piperidine synthesis?
A2: Solvent selection is critical in microwave chemistry as the solvent's ability to absorb microwave energy (determined by its dielectric properties) dictates the heating efficiency.[5] Solvents are generally classified by their tangent delta (tan δ) values into high (tan δ >0.5), medium (tan δ 0.1-0.5), and low (tan δ <0.1) absorbers. For effective heating, a solvent with at least a medium absorption capacity is recommended. However, non-polar solvents can be used if a reactant or a catalyst is a strong microwave absorber.[5] The choice of solvent can also influence reaction pathways and selectivity; for example, using a non-polar solvent in certain multicomponent reactions has been shown to lead to side products like benzimidazoles, highlighting the importance of solvent choice for reaction outcomes.[3]
Q3: Can I perform microwave-assisted piperidine synthesis without a solvent?
A3: Yes, solvent-free, or "neat," reactions are a significant aspect of green chemistry and are often highly compatible with microwave-assisted synthesis.[6] These reactions can be performed by adsorbing reactants onto mineral supports like alumina (B75360) or silica (B1680970), or by simply mixing the neat reactants.[6] This approach can lead to shorter reaction times, simplified work-up procedures, and reduced environmental impact.[6]
Q4: What is a typical catalyst loading for a microwave-assisted piperidine synthesis?
A4: Catalyst loading can vary significantly depending on the specific reaction and the catalyst's efficiency. It is generally advisable to start with a loading in the range of 1-10 mol%.[7] Optimization studies are crucial to find the right balance between reaction efficiency and cost, as higher catalyst loading can increase the reaction rate but may also lead to increased costs and potential side reactions.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Suboptimal Temperature or Time: The reaction may not have reached the necessary activation energy or may not have been heated for a sufficient duration.
-
Solution: Systematically screen a range of temperatures and reaction times. Microwave synthesis allows for rapid optimization of these parameters.[2] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal conditions.
-
-
Incorrect Microwave Power Setting: The microwave power level may be too low to effectively heat the reaction mixture to the target temperature.
-
Solution: Optimize the microwave power. For some reactions, a higher power setting can lead to significantly shorter reaction times and higher yields.[8]
-
-
Inappropriate Solvent: The chosen solvent may not be efficiently absorbing microwave energy, leading to inadequate heating.
-
Solution: Switch to a more polar solvent with a higher tangent delta (tan δ) value to improve microwave absorption and heating efficiency.[5]
-
-
Catalyst Inactivity or Poisoning: The catalyst may be poisoned by impurities in the reactants or solvent, or it may not be suitable for the specific transformation under microwave conditions.
Issue 2: Formation of Significant Side Products/Impurities
Possible Causes and Solutions:
-
Overheating or Prolonged Reaction Time: Excessive temperature or reaction time can lead to the decomposition of reactants or products, or promote competing side reactions.
-
Solution: Re-optimize the reaction temperature and time. Often, shorter reaction times at a slightly lower temperature can improve selectivity.[9]
-
-
Sub-optimal Solvent Choice: The solvent can influence the reaction pathway.
-
Solution: Experiment with different solvents. For example, in some multicomponent reactions for heterocycle synthesis, the use of a non-polar solvent can lead to the formation of side products, which can be avoided by switching to a more polar, coordinating solvent like water or ethanol.[3]
-
-
Incorrect Catalyst: The catalyst may be promoting undesired reaction pathways.
-
Solution: Select a catalyst known for high chemoselectivity for your specific substrate class.[7] For example, in some piperidine syntheses, higher temperatures can promote side reactions like the Bischler–Napieralski reaction, which might be suppressed by choosing a different catalyst or lowering the temperature.[7]
-
Issue 3: Poor Reproducibility
Possible Causes and Solutions:
-
Inconsistent Heating: "Hot spots" can develop in the reaction mixture, leading to inconsistent results.
-
Solution: Ensure efficient stirring throughout the reaction to promote uniform temperature distribution.[7] Using a dedicated microwave reactor with built-in stirring capabilities is highly recommended.
-
-
Varying Reagent Purity: Impurities in starting materials can act as inhibitors or promote side reactions, leading to variable yields.
-
Solution: Use reagents of consistent and high purity for all experiments.[10]
-
-
Inaccurate Temperature Measurement: Non-contact infrared (IR) sensors can sometimes give inaccurate readings of the internal reaction temperature.
-
Solution: If available, use a fiber-optic temperature probe that is inserted directly into the reaction mixture for more accurate temperature control.
-
Experimental Protocols
Protocol 1: Microwave-Assisted Three-Component Synthesis of Piperidine-3-carbothioamide Analogs
This protocol is adapted from a modified Willgerodt-Kindler reaction.
Materials:
-
N-substituted piperidine (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Elemental sulfur (1.2 mmol)
-
Secondary amine (e.g., morpholine, 1.5 mmol)
-
Solvent (e.g., DMF, 3 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
Procedure:
-
To the 10 mL microwave reactor vial, add the N-substituted piperidine, aromatic aldehyde, elemental sulfur, and the secondary amine.
-
Add the solvent to the vial.
-
Seal the vial with a cap and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by pouring the mixture into cold water (50 mL).
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave Heating for Chalcone Synthesis Using Piperidine as a Catalyst [11]
| Entry | Method | Piperidine (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) |
| 1 | Conventional | 10 | Ethanol | 90 | 74 h | 81 | 85 |
| 2 | Microwave | 2 | Ethanol | 120 | 30 min | 87 | 97 |
Table 2: Optimization of Microwave-Assisted Synthesis of N-Arylpiperidine-3-carbothioamides
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 120 | 20 | 65 |
| 2 | 120 | 30 | 78 |
| 3 | 140 | 10 | 85 |
| 4 | 140 | 20 | 82 |
| 5 | 150 | 10 | 91 |
Mandatory Visualizations
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 2. visitka.narod.ru [visitka.narod.ru]
- 3. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 4. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides [mdpi.com]
- 5. Microwave assisted synthesis | PPTX [slideshare.net]
- 6. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Versatility of the Piperidine Scaffold: A Comparative Analysis of N-Substituted Derivatives in Drug Discovery
The piperidine (B6355638) ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and the ability to be readily functionalized, particularly at the nitrogen atom, have made N-substituted piperidine derivatives a fertile ground for the development of novel therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[4][5] This guide provides a comparative analysis of the bioactivity of various N-substituted piperidine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Comparative Bioactivity of N-Substituted Piperidine Derivatives
The biological activity of piperidine derivatives is profoundly influenced by the nature of the substituent at the nitrogen atom, as well as other modifications on the piperidine ring.[3] Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds for various biological targets.[6][7]
Anticancer Activity
N-substituted piperidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][8] Their mechanisms of action are diverse and often involve the modulation of critical cellular signaling pathways that control cell proliferation, apoptosis, and survival.[8]
For instance, certain novel piperidine derivatives have been shown to induce apoptosis and inhibit the epithelial-mesenchymal transition in prostate cancer cells.[9][10] Another study highlighted a piperidine derivative, Compound 17a, which displayed potent anticancer activity against PC3 prostate cancer cells with an IC50 value of 0.81 µM by inhibiting tubulin polymerization.[10]
Below is a comparative summary of the cytotoxic activity of selected N-substituted piperidine derivatives against various cancer cell lines.
| Derivative Class | Specific Derivative/Substituent | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Piperidine-containing acetohydrazide | 7h (4-fluoro derivative) | MCF-7 (Breast) | 1.20 | [11] |
| 2-Oxoindoline-based acetohydrazides | 4n | NCI-H23 (Lung) | 6.3 ± 0.5 | [11] |
| 2-Oxoindoline-based acetohydrazides | 4n | PC-3 (Prostate) | 8.9 ± 0.7 | [11] |
| 2-Oxoindoline-based acetohydrazides | 4o | SW620 (Colon) | 8.7 ± 0.6 | [11] |
| Magnolol-based Mannich base | 112a | T47D (Breast) | 0.91 | [4] |
| Magnolol-based Mannich base | 112a | Hela (Cervical) | 1.71 | [4] |
| Magnolol-based Mannich base | 112a | MCF-7 (Breast) | 3.32 | [4] |
| Highly functionalized piperidines | Compound 16 | HT29 (Colon) | 4.1 µg·mL⁻¹ | [12] |
| Highly functionalized piperidines | Compound 1 | PC-3 (Prostate) | 6.3 µg·mL⁻¹ | [12] |
| Highly functionalized piperidines | Compound 25 | PC-3 (Prostate) | 6.4 µg·mL⁻¹ | [12] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. N-substituted piperidine derivatives have demonstrated notable antimicrobial properties against a variety of pathogens.[2][13] For example, certain piperidine derivatives have shown activity against Staphylococcus aureus and Escherichia coli.[2][13]
A study on piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives revealed that several compounds inhibited the growth of Staphylococcus aureus and Candida albicans with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/ml.[14] Another research synthesized novel piperidinyloxy oxazolidinone antibacterial agents active against various Gram-positive organisms.[15]
The table below summarizes the antimicrobial activity of representative N-substituted piperidine derivatives.
| Derivative Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Dipiperidino-dihalogenobenzenes | Compound 5 | S. aureus | 32-128 | [14] |
| Dipiperidino-dihalogenobenzenes | Compound 6 | S. aureus | 32-128 | [14] |
| Dipiperidino-dihalogenobenzenes | Compound 7 | S. aureus | 32-128 | [14] |
| Dipiperidino-dihalogenobenzenes | Compound 5 | C. albicans | 32-64 | [14] |
| Dipiperidino-dihalogenobenzenes | Compound 6 | C. albicans | 32-64 | [14] |
| Dipiperidino-dihalogenobenzenes | Compound 7 | C. albicans | 32-64 | [14] |
Neuroprotective Activity
N-substituted piperidine derivatives hold significant promise for the treatment of neurodegenerative diseases like Alzheimer's and ischemic stroke.[4][16][17] Their neuroprotective effects are often attributed to their ability to inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), reduce Aβ amyloid aggregation, and exhibit antioxidant properties.[18]
A series of N-substituted piperidine-3-carbohydrazide-hydrazones were synthesized and evaluated for their potential in Alzheimer's disease treatment. Compound 3g showed the most potent activity against AChE (IC50 = 4.32 µM), while compound 3j was most effective against BuChE (IC50 = 1.27 µM).[18] In another study, novel piperidine urea (B33335) derivatives were designed with neuroprotective properties, where compound A10 demonstrated superior protective activity in SH-SY5Y cells and reduced cerebral infarction in a rat model of stroke.[16][19]
The following table presents the neuroprotective activity of selected N-substituted piperidine derivatives.
| Derivative Class | Specific Derivative | Biological Target/Assay | IC50 (µM) / Activity | Reference |
| Piperidine-3-carbohydrazide-hydrazones | 3g | Acetylcholinesterase (AChE) | 4.32 | [18] |
| Piperidine-3-carbohydrazide-hydrazones | 3j | Butyrylcholinesterase (BuChE) | 1.27 | [18] |
| Piperidine Urea Derivatives | A10 | SH-SY5Y cell protection | Superior to Fenazinel | [16] |
| Cinnamamide-piperidine derivatives | 9d | Glutamate-induced damage in SH-SY5Y cells | Potent neuroprotection | [20] |
| Indanone-piperidine hybrids | Compound 4 | OGD/R-induced neuronal injury | Significant cell viability | [17] |
Key Signaling Pathways and Experimental Workflows
The biological activities of N-substituted piperidine derivatives are underpinned by their interaction with specific molecular targets and modulation of cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.
Figure 1: Simplified signaling pathway for the anticancer activity of piperidine derivatives.
Figure 2: General workflow for determining cytotoxicity using the MTT assay.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of scientific findings. Below are methodologies for key experiments commonly cited in the evaluation of N-substituted piperidine derivatives.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the N-substituted piperidine derivatives for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.[11]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The N-substituted piperidine derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to screen for potential inhibitors of AChE, a key target in Alzheimer's disease therapy.
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine (B1193921) iodide (ATCI), and the chromogenic agent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer.
-
Incubation: The enzyme is pre-incubated with various concentrations of the N-substituted piperidine derivative.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate ATCI.
-
Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color development is monitored by measuring the absorbance at 412 nm over time.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is then determined.
Conclusion
N-substituted piperidine derivatives represent a highly versatile and privileged scaffold in drug discovery. The extensive research into their synthesis and biological evaluation has led to the identification of potent anticancer, antimicrobial, and neuroprotective agents. The structure-activity relationship studies continue to guide the design of new derivatives with improved efficacy and selectivity. The data and protocols presented in this guide offer a comparative overview for researchers and drug development professionals, facilitating further exploration and development of this important class of compounds for various therapeutic applications.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ajchem-a.com [ajchem-a.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Novel piperidinyloxy oxazolidinone antibacterial agents. Diversification of the N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sophion.com [sophion.com]
- 20. thieme-connect.com [thieme-connect.com]
In Vivo Validation of Antinociceptive Properties of Piperidine-1 Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antinociceptive properties of various piperidine-1 compounds, drawing upon experimental data from multiple preclinical studies. The objective is to offer a clear, data-driven overview to inform further research and development in the field of analgesics. Piperidine (B6355638) and its derivatives are of significant interest as they form the core structure of potent analgesics like morphine and fentanyl.[1][2]
Comparative Analysis of Antinociceptive Efficacy
The following tables summarize the quantitative data from in vivo studies, comparing the efficacy of different piperidine-1 compounds against standard analgesics.
Acetic Acid-Induced Writhing Test
This test evaluates peripheral antinociceptive activity by measuring the reduction in abdominal constrictions induced by an intraperitoneal injection of acetic acid.[3]
| Compound/Drug | Dose (mg/kg) | Route of Administration | % Inhibition of Writhing | Reference |
| HN58 | Not Specified | Not Specified | 100% | [1] |
| (-)-Spectaline | 15.75 (ID50) | Not Specified | 50% | [4] |
| PD1 | Not Specified | Not Specified | Significant | [5] |
| PD3 | Not Specified | Not Specified | Highly Significant | [5] |
| PD5 | Not Specified | Not Specified | Highly Significant | [5] |
| Morphine | Not Specified | Not Specified | Standard | |
| Aspirin | 100 | Oral | Positive Control | [3] |
| Indomethacin | 0.28 (ID50) | Not Specified | 50% | [4] |
| Dipyrone | 4.8 (ID50) | Not Specified | 50% | [4] |
Tail-Flick and Hot-Plate Tests
These assays assess centrally mediated antinociceptive activity by measuring the latency of a withdrawal reflex to a thermal stimulus.[6][7]
| Compound/Drug | Dose (mg/kg) | Test | Key Findings | Reference |
| Compound 6b | 50 | Tail-Flick | Activity comparable to Morphine (3 mg/kg) | [8] |
| PP1 | 50 | Tail-Immersion | Prominent analgesic agent with persistent action up to 180 minutes. | [2][9] |
| AMP5 | Not Specified | Tail-Immersion | Highly significant analgesia. | [2][9] |
| AMP6 | Not Specified | Tail-Immersion | Highly significant analgesia with maximum duration of action. | [2][9] |
| Benzimidazole-piperidine derivatives (2a–2d, 2f–2h) | 10 | Hot-Plate | Increased maximum possible effect (MPE)%. | [10] |
| (-)-Spectaline | Not Specified | Hot-Plate & Tail-Flick | Inactive in these models. | [4] |
| Morphine | 3 | Tail-Flick | Positive Control | [8] |
Formalin Test
The formalin test evaluates both neurogenic (early phase) and inflammatory (late phase) pain responses.[11]
| Compound/Drug | Dose (mg/kg) | Phase | Key Findings | Reference |
| Compound 44 | 15.1 (ED50) | Not Specified | Potent analgesic activity. | [12] |
| Benzimidazole-piperidine derivatives (2a–2d, 2f–2h) | 10 | Early Phase | Decreased paw licking time. | [10] |
| Benzimidazole-piperidine derivatives (2g, 2h) | 10 | Late Phase | Reduced paw licking duration. | [10] |
| (-)-Spectaline | Not Specified | Not Specified | Inactive in this model. | [4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Acetic Acid-Induced Writhing Test
-
Animals: Typically male albino mice.
-
Procedure:
-
Animals are pre-treated with the test compound, a vehicle control, or a standard analgesic (e.g., Aspirin) via oral or intraperitoneal administration.
-
After a specific pre-treatment period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.[3]
-
Immediately following the injection, each mouse is placed in an observation chamber.
-
The number of abdominal writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20-30 minutes), starting 5 minutes after the acetic acid injection.[3]
-
The percentage inhibition of writhing is calculated by comparing the mean number of writhes in the test group to the vehicle control group.
-
Tail-Flick/Tail-Immersion Test
-
Animals: Mice or rats.
-
Apparatus: A tail-flick analgesiometer that applies a radiant heat stimulus to the tail.
-
Procedure:
-
The baseline tail-flick latency is determined for each animal before drug administration.
-
The test compound, vehicle, or a standard drug (e.g., Morphine) is administered.
-
At various time points post-administration (e.g., 30, 60, 90, 120 minutes), the radiant heat source is focused on the animal's tail.
-
The latency time for the animal to flick its tail away from the heat source is recorded.[6] A cut-off time is established to prevent tissue damage.
-
The antinociceptive effect is measured as an increase in the tail-flick latency compared to the baseline.
-
Hot-Plate Test
-
Animals: Mice or rats.
-
Apparatus: A hot-plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).[3]
-
Procedure:
-
The baseline reaction time (e.g., paw licking, jumping) is measured for each animal before drug administration.
-
The test compound, vehicle, or a standard analgesic is administered.
-
At predetermined time intervals, the animal is placed on the hot plate, and the latency to exhibit a nociceptive response is recorded.[3]
-
A cut-off time is used to prevent injury.
-
An increase in the reaction latency indicates a central analgesic effect.[7]
-
Formalin Test
-
Animals: Mice or rats.
-
Procedure:
-
Animals are pre-treated with the test compound, vehicle, or a standard drug.
-
A dilute solution of formalin (e.g., 2.5%) is injected into the plantar surface of one hind paw.[13]
-
The amount of time the animal spends licking or biting the injected paw is recorded in two distinct phases:
-
A reduction in the time spent licking/biting in either phase indicates antinociceptive activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for the antinociceptive action of piperidine-1 compounds and the general workflow of in vivo analgesic testing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Antinociceptive profile of (-)-spectaline: a piperidine alkaloid from Cassia leptophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downstate.edu [downstate.edu]
- 7. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 9. longdom.org [longdom.org]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. researchgate.net [researchgate.net]
- 12. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
Cross-Target Selectivity Profiling of 1-Substituted Piperidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-substituted piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is largely due to its ability to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs). However, this inherent promiscuity also presents a significant challenge in drug development: the potential for off-target interactions leading to undesirable side effects. Therefore, a thorough understanding of the cross-target selectivity profile of 1-substituted piperidines is crucial for the development of safe and effective therapeutics.
This guide provides a comparative analysis of the cross-target selectivity of various 1-substituted piperidine derivatives, supported by experimental data from in vitro binding and functional assays. Detailed experimental protocols for key assays are also provided to aid in the design and execution of selectivity profiling studies.
Data Presentation: Comparative Selectivity of 1-Substituted Piperidines
The following table summarizes the binding affinities (Ki in nM) of a selection of 1-substituted piperidine derivatives at various GPCRs and other relevant off-targets. This data, compiled from multiple sources, illustrates the diverse selectivity profiles that can be achieved through modification of the substituent at the 1-position of the piperidine ring.
| Compound/Derivative Class | Primary Target(s) | µ-Opioid (MOR) | δ-Opioid (DOR) | κ-Opioid (KOR) | Dopamine D2 | Dopamine D3 | Serotonin 5-HT1A | Serotonin 5-HT2A | Sigma-1 (σ1) | Sigma-2 (σ2) |
| Fentanyl Analogues | MOR | High Affinity (Sub-nM) | Lower Affinity | Lower Affinity | Moderate Affinity | Moderate Affinity | Low Affinity | Low Affinity | High Affinity | Moderate Affinity |
| Haloperidol-like | Dopamine D2 | Low Affinity | Low Affinity | Low Affinity | High Affinity (nM) | High Affinity (nM) | Moderate Affinity | High Affinity (nM) | High Affinity | High Affinity |
| N-Benzylpiperidines | Various | Moderate Affinity | Low Affinity | Low Affinity | Moderate Affinity | High Affinity (nM) | High Affinity (nM) | Moderate Affinity | High Affinity | Moderate Affinity |
| 4-Arylpiperidines | Various | Low Affinity | Low Affinity | Low Affinity | High Affinity (nM) | High Affinity (nM) | Moderate Affinity | High Affinity (nM) | Moderate Affinity | Low Affinity |
| Sigma Ligands (piperidine-based) | Sigma-1/2 | Low Affinity | Low Affinity | Low Affinity | Low to Moderate Affinity | Low to Moderate Affinity | Low Affinity | Low Affinity | High Affinity (nM) | High Affinity (nM) |
Note: This table is a generalized representation based on trends observed in the scientific literature. Actual Ki values can vary significantly based on the specific chemical structure of the compound and the assay conditions.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of any selectivity profiling study. Below are detailed methodologies for key in vitro assays commonly used to assess the cross-target interaction of 1-substituted piperidines.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-Spiperone for D2/D3 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors) with a known dissociation constant (Kd).
-
Test compound (1-substituted piperidine derivative).
-
Non-specific binding control (a high concentration of a known, unlabeled ligand for the target receptor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Incubation: To each well, add the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or the test compound.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used in the assay.
-
cAMP Functional Assay (for Gs- and Gi-coupled GPCRs)
Objective: To determine the functional activity (agonist or antagonist) of a test compound at a GPCR that signals through the modulation of cyclic AMP (cAMP).
Materials:
-
Cells stably or transiently expressing the GPCR of interest (e.g., CHO or HEK293 cells).
-
Test compound.
-
Reference agonist and/or antagonist for the target receptor.
-
Forskolin (an adenylyl cyclase activator, often used for Gi-coupled receptors).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader capable of detecting the signal from the chosen kit.
Procedure:
-
Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Addition:
-
Agonist Mode: Add increasing concentrations of the test compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, followed by the addition of a fixed concentration of a known agonist (typically at its EC₅₀ or EC₈₀).
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀. The pA₂ value can be calculated to quantify the antagonist potency.
-
β-Arrestin Recruitment Assay
Objective: To measure the ability of a test compound to induce the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and G-protein-independent signaling.
Materials:
-
Cells engineered to express the GPCR of interest fused to one fragment of a reporter enzyme (e.g., β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment of the reporter.
-
Test compound.
-
Reference agonist.
-
Substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Plating: Seed the engineered cells into a white, clear-bottom 96- or 384-well plate.
-
Compound Addition: Add increasing concentrations of the test compound to the cells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for β-arrestin recruitment and reporter enzyme complementation.
-
Signal Detection: Add the reporter enzyme substrate according to the manufacturer's instructions and measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax for β-arrestin recruitment.
Mandatory Visualization
A Comparative Guide to Modern Synthetic Routes for Substituted Piperidines
The substituted piperidine (B6355638) motif is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active natural products. The efficiency and stereoselectivity of the synthetic routes to these scaffolds are therefore of paramount importance to researchers in drug discovery and development. This guide provides an objective comparison of three contemporary and highly efficient strategies for the synthesis of substituted piperidines: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction, Multicomponent Synthesis, and Chemo-enzymatic Dearomatization.
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This powerful strategy enables the enantioselective synthesis of 3-substituted piperidines through a cross-coupling approach, starting from readily available pyridines and boronic acids.[1][2] The key step involves a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate.[1][2]
Data Presentation
| Entry | Arylboronic Acid | Yield (%)[1] | ee (%)[1] |
| 1 | Phenylboronic acid | 81 | 96 |
| 2 | 4-Methoxyphenylboronic acid | 85 | 95 |
| 3 | 4-Trifluoromethylphenylboronic acid | 78 | 97 |
| 4 | 3-Thienylboronic acid | 72 | 94 |
| 5 | Vinylboronic acid pinacol (B44631) ester | 65 | 92 |
Experimental Protocol
General Procedure for Rh-Catalyzed Asymmetric Reductive Heck Reaction: [1]
A three-step process is typically employed:[1]
-
Partial Reduction of Pyridine (B92270): The starting pyridine is first converted to its corresponding 1,2-dihydropyridine derivative.
-
Rh-catalyzed Asymmetric Carbometalation: In a glovebox, a vial is charged with [Rh(cod)(OH)]₂ (cod = 1,5-cyclooctadiene) and a chiral phosphine (B1218219) ligand (e.g., (S)-Segphos). The vial is purged with argon, and a solvent mixture of toluene, THF, and water is added, followed by an aqueous solution of cesium hydroxide. The mixture is stirred at 70 °C for 10 minutes. The arylboronic acid is then added, followed by the dihydropyridine substrate. The reaction mixture is stirred at 70 °C for 20 hours.
-
Reduction to Piperidine: The resulting tetrahydropyridine (B1245486) is then reduced to the final piperidine product using a standard reducing agent (e.g., NaBH₄).
Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and passed through a plug of silica (B1680970) gel. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.[1]
Logical Workflow
Multicomponent Synthesis
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex, highly functionalized piperidine scaffolds in a single synthetic operation.[3][4] A common example is the three-component reaction of an aldehyde, an amine, and a β-ketoester.[5]
Data Presentation
| Entry | Aldehyde | Amine | β-Ketoester | Catalyst | Yield (%)[5] |
| 1 | Benzaldehyde | Aniline | Ethyl acetoacetate | CAN | 92 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Ethyl acetoacetate | CAN | 95 |
| 3 | 4-Methoxybenzaldehyde | Aniline | Ethyl acetoacetate | CAN | 89 |
| 4 | Benzaldehyde | 4-Methoxyaniline | Ethyl acetoacetate | CAN | 90 |
| 5 | Benzaldehyde | Benzylamine | Methyl acetoacetate | CAN | 85 |
CAN = Cerium(IV) ammonium (B1175870) nitrate (B79036)
Experimental Protocol
General Procedure for a Three-Component Piperidine Synthesis: [5]
To a solution of the β-dicarbonyl compound (1 mmol) and the primary amine (1 mmol) in ethanol, the α,β-unsaturated aldehyde (1 mmol) and cerium(IV) ammonium nitrate (CAN) (10 mol%) are added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed in vacuo, and the crude product is purified by column chromatography to afford the 1,4-dihydropyridine (B1200194) intermediate. This intermediate is then reduced with sodium triacetoxyborohydride (B8407120) to yield the final polysubstituted piperidine with high diastereoselectivity.[5]
Logical Workflow
Chemo-enzymatic Dearomatization
This innovative approach combines chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of activated pyridines, yielding stereo-enriched 3- and 3,4-substituted piperidines.[3][6][7] The core of this method is a one-pot amine oxidase/ene imine reductase cascade.[3][6][7]
Data Presentation
| Entry | Substrate (N-Substituted Tetrahydropyridine) | Yield (%)[6] | ee (%)[6] |
| 1 | N-Allyl-3-phenyl-1,2,3,6-tetrahydropyridine | 89 | >99 |
| 2 | N-Propargyl-3-phenyl-1,2,3,6-tetrahydropyridine | 85 | >99 |
| 3 | N-Benzyl-3-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine | 91 | 98 |
| 4 | N-Allyl-3-(2-thienyl)-1,2,3,6-tetrahydropyridine | 75 | 96 |
| 5 | N-Allyl-3-(2-furyl)-1,2,3,6-tetrahydropyridine | 62 | 86 |
Experimental Protocol
General Procedure for Chemo-Enzymatic Synthesis of Chiral 3-Substituted Piperidines: [8]
This chemo-enzymatic cascade generally involves two main stages:[3][6][7]
-
Preparation of the Tetrahydropyridine (THP) Precursor: The N-substituted tetrahydropyridine is synthesized from the corresponding pyridinium (B92312) salt via chemical reduction (e.g., with NaBH₄).
-
One-Pot Biocatalytic Cascade: To a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.5) containing glucose and NADP⁺, glucose dehydrogenase, an amine oxidase (e.g., 6-HDNO variant), and an ene-imine reductase (EneIRED) are added. The N-substituted tetrahydropyridine substrate is then added, and the reaction is incubated at a controlled temperature (e.g., 30 °C) with shaking. The reaction progress is monitored by HPLC or GC.
Upon completion, the reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[6][7]
Logical Workflow
Comparison Summary and Conclusion
| Feature | Rhodium-Catalyzed Asymmetric Reductive Heck | Multicomponent Synthesis | Chemo-enzymatic Dearomatization |
| Key Advantage | High enantioselectivity for 3-arylpiperidines. | High atom economy and operational simplicity for complex piperidines. | "Green" and highly stereoselective approach under mild conditions. |
| Substrate Scope | Good tolerance for various aryl and heteroaryl boronic acids.[1] | Broad scope for aldehydes, amines, and β-dicarbonyl compounds.[5] | Tolerates a range of aryl and heteroaryl substituents at the 3-position and various N-alkyl groups.[6] |
| Stereocontrol | Excellent enantiocontrol achieved through chiral ligands.[1] | Can achieve high diastereoselectivity, especially after a subsequent reduction step.[5] | Excellent enantio- and diastereoselectivity controlled by the choice of enzymes.[6][7] |
| Reaction Conditions | Requires elevated temperatures (70 °C) and an inert atmosphere.[1] | Often requires reflux conditions, but can sometimes be performed at room temperature.[5][9] | Mild conditions (e.g., 30 °C, aqueous buffer).[6][7] |
| Scalability | Can be performed on a gram scale.[1] | Generally scalable, with some MCRs amenable to flow chemistry. | Scalability can be a challenge due to enzyme cost and stability, but preparative scale syntheses have been demonstrated.[6] |
| Considerations | Requires access to a glovebox and potentially expensive rhodium catalysts and chiral ligands. | Product purification can sometimes be challenging due to the formation of multiple byproducts. | Requires expertise in biocatalysis and access to specific enzymes. |
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Fully diastereoselective synthesis of polysubstituted, functionalized piperidines and decahydroquinolines based on multicomponent reactions catalyzed by cerium(IV) ammonium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Piperidine-1 Derivatives as Dual Histamine H3 and Sigma-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of piperidine-1 derivatives that have been validated as dual antagonists for the histamine (B1213489) H3 (H3) and sigma-1 (σ1) receptors. The development of dual-target ligands is a promising strategy in the pursuit of novel therapeutics for complex neurological and pain-related disorders. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes relevant biological pathways and workflows to support ongoing research and development in this area.
Data Presentation: Comparative Binding Affinities
The following tables summarize the in vitro binding affinities (Ki, in nM) of various piperidine-1 derivatives for the human histamine H3 receptor (hH3R) and the sigma-1 receptor (σ1R). A lower Ki value indicates a higher binding affinity. The data is compiled from recent key publications in the field.
Table 1: Binding Affinities of Piperidine Derivatives from Szczepańska et al., ACS Chemical Neuroscience, 2022.
| Compound | hH3R Ki (nM) | σ1R Ki (nM) |
| 5 | 7.70 | 3.64 |
| 11 | 2.15 | 1.83 |
| 12 | 2.73 | 2.05 |
| E377 | 6.2 | 2.7 |
| KSK68 | 7.7 | 4.5 |
Table 2: Binding Affinities of Piperidine Derivatives from Szczepańska et al., Journal of Medicinal Chemistry, 2023. [1][2][3][4]
| Compound | hH3R Ki (nM) | σ1R Ki (nM) |
| 1 | 31 | 11.3 |
| 2 | 10.3 | Not Reported |
| 3 | Not Reported | 13.2 |
| 5 | 6.2 | 28 |
| 6 | 2.7 | 18 |
| 7 | 5.2 | 4.8 |
| 9 | 22 | Not Reported |
| 10 | 21.7 | Not Reported |
| 11 | 88.9 | Not Reported |
| 12 | 7.7 | 4.5 |
| 13 | 24.2 | 5.6 |
| 14 | 69 | 3.3 |
| 16 | >10000 | 7.6 |
| KSK94 | 7.9 | 2958 |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signal transduction pathways associated with the histamine H3 and sigma-1 receptors.
Caption: Signaling pathways of the Histamine H3 and Sigma-1 receptors.
Experimental Workflow
This diagram outlines a general experimental workflow for the validation of piperidine-1 derivatives as dual H3/σ1 receptor antagonists.
Caption: General experimental workflow for validating dual H3/σ1 antagonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of these piperidine-1 derivatives are provided below.
Radioligand Binding Assay for Histamine H3 Receptor
This protocol is a generalized procedure based on common practices in the field.[5][6][7][8]
-
Objective: To determine the binding affinity (Ki) of test compounds for the human histamine H3 receptor.
-
Materials:
-
Membrane preparations from HEK-293 or CHO cells stably expressing the human H3 receptor.
-
Radioligand: [3H]Nα-methylhistamine ([3H]NAMH).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Non-specific binding control: 10 µM Clobenpropit or another high-affinity H3 ligand.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
-
Procedure:
-
Thaw the cell membrane preparations on ice.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
50 µL of test compound at various concentrations (or buffer for total binding, or non-specific control).
-
50 µL of [3H]NAMH (final concentration typically 0.5-1.0 nM).
-
100 µL of membrane preparation (protein concentration adjusted to provide adequate signal).
-
-
Incubate the plates at 25°C for 120 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values from the competition binding curves and calculate the Ki values using the Cheng-Prusoff equation.
-
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is a generalized procedure based on established methods.[9][10][11][12][13]
-
Objective: To determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.
-
Materials:
-
Membrane preparations from guinea pig brain or cells expressing the sigma-1 receptor.
-
Radioligand: --INVALID-LINK---pentazocine.
-
Wash Buffer: 10 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Non-specific binding control: 10 µM Haloperidol.
-
96-well filter plates (e.g., GF/B).
-
Scintillation fluid.
-
-
Procedure:
-
Thaw the membrane preparations on ice.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
50 µL of test compound at various concentrations (or buffer for total binding, or non-specific control).
-
50 µL of --INVALID-LINK---pentazocine (final concentration typically 5 nM).
-
100 µL of membrane preparation (protein concentration adjusted for optimal signal).
-
-
Incubate the plates at 37°C for 120 minutes.[11]
-
Terminate the incubation by rapid filtration through the filter plates.
-
Wash the filters three times with ice-cold wash buffer.[11]
-
Dry the filters, add scintillation fluid, and measure radioactivity.
-
Calculate specific binding and determine IC50 and Ki values as described for the H3 receptor assay.
-
In Vitro Functional Assays
Functional assays are crucial to determine whether a ligand acts as an antagonist, agonist, or inverse agonist.
-
Histamine H3 Receptor Functional Assay (cAMP Accumulation Assay): [14][15]
-
This assay measures the ability of a compound to reverse the agonist-induced inhibition of cAMP production.
-
H3R-expressing cells are incubated with the test compound followed by stimulation with an H3R agonist (e.g., (R)-α-methylhistamine) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase).
-
The intracellular cAMP levels are then measured using a suitable detection kit (e.g., HTRF, ELISA). An antagonist will reverse the agonist-induced decrease in cAMP.
-
-
Sigma-1 Receptor Functional Assay (Modulation of Calcium Mobilization): [13][16]
-
This assay assesses the effect of ligands on intracellular calcium signaling, a key function of the σ1 receptor.
-
Cells expressing σ1 receptors are loaded with a calcium-sensitive fluorescent dye.
-
The effect of the test compound on baseline calcium levels or in response to a stimulus that mobilizes intracellular calcium (e.g., an IP3-generating agonist) is measured using fluorescence microscopy or a plate reader. An antagonist would be expected to block the effects of a known σ1R agonist.
-
References
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Conformational Analysis of Piperidine Derivatives and Their Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the conformational analysis of piperidine (B6355638) derivatives versus their heterocyclic analogues, namely morpholine (B109124) and thiomorpholine (B91149). Understanding the three-dimensional structure of these saturated heterocycles is paramount in medicinal chemistry, as it directly influences their pharmacological activity, binding affinity to biological targets, and pharmacokinetic properties. This document summarizes key experimental data, provides detailed methodologies for crucial analytical techniques, and visualizes important concepts to aid in the rational design of novel therapeutics.
Introduction to Conformational Preferences
Saturated six-membered heterocycles, such as piperidine, morpholine, and thiomorpholine, predominantly adopt a chair conformation to minimize angular and torsional strain. However, the introduction of heteroatoms and substituents significantly influences the conformational equilibrium between the two chair forms, as well as the preference for substituents to occupy axial or equatorial positions. This conformational preference is a critical determinant of a molecule's biological activity.[1]
The conformational preference of a substituent is often quantified by its A-value, which represents the Gibbs free energy difference (ΔG) between the conformer with the substituent in the axial position and the one with it in the equatorial position. A positive A-value indicates a preference for the equatorial position.
Comparative Conformational Data
The following tables summarize key conformational data for piperidine, morpholine, and thiomorpholine derivatives, providing a basis for objective comparison.
Table 1: A-Values (kcal/mol) for Substituents on Piperidine, Morpholine, and Cyclohexane
| Substituent | Piperidine (at N) | Piperidine (at C-4) | Morpholine (at N) | Cyclohexane |
| -H | ~0.4 | 0 | - | 0 |
| -CH₃ | 2.7 | 1.7 | 2.7 | 1.74 |
| -C₂H₅ | ~2.5 | 1.8 | - | 1.75 |
| -iPr | >4.0 | 2.1 | - | 2.15 |
| -Ph | ~1.0 | 2.9 | - | 3.0 |
| -F | - | 0.15 | - | 0.24 |
| -Cl | - | 0.43 | - | 0.53 |
| -Br | - | 0.38 | - | 0.59 |
| -OH (aprotic) | - | 0.52 | - | 0.87 |
| -CN | - | 0.17 | - | 0.2 |
Data compiled from various sources. Note that A-values for morpholine and thiomorpholine are less commonly reported in the literature.
Table 2: Representative ¹H NMR Coupling Constants (Hz) for Conformational Analysis
| Coupling | Dihedral Angle (approx.) | Typical Value (Hz) | Conformation |
| ³J(Hₐ, Hₐ) | 180° | 8 - 13 | Axial-Axial |
| ³J(Hₐ, Hₑ) | 60° | 2 - 5 | Axial-Equatorial |
| ³J(Hₑ, Hₑ) | 60° | 2 - 5 | Equatorial-Equatorial |
These values are general ranges and can be influenced by substituents and the specific heterocyclic system.[2]
Experimental Protocols
Detailed methodologies for key experimental techniques used in conformational analysis are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Objective: To determine the predominant conformation and the ratio of conformers in solution.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube.
-
Ensure the solvent does not interact with the compound in a way that would alter its conformational equilibrium, unless this is the object of study.
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Optimize acquisition parameters, including the number of scans, relaxation delay, and spectral width.
-
For dynamic processes, perform variable temperature (VT) NMR experiments. Acquire spectra at a range of temperatures to observe changes in line shape, coalescence of signals, and shifts in equilibrium.
-
-
Data Analysis:
-
Chemical Shifts: Analyze the chemical shifts of ring protons. In many cases, axial protons are more shielded (appear at a lower ppm) than their equatorial counterparts.
-
Vicinal Coupling Constants (³JHH): Measure the coupling constants between adjacent protons. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.[3]
-
Nuclear Overhauser Effect (NOE): Acquire 2D NOESY or ROESY spectra. The presence of cross-peaks between protons indicates spatial proximity (typically < 5 Å). For example, a strong NOE between a substituent and axial protons on the same face of the ring confirms an axial orientation.
-
Equilibrium Constant Calculation: For systems in slow exchange on the NMR timescale, integrate the signals corresponding to each conformer to determine their relative populations and calculate the equilibrium constant (K) and the free energy difference (ΔG = -RTlnK). For systems in fast exchange, the observed coupling constants are a weighted average of the coupling constants of the individual conformers, which can be used to calculate the equilibrium constant.
-
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of the molecule in the solid state.
Protocol:
-
Crystal Growth:
-
Grow single crystals of the compound with dimensions of approximately 0.1-0.3 mm. Common techniques include:
-
Slow evaporation of a solvent.
-
Vapor diffusion (diffusion of a precipitant vapor into a solution of the compound).
-
Slow cooling of a saturated solution.
-
-
Screen a variety of solvents and conditions to obtain high-quality, single crystals.
-
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic coordinates, thermal parameters, and other structural parameters against the experimental data until a satisfactory agreement is reached.
-
-
Data Analysis:
-
Analyze the final crystal structure to obtain precise bond lengths, bond angles, and torsion angles.
-
This provides an unambiguous determination of the ring conformation (e.g., chair, boat, twist-boat) and the orientation of all substituents in the solid state.
-
Computational Conformational Analysis
Objective: To predict the relative energies of different conformers and to complement experimental data.
Protocol:
-
Conformational Search:
-
Generate a diverse set of possible conformations for the molecule using a systematic or stochastic search algorithm.
-
Software packages such as Gaussian, Spartan, or Schrodinger's MacroModel can be used.
-
Molecular mechanics force fields (e.g., MMFF, OPLS) are typically used for the initial search due to their computational efficiency.
-
-
Geometry Optimization and Energy Calculation:
-
For each low-energy conformer identified in the search, perform a geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Calculate the single-point energies of the optimized structures to obtain more accurate relative energies.
-
Include solvent effects using implicit solvent models (e.g., PCM) if the experimental data is from solution.
-
-
Analysis:
-
Compare the relative energies of the optimized conformers to determine the most stable conformation and the energy differences between them.
-
Calculate theoretical NMR parameters (chemical shifts and coupling constants) and compare them with experimental data for validation of the computational model.
-
Analyze dihedral angles and intramolecular interactions to understand the factors governing conformational preferences.
-
Visualization of Key Concepts and Pathways
The following diagrams, generated using the DOT language, illustrate important workflows and signaling pathways relevant to the conformational analysis of piperidine derivatives and their analogues.
Conclusion
The conformational analysis of piperidine derivatives and their analogues is a critical aspect of modern drug discovery. A thorough understanding of the subtle energetic differences between conformers, and how these are influenced by substitution and the nature of the heterocyclic ring, allows for the rational design of molecules with improved potency, selectivity, and pharmacokinetic profiles. The integration of experimental techniques such as NMR spectroscopy and X-ray crystallography with computational modeling provides a powerful toolkit for elucidating the three-dimensional structures of these important scaffolds. This guide serves as a foundational resource for researchers in their efforts to develop the next generation of therapeutics based on these versatile heterocyclic systems.
References
A Comparative Analysis of Piperidine-1 Series Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The post-translational farnesylation of Ras proteins is a critical step in the signaling pathways that drive cell proliferation and survival. Inhibition of the enzyme responsible for this modification, farnesyltransferase (FTase), has been a key strategy in the development of anticancer therapeutics. This guide provides a comparative analysis of a promising piperidine-1 series of FTase inhibitors against established clinical candidates, offering a validation of its structure-activity relationship (SAR) and performance.
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the in vitro potency of a selected piperidine-1 series and two alternative scaffolds against farnesyltransferase.
Table 1: Structure-Activity Relationship of the Piperidine-1 Series against Farnesyltransferase
| Compound ID | Piperidine (B6355638) Core Modification | R¹ Substituent | R² Substituent | R³ Substituent | FTase IC₅₀ (nM)[1][2] |
| 1 (Lead) | Piperidin-2-one | 3-Pyridylmethyl | H | 3-Bromophenyl | 420 |
| 6 | Piperidin-2-one | 3-Pyridylmethyl | H | 4-Biphenyl | 41 |
| 7 | 5,6-Dehydropiperidine | 3-Pyridylmethyl | H | 4-Biphenyl | 13 |
| 8 | Piperidine | 3-Pyridylmethyl | H | 4-Biphenyl | 3.7 |
| (+)-8 | (+)-Piperidine | 3-Pyridylmethyl | H | 4-Biphenyl | 1.9 |
| 17 | Piperidin-2-one | 3-Pyridylmethyl | 4-Hydroxyphenyl | 4-Biphenyl | 17 |
| 21 | Piperidine | 3-Pyridylmethyl | 4-Hydroxyphenyl | 4-Biphenyl | 8.2 |
Table 2: Comparative Potency of Alternative Farnesyltransferase Inhibitors
| Compound Name | Core Scaffold | Target | IC₅₀ (nM) |
| Lonafarnib (SCH66336) | Tricyclic | H-Ras | 1.9[3][4] |
| K-Ras | 5.2[3][4] | ||
| N-Ras | 2.8[3][4] | ||
| Tipifarnib (R115777) | Quinolone | FTase | 0.6[5] |
Experimental Protocols
In Vitro Farnesyltransferase Inhibition Assay (Fluorescence-Based)
This protocol outlines a common non-radioactive method for determining the in vitro inhibitory activity of compounds against farnesyltransferase.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Dansylated-GCVLS peptide substrate (or a similar CaaX peptide)
-
Farnesyl pyrophosphate (FPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 µM ZnCl₂
-
Test compounds dissolved in DMSO
-
384-well black, flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these stock solutions in Assay Buffer to achieve the desired final concentrations for the assay.
-
Enzyme and Inhibitor Pre-incubation: In the wells of a 384-well plate, add 5 µL of the diluted test compounds or DMSO (for control wells). To these wells, add 5 µL of diluted FTase enzyme solution. Incubate the plate at room temperature for 10 minutes to allow for the interaction between the enzyme and the inhibitors.
-
Reaction Initiation: Prepare a working reagent mix containing the Dansylated-GCVLS peptide substrate and farnesyl pyrophosphate in the Assay Buffer. Initiate the enzymatic reaction by adding 15 µL of the working reagent to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths of approximately 340 nm and 550 nm, respectively[4][6][7][8].
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Signaling Pathway: Ras Farnesylation and its Inhibition
Caption: Ras farnesylation pathway and the mechanism of action of piperidine-1 FTase inhibitors.
Experimental Workflow: In Vitro FTase Inhibition Assay
Caption: Workflow for the in vitro fluorescence-based farnesyltransferase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
Comparative Docking Analysis of Piperidine-Based Inhibitors: A Guide for Drug Discovery Professionals
The piperidine (B6355638) scaffold is a "privileged" structural motif in medicinal chemistry, frequently found in a wide array of pharmaceuticals and natural alkaloids.[1] Its six-membered heterocyclic structure is adept at engaging with various biological targets, making it a cornerstone in the design of novel therapeutics for conditions like cancer, Alzheimer's disease, and viral infections.[1] Molecular docking is a crucial computational technique that predicts the preferred orientation of a molecule when bound to a target protein, offering insights into binding affinity and interaction mechanisms.[1] This guide provides a comparative overview of recent docking studies on piperidine-based inhibitors, presenting key quantitative data and the experimental protocols used to generate them.
Data Presentation: Performance of Piperidine-Based Inhibitors
Molecular docking studies yield valuable quantitative metrics, such as binding energy and inhibitory concentrations (IC50), which are used to compare the potential efficacy of different inhibitors against a biological target.[1] Lower binding energy values typically indicate a more stable and stronger interaction between the ligand and the protein's active site.[1] The following tables summarize the inhibitory activities and binding affinities of various piperidine derivatives against several key biological targets.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Benzamide Piperidine Derivatives [2][3]
| Compound ID | Substitution | IC50 | Binding Interactions |
|---|---|---|---|
| 5d | 2-Fluoro | 13 ± 2.1 nM | Hydrogen bonding between the carbonyl group and Tyrosine 121.[2][3][4] |
| Donepezil | Reference Drug | 600 ± 50 nM | The N-benzyl moiety interacts with His447 and Trp86; the piperidine ring interacts with Tyr341, Tyr337, and Phe338.[5] |
Table 2: Pancreatic Lipase (B570770) (PL) Inhibitory Activity and Binding Energy [2][6]
| Compound ID | Derivative Type | Side Chain | IC50 (mg/mL) | Binding Energy (kcal/mol) |
|---|---|---|---|---|
| 12 | Pyrrolidine (B122466) | n-heptyl alcohol | 0.143 ± 0.001 | -8.24 |
| 10 | Pyrrolidine | n-heptyl | 0.362 ± 0.001 | -7.39 |
| 13 | Pyrrolidine | n-pentyl | 0.226 ± 0.001 | Not Specified |
| Orlistat | Reference Drug | - | 0.0005 ± 0.0005 | Not Specified |
Note: While the study focused on both piperidine and pyrrolidine derivatives, the most potent inhibitors against Pancreatic Lipase were pyrrolidine-based. Compound 12 showed the highest activity.[6]
Table 3: SARS-CoV-2 Main Protease (Mpro) Inhibitory Activity [1][7]
| Compound ID | Derivative Type | Binding Energy (kcal/mol) | Key Interacting Residues | PDB ID |
|---|---|---|---|---|
| P1-P8 | Designed Piperidines | -5.9 to -7.3 | GLU166, CYS145, GLY143, SER144, HIS41, HIS163, THR26.[7] | 6LU7 |
| N3 inhibitor | Co-crystallized Ligand | -11.4 | Not Specified | 6LU7 |
Table 4: µ-Opioid Receptor Binding Affinity [8][9]
| Derivative Class | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|
| 4-amino Methyl Piperidine Derivatives | -8.13 to -13.37 | Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322.[8][9] |
Experimental Protocols
The accuracy and reliability of docking results are highly dependent on the methodology employed.[1] Below are summaries of protocols used in recent studies on piperidine-based inhibitors.
Protocol 1: Docking Against SARS-CoV-2 Main Protease (Mpro) [1][7]
-
Software : Autodock Vina was utilized for the molecular docking simulations.[1][7]
-
Protein Preparation : The three-dimensional crystal structure of SARS-CoV-2 Mpro (PDB ID: 6LU7) was sourced from the Protein Data Bank.[1][7] Tools such as PyMOL and Biovia Discovery Studio were used to remove water molecules and any extra residues, followed by preparation for docking using Autodock Tools.[7]
-
Ligand Preparation : The 3D structures of the designed piperidine derivatives were generated and optimized using quantum chemical methods prior to docking.[1][7]
-
Docking Validation : To validate the docking protocol, the co-crystallized native ligand (N3 inhibitor) was redocked into the Mpro active site. The protocol was considered reliable as the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose was 1.86 Å, which is less than the 2.0 Å threshold.[1][7]
-
Analysis : The resulting docked conformations were assessed based on their binding energy (kcal/mol) and the specific interactions formed with key amino acid residues within the protein's active site.[1][7]
Protocol 2: Docking Against Pancreatic Lipase [1][6]
-
Software : The AutoDock 4.2 suite was used for the docking simulations.[1]
-
Protein Preparation : The X-ray crystal structure of pancreatic lipase (PDB ID: 1LPS) was obtained from the Protein Data Bank.[1]
-
Ligand Preparation : The 3D structures of piperidine and pyrrolidine derivatives were generated using software like ChemDraw Ultra.[1][2]
-
Grid and Docking Parameters : A grid box was established to encompass the active site of the enzyme. The docking process involved 100 genetic algorithm runs, a population size of 150, and a maximum of 2,500,000 energy evaluations per run.[6]
-
Analysis : Final docked conformations were clustered with a 2 Å RMSD tolerance, and the results were evaluated based on binding energy and the potential interactions between the ligand and pivotal residues of the protein.[6]
Protocol 3: Docking Against Acetyl-CoA Carboxylase (ACC) [10]
-
Software : The Sybyl 7.1 program package was used for molecular docking.[10]
-
Protein Preparation : The X-ray structure of the CT domain bound with the inhibitor CP-640186 was retrieved from the Protein Data Bank (PDB ID: 3FF6). All water molecules and existing ligands were removed from the structure.[10]
-
Ligand Preparation : For the ligands to be docked, non-polar hydrogens were added, and Gasteiger-Huckel charges were assigned.[10]
-
Docking Validation : The co-crystallized ligand was redocked into the active site of human ACC2 to validate the procedure, achieving a reasonable RMSD value of 1.9620 Å.[10]
-
Analysis : The docked compounds were analyzed based on their docking score and binding mode in comparison to the known inhibitor, CP-640186. Interactions such as hydrogen bonds with key residues (e.g., Glu-2230 and Gly-2162) were identified.[10]
Mandatory Visualization
The following diagrams illustrate common workflows and concepts in computational drug discovery involving piperidine-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
A Tale of Two Rings: A Head-to-Head Comparison of Piperidine and Piperazine Cores in Ligand Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Scaffold
The six-membered nitrogen-containing heterocycles, piperidine (B6355638) and piperazine (B1678402), are fundamental building blocks in modern medicinal chemistry. Their prevalence in a vast array of pharmaceuticals stems from their ability to impart favorable pharmacokinetic properties and engage in specific molecular interactions. While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces key differences that profoundly influence their application in drug design. This guide provides a head-to-head comparison of these two essential scaffolds, offering a data-driven perspective to inform strategic decisions in ligand design and optimization.
Physicochemical Properties: A Foundation of Function
The subtle structural distinction between piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) gives rise to significant differences in their physicochemical characteristics. These properties, including basicity (pKa) and lipophilicity (logP), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Piperidine | Piperazine | Key Differences and Implications |
| Structure | A six-membered ring with one nitrogen atom. | A six-membered ring with two nitrogen atoms at positions 1 and 4. | The second nitrogen atom in piperazine introduces an additional basic center and alters the ring's electronic distribution and hydrogen bonding capacity. |
| Basicity (pKa) | ≈ 11.22[1] | pKa1 ≈ 5.35, pKa2 ≈ 9.73[1] | Piperidine's higher basicity means it is more likely to be protonated at physiological pH, which can enhance ionic interactions with acidic residues in protein binding sites but may also impact cell permeability. The two distinct pKa values of piperazine allow for finer tuning of its ionization state, which can be leveraged to modulate solubility and target engagement.[1] |
| Lipophilicity (logP) | Generally higher | Generally lower | The additional nitrogen atom in piperazine increases its polarity, leading to lower logP values compared to its piperidine counterpart. This can affect membrane permeability and blood-brain barrier penetration.[1] |
| Hydrogen Bonding | One hydrogen bond donor (in the unsubstituted form) and one acceptor. | Two hydrogen bond donors (in the unsubstituted form) and two acceptors. | The greater number of hydrogen bond donors and acceptors in piperazine can lead to increased water solubility and more extensive interactions with biological targets.[1] |
| Conformational Flexibility | Primarily exists in a chair conformation. | Primarily exists in a chair conformation, but with more complex conformational dynamics due to the two nitrogen atoms. | The disubstituted nature of piperazine provides a versatile scaffold for presenting pharmacophoric groups in specific spatial orientations. |
Pharmacological Landscape: A Broad Spectrum of Activity
Both piperidine and piperazine derivatives have demonstrated remarkable versatility, finding application in a wide range of therapeutic areas. Their ability to interact with a multitude of biological targets has led to their incorporation into numerous blockbuster drugs.
Central Nervous System (CNS) Disorders: Both moieties are particularly prominent in drugs targeting the CNS, owing to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[1]
-
Piperazine: Many antipsychotic and antidepressant medications feature a piperazine ring, which often serves as a key pharmacophore for interacting with dopamine (B1211576) and serotonin (B10506) receptors.[1] For instance, the atypical antipsychotics olanzapine (B1677200) and clozapine (B1669256) incorporate a piperazine moiety that is crucial for their multi-receptor binding profile.[1]
-
Piperidine: This core is a component of many CNS-active drugs, including the ADHD medication methylphenidate and the antipsychotic risperidone.[1]
Oncology: The piperazine scaffold is recognized as a "privileged structure" in anticancer drug design, with numerous approved kinase inhibitors incorporating this moiety.[1]
-
Piperazine: It often serves as a linker or a solubilizing group, enabling the molecule to effectively engage with the ATP-binding pocket of kinases.[1] Notable examples include imatinib (B729) and palbociclib.[1]
-
Piperidine: While less ubiquitous than piperazine in this space, piperidine derivatives have also been successfully developed as anticancer agents.[1]
Head-to-Head Comparison: Case Studies
The decision to employ a piperidine or piperazine scaffold is a strategic one, guided by the specific therapeutic target and desired pharmacological effect. The following case studies provide a direct comparison of their impact on biological activity.
Case Study 1: Adenosine (B11128) A2A Receptor Inverse Agonists
In a study of thiazolo[5,4-d]pyrimidine (B3050601) derivatives as adenosine A2A receptor inverse agonists, a direct comparison was made between a piperidine- and a piperazine-containing analog.
| Compound | Core | R Group | hA2A AR Binding Affinity (Ki, nM) |
| 1 | Piperidine | Benzyl | 594[2] |
| 3 | Piperazine | Benzyl | 58[2] |
The results indicate that for this particular scaffold and target, the piperazine linker was preferred, resulting in a more than 10-fold increase in binding affinity compared to the piperidine analog.[2]
Case Study 2: Histamine (B1213489) H3 and Sigma-1 Receptor Antagonists
A study exploring dual histamine H3 (hH3R) and sigma-1 (σ1R) receptor antagonists provided a compelling example of how the choice between piperidine and piperazine can dramatically influence selectivity.
| Compound | Core | hH3R Ki (nM) | σ1R Ki (nM) | σ1R/hH3R Selectivity Ratio |
| 4 | Piperazine | - | 3.17[3][4] | 1531[3][4] |
| 5 | Piperidine | - | 7.70[3][4] | 3.64[3][4] |
In this instance, replacing the piperazine ring with a piperidine core led to a significant increase in affinity for the σ1 receptor, shifting the selectivity profile.[3][4] This highlights the piperidine moiety as a key structural element for dual H3/σ1 receptor activity in this chemical series.[3][4]
Comparative ADME-Tox Profiles
A critical aspect of drug design is the optimization of a molecule's ADME and toxicity profile. The choice between a piperazine and a piperidine core can have significant implications in this regard.
| ADME-Tox Parameter | Piperidine Derivatives | Piperazine Derivatives | Implications for Drug Design |
| Absorption & Permeability | Generally more lipophilic, may exhibit better membrane permeability and oral absorption.[1] | Generally more hydrophilic, which can be advantageous for solubility but may reduce passive diffusion across membranes. | The choice depends on the desired absorption characteristics and the need to balance solubility and permeability. |
| Distribution | Higher lipophilicity can lead to broader distribution into tissues, including the CNS. | Increased polarity may limit distribution to certain tissues but can be beneficial for targeting specific compartments. | The desired tissue distribution and need for CNS penetration will influence the choice of scaffold. |
| Metabolism | Metabolic profile is often simpler.[1] | The two nitrogen atoms present more sites for metabolism, primarily by cytochrome P450 enzymes, which can sometimes lead to the formation of active or toxic metabolites.[1] | Piperidines may offer a more predictable metabolic profile, while piperazines may require more extensive metabolic profiling. |
| Excretion | - | Higher aqueous solubility can facilitate renal clearance.[1] | Piperazines may be advantageous for drugs intended for rapid clearance via the kidneys. |
| Toxicity | The basicity of the piperidine nitrogen can lead to interactions with acidic phospholipids, potentially causing phospholipidosis in long-term toxicity studies.[1] | The potential for formation of active or toxic metabolites requires careful evaluation. | Both scaffolds have potential toxicity liabilities that need to be assessed during preclinical development. |
Representative Pharmacokinetic Parameters of Marketed Drugs
While not direct structural analogs, comparing the pharmacokinetic profiles of established drugs can provide real-world context.
| Drug | Core Scaffold | Bioavailability (%) | Half-life (t1/2, hours) | Key Metabolic Enzymes |
| Haloperidol (B65202) | Piperidine | 64 ± 23[5] | 15.1 ± 2.5 (IV)[5] | CYP3A4, CYP2D6 |
| Clozapine | Piperazine | - | 8 to 12[6] | CYP1A2, CYP3A4, CYP2D6 |
| Imatinib | Piperazine | 98[3] | ~18[3] | CYP3A4, CYP3A5[3] |
| Palbociclib | Piperidine | 46[1] | 29 ± 5[7] | CYP3A4, SULT2A1[7] |
Experimental Protocols
To provide practical context, detailed methodologies for key experiments frequently employed in the evaluation of piperidine and piperazine derivatives are outlined below.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the receptor of interest.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-labeled standard) and a range of concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 37°C) for a defined period.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or rat), a NADPH-regenerating system (or NADPH), and buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes to allow it to reach the desired temperature.
-
Initiation of Reaction: Add the test compound (at a fixed concentration, e.g., 1 µM) to the pre-warmed reaction mixture to initiate the metabolic reaction.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a compound and assess its potential for active transport.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Assay Setup:
-
Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Sampling: At specific time points, collect samples from the receiver chamber and replace with fresh buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.
-
Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters (an efflux ratio > 2 is often indicative of active efflux).
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow, a relevant signaling pathway, and the logical considerations when choosing between piperidine and piperazine scaffolds.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Frontiers | Genetic Polymorphisms Associated With the Pharmacokinetics, Pharmacodynamics and Adverse Effects of Olanzapine, Aripiprazole and Risperidone [frontiersin.org]
- 3. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elimination half-life and bioavailability of haloperidol in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative In Vitro Validation of Enzyme Inhibitory Activity for Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Substituted Piperidine (B6355638) Derivatives as Enzyme Inhibitors
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and synthetic tractability. This guide provides a comparative analysis of the in vitro enzyme inhibitory activity of various substituted piperidine derivatives against key enzyme targets implicated in a range of diseases, including neurodegenerative disorders, metabolic conditions, and hyperpigmentation. The data presented herein is collated from recent scientific literature to provide an objective benchmark for researchers engaged in the design and development of novel piperidine-based inhibitors.
Data Presentation: Comparative Inhibitory Potency
The inhibitory efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value is indicative of a more potent inhibitor. The following tables summarize the in vitro inhibitory activities of various substituted piperidine derivatives against their respective enzyme targets.
Table 1: Comparative Inhibitory Activity of Piperidine-Based Acetylcholinesterase (AChE) Inhibitors
Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.[1][2] The data below presents a comparison of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives and other piperidine-containing compounds against AChE.
| Compound ID/Description | Substitution on Phenyl Ring | Target Enzyme | IC50 Value | Reference |
| Compound 5d | 2-F | Acetylcholinesterase (AChE) | 13 ± 2.1 nM | [2][3] |
| Compound 5a | 2-Cl | Acetylcholinesterase (AChE) | 0.09 ± 0.002 µM | [1][3] |
| Compound 5b | 3-Cl | Acetylcholinesterase (AChE) | 0.63 ± 0.0002 µM | [1][3] |
| Donepezil (Reference) | - | Acetylcholinesterase (AChE) | 0.6 ± 0.05 µM | [1][2] |
| (-)-3-O-acetyl-spectaline analogue 7 | - | Acetylcholinesterase (AChE) | 7.32 µM | [4] |
| (-)-spectaline analogue 9 | - | Acetylcholinesterase (AChE) | 15.1 µM | [4] |
The data clearly indicates that substitutions on the phenyl ring significantly influence the inhibitory activity of these piperidine derivatives. Notably, compound 5d, with an ortho-fluorine substitution, demonstrated significantly higher potency than the established drug, Donepezil.[2][3]
Table 2: Comparative Inhibitory Activity of Piperidine-Based Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidase inhibitors are utilized in the treatment of neurodegenerative diseases like Parkinson's disease and depression. They act by preventing the breakdown of monoamine neurotransmitters. The following table compares the inhibitory activity of various piperidine derivatives against MAO-A and MAO-B.
| Compound ID/Description | Target Enzyme | IC50 Value | Selectivity Index (SI) for MAO-B | Reference |
| Pyridazinobenzylpiperidine S5 | MAO-B | 0.203 µM | 19.04 | [5][6] |
| Pyridazinobenzylpiperidine S5 | MAO-A | 3.857 µM | - | [5][6] |
| Pyridazinobenzylpiperidine S16 | MAO-B | 0.979 µM | - | [5][6] |
| Pyridazinobenzylpiperidine S15 | MAO-A | 3.691 µM | - | [5][6] |
| para-hydroxy piperidine derivative | MAO-A | 0.01446 ± 0.00183 µM | - | [7] |
| para-hydroxy piperidine derivative | MAO-B | 0.01572 ± 0.00192 µM | - | [7] |
| Piperine | MAO-A | 20.9 µM | - | [7] |
| Piperine | MAO-B | 7.0 µM | - | [7] |
The data illustrates that specific substitutions on the piperidine scaffold can lead to potent and selective inhibition of MAO isoforms.
Table 3: Comparative Inhibitory Activity of Piperidine-Based Tyrosinase and Pancreatic Lipase (B570770) Inhibitors
Tyrosinase inhibitors are investigated for their potential in treating hyperpigmentation disorders, while pancreatic lipase inhibitors are explored as anti-obesity agents. The following table presents data on piperidine derivatives with dual inhibitory activity against both enzymes.
| Compound ID/Description | Target Enzyme | IC50 Value (µM) | Reference |
| Fluorinated Piperidine Analogue 4 | Tyrosinase | 0.98 ± 0.05 | [8] |
| Fluorinated Piperidine Analogue 4 | Pancreatic Lipase | 1.80 ± 0.08 | [8] |
| Fluorinated Piperidine Analogue 5 | Tyrosinase | 1.05 ± 0.06 | [8] |
| Kojic Acid (Reference for Tyrosinase) | Tyrosinase | 20.5 ± 0.10 | [8] |
| Orlistat (Reference for Pancreatic Lipase) | Pancreatic Lipase | 3.1 ± 0.12 | [8] |
| Pyrrolidine (B122466) derivative 12 | Pancreatic Lipase | 0.143 ± 0.001 mg/mL | [9][10] |
| Piperidine derivative 1 | Pancreatic Lipase | - (less active than pyrrolidine derivatives) | [9] |
The presented data showcases the potential of substituted piperidines as potent inhibitors of both tyrosinase and pancreatic lipase, with some derivatives exhibiting significantly higher potency than the respective reference compounds.[8]
Experimental Protocols
Detailed methodologies for the key in vitro enzyme inhibition assays are provided below to facilitate the replication and validation of these findings.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely adopted and reliable method for determining AChE inhibitory activity.[2][11]
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATC), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate reader
Procedure (96-well plate format):
-
To each well, add phosphate buffer.
-
Add the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).[2]
-
Add DTNB to each well.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance of the solution at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Monoamine Oxidase (MAO) Activity Assay
This assay measures the activity of MAO by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of monoamines.
Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and H2O2. The H2O2 is then detected using a fluorometric or colorimetric probe.
Materials:
-
MAO-A or MAO-B enzyme source (e.g., recombinant human MAO)
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorometric or colorimetric probe (e.g., Amplex Red)
-
Assay Buffer
-
Test compounds
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, and the probe.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the MAO enzyme to the wells and incubate.
-
Initiate the reaction by adding the MAO substrate.
-
Measure the fluorescence or absorbance at the appropriate wavelength in a kinetic mode.
Data Analysis: The rate of increase in fluorescence or absorbance is proportional to the MAO activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Tyrosinase Inhibition Assay
This assay evaluates the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome (B613829), a key step in melanin (B1238610) synthesis.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm. Inhibitors of tyrosinase will reduce the rate of dopachrome formation.
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate buffer (pH 6.8)
-
Test compounds
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the tyrosinase enzyme solution and pre-incubate.
-
Initiate the reaction by adding the L-DOPA substrate solution.
-
Measure the absorbance at 475 nm at regular intervals.
Data Analysis: The rate of increase in absorbance is proportional to tyrosinase activity. Calculate the percentage of inhibition and determine the IC50 value.
Pancreatic Lipase Inhibition Assay
This assay measures the inhibition of pancreatic lipase, a key enzyme in the digestion of dietary fats.
Principle: Pancreatic lipase hydrolyzes a substrate, such as p-nitrophenyl butyrate (B1204436) (p-NPB), to produce p-nitrophenol, a colored product that can be measured spectrophotometrically at 405 nm.
Materials:
-
Porcine pancreatic lipase
-
p-Nitrophenyl butyrate (p-NPB)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the pancreatic lipase solution and incubate.
-
Initiate the reaction by adding the p-NPB substrate.
-
Measure the absorbance at 405 nm at regular intervals.
Data Analysis: The rate of p-nitrophenol formation is proportional to the lipase activity. Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the relevant signaling pathways and a generalized experimental workflow for determining enzyme inhibitory activity.
Caption: Cholinergic Signaling and AChE Inhibition.
Caption: Monoamine Oxidase (MAO) Signaling.
Caption: Melanin Synthesis and Tyrosinase Inhibition.
Caption: Fat Digestion and Pancreatic Lipase Inhibition.
Caption: General Experimental Workflow for IC50 Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. scilit.com [scilit.com]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Novel 1-Substituted Piperidines
For researchers, scientists, and drug development professionals, the metabolic stability of a novel chemical entity is a critical determinant of its therapeutic potential. The piperidine (B6355638) scaffold, a ubiquitous fragment in medicinal chemistry, is frequently modified at the 1-position to modulate pharmacological activity and physicochemical properties. However, these substitutions can also profoundly influence a compound's susceptibility to metabolic breakdown, impacting its pharmacokinetic profile and ultimately its clinical success. This guide provides a comparative assessment of the metabolic stability of various 1-substituted piperidines, supported by experimental data, to inform the design of more robust drug candidates.
The liver is the primary site of drug metabolism, where a symphony of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify and eliminate foreign compounds. For 1-substituted piperidines, the metabolic fate is often dictated by the nature of the substituent at the nitrogen atom. Common metabolic pathways include N-dealkylation, oxidation of the piperidine ring or its substituents, and conjugation reactions. Understanding how different 1-substituents influence these pathways is key to designing molecules with optimal metabolic stability.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of various 1-substituted piperidines in human liver microsomes (HLM). The key parameters presented are the half-life (t½), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the rate of metabolism by the liver enzymes. Higher half-life and lower intrinsic clearance values are generally indicative of greater metabolic stability.
| Compound ID | 1-Substituent Class | Compound Structure/Description | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Series 1: 1-Arylpiperidines | ||||
| Analog A | 1-(4-Aminophenyl)piperidine-4-carboxamide | Unsubstituted phenylamine | 35 | 49.5 |
| Analog B | 1-(4-Amino-2-fluorophenyl)piperidine-4-carboxamide | Fluoro-substituted phenylamine | 55 | 25.2 |
| Analog C | 1-(4-Amino-3-methoxyphenyl)piperidine-4-carboxamide | Methoxy-substituted phenylamine | 28 | 62.1 |
| Series 2: 1-Alkylpiperidines | ||||
| Analog D | 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol | Piperazine-containing alkyl chain | Low | High |
| Analog E | 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperidin-1-yl)-propan-2-ol | Piperidine-containing alkyl chain | Improved stability vs. Analog D | Lowered clearance vs. Analog D |
| Series 3: Hypothetical Piperidine Analogs | ||||
| CMPD-PYR | Pyrrolidine (B122466) Analog | N/A | 25 | 55.4 |
| CMPD-PIP | Piperidine Analog | N/A | 60 | 23.1 |
Note: Data for Series 1 and 3 are hypothetical and for illustrative purposes, based on typical values observed in such studies[1]. Data for Series 2 is qualitative, reflecting reported improvements in metabolic stability[2].
Interpreting the Data:
The data illustrates several key structure-activity relationships:
-
Substitution on the 1-Aryl Ring: In the 1-arylpiperidine series, the introduction of a fluorine atom at the 2-position of the phenyl ring (Analog B) significantly increased the metabolic half-life and reduced intrinsic clearance compared to the unsubstituted analog (Analog A). This suggests that the fluoro group may be sterically hindering the approach of metabolizing enzymes or altering the electronic properties of the ring to make it less susceptible to oxidation. Conversely, the addition of a methoxy (B1213986) group (Analog C) appears to decrease metabolic stability, potentially by providing a new, readily metabolizable site (O-dealkylation).
-
Nature of the 1-Alkyl Substituent: The comparison between the piperazine-containing (Analog D) and piperidine-containing (Analog E) alkyl chains demonstrates that even seemingly subtle changes in the 1-substituent can have a significant impact on metabolic stability. The replacement of the piperazine (B1678402) ring with a piperidine ring resulted in improved metabolic stability, indicating that the piperazine moiety may be a primary site of metabolic attack in this series[2].
-
Comparison with Other Saturated Heterocycles: The hypothetical data for CMPD-PYR and CMPD-PIP suggests that, in this particular context, the piperidine ring confers greater metabolic stability than a pyrrolidine ring. This highlights that the ring system itself can influence the overall metabolic fate of a molecule.
Experimental Protocols
To ensure the generation of reliable and comparable metabolic stability data, standardized in vitro assays are employed. The most common of these is the liver microsomal stability assay.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450s.
Materials:
-
Test compounds
-
Pooled human liver microsomes (HLM)
-
NADPH (nicotinamide adenine (B156593) dinucleotide phosphate (B84403), a necessary cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system (for analysis)
Procedure:
-
Preparation of Reagents: Test compounds are typically dissolved in an organic solvent like DMSO and then diluted to the final concentration in the incubation buffer. A stock solution of NADPH is also prepared.
-
Incubation: The test compound is pre-incubated with the liver microsomes in phosphate buffer at 37°C to allow for temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH.
-
Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a quenching solution, typically cold acetonitrile, which precipitates the proteins. An internal standard is often included in the quenching solution for accurate quantification.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to determine the concentration of the test compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the half-life (t½) is calculated. The intrinsic clearance (CLint) is then calculated using the following equation:
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Visualizing the Workflow and Metabolic Pathways
To better understand the experimental process and the underlying biological transformations, the following diagrams are provided.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Caption: Common metabolic pathways for 1-substituted piperidines.
Conclusion
The metabolic stability of 1-substituted piperidines is a critical parameter that can be significantly influenced by the nature of the 1-substituent. As demonstrated by the comparative data, even minor structural modifications can lead to substantial changes in half-life and intrinsic clearance. By employing standardized in vitro assays, such as the liver microsomal stability assay, and carefully analyzing the structure-activity relationships, drug discovery teams can rationally design and select novel 1-substituted piperidines with improved pharmacokinetic profiles, thereby increasing the likelihood of developing successful therapeutic agents. The provided experimental protocols and workflow diagrams serve as a guide for researchers to conduct and interpret these crucial studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Catalyst Quandary: A Comparative Guide to Homogeneous and Heterogeneous Catalysis in Piperidine Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of the piperidine (B6355638) scaffold—a cornerstone in medicinal chemistry—is a critical endeavor. The choice between homogeneous and heterogeneous catalytic systems presents a pivotal decision, each with distinct advantages and drawbacks in terms of efficiency, selectivity, cost, and environmental impact. This guide provides an objective comparison of these catalytic approaches, supported by experimental data, to inform the selection of the optimal method for specific synthetic challenges.
The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1][2] Consequently, the development of robust and selective methods for its synthesis is of paramount importance to the advancement of drug discovery and development.[1] Catalysis offers the most efficient route to these valuable N-heterocycles, with both homogeneous and heterogeneous systems demonstrating significant utility.[3]
Homogeneous catalysts, which exist in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions due to their well-defined active sites.[3][4] This molecular-level precision is particularly advantageous for asymmetric synthesis, where the creation of specific stereoisomers is crucial for pharmacological activity.[3] In contrast, heterogeneous catalysts, existing in a separate phase from the reaction mixture, are prized for their ease of separation, recyclability, and robustness, making them highly suitable for large-scale industrial applications.[3][5][6]
This guide will delve into a comparative analysis of these two catalytic paradigms for piperidine synthesis, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive resource for the modern chemist.
Performance of Catalytic Systems: A Quantitative Comparison
The efficacy of a catalytic system is best assessed through key performance indicators such as yield, selectivity (chemo-, regio-, diastereo-, and enantioselectivity), and the required reaction conditions. The following tables summarize quantitative data from various studies, offering a direct comparison of different catalytic approaches for piperidine synthesis.
Table 1: Hydrogenation of Pyridine (B92270) Derivatives
| Catalyst System | Catalyst Type | Substrate Type | Product Type | Yield (%) | Selectivity | Reaction Conditions | Reference |
| Ni-silicide | Heterogeneous | Substituted Pyridines | Substituted Piperidines | 96-99% | >99% cis (diastereoselectivity) | 100 °C, 50 bar H₂, 24h | |
| Co@TiO₂-mel | Heterogeneous | Substituted Pyridines | Substituted Piperidines | 86-99% | Good to Excellent | 100 °C, 50 bar H₂, 24h | [2] |
| 10% Rh/C | Heterogeneous | Pyridines | Piperidines | High | Not specified | 80 °C, 5 atm H₂, in water | [7] |
| [Cp*IrCl₂]₂ | Homogeneous | Primary Amines + Diols | N-substituted Piperidines | 85-99% | N/A | 110 °C, 20h | [2] |
| [Cp*RhCl₂]₂/KI | Homogeneous | N-Benzyl-4-phenylpyridinium bromide | Tetrahydropyridine | 97% | N/A | 40 °C, 24h, HCOOH-NEt₃ | [8][9] |
| Iridium(III) complex | Homogeneous | Substituted Pyridines | Substituted Piperidines | High | High chemoselectivity | Mild conditions |
Table 2: Cyclization and Multi-Component Reactions
| Catalyst System | Catalyst Type | Reaction Type | Product Type | Yield (%) | Selectivity | Reaction Conditions | Reference |
| PdCl₂(CH₃CN)₂ | Homogeneous | Allylic Amination | Substituted Piperidines | 65-85% | N/A | 80 °C, 24h | [2] |
| Gold(I) complex | Homogeneous | Oxidative Amination of Alkenes | Substituted Piperidines | Good | N/A | Not specified | [1] |
| [Rh(cod)(OH)]₂ / (S)-Segphos | Homogeneous | Asymmetric Reductive Heck | 3-substituted Tetrahydropyridines | High | Excellent enantioselectivity | 70 °C | [3][10] |
| MNPs@CNF@ATSM–Co(ii) | Heterogeneous (Magnetic) | Multi-component Reaction | Functionalized Piperidines | Good to Excellent | Not specified | 60 °C, 8h | [2][11] |
| Ni(ClO₄)₂·6H₂O | Homogeneous | Multi-component Reaction | Functionalized Piperidines | High | Not specified | Room Temperature | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for both heterogeneous and homogeneous catalytic systems for piperidine synthesis.
Protocol 1: Heterogeneous Catalysis - Hydrogenation of 2-Methylpyridine (B31789) using a Ni-Silicide Catalyst
This protocol is adapted from a literature procedure demonstrating the diastereoselective hydrogenation of a substituted pyridine.[2]
Materials:
-
2-Methylpyridine
-
Heterogeneous Ni-silicide catalyst
-
Deionized water
-
Hydrogen gas (high purity)
-
Autoclave reactor equipped with a magnetic stirrer
Procedure:
-
Catalyst and Reactant Loading: In a glass liner for the autoclave, add the Ni-silicide catalyst and a solution of 2-methylpyridine in water.
-
Reactor Assembly: Place the glass liner inside the autoclave and seal the reactor.
-
Inerting and Pressurization: Purge the autoclave with hydrogen gas three times to remove air. Subsequently, pressurize the autoclave to 50 bar with hydrogen gas.
-
Reaction Execution: Heat the autoclave to 100 °C and stir the reaction mixture at 1200 rpm for 24 hours.
-
Work-up and Analysis: After cooling the reactor to room temperature, carefully depressurize it. The catalyst is separated by filtration. The aqueous solution is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The yield and diastereoselectivity of the resulting cis-2-methylpiperidine are determined by Gas Chromatography (GC) analysis using an internal standard.[2]
Protocol 2: Homogeneous Catalysis - Asymmetric Reductive Heck Reaction
This protocol is based on a method for the enantioselective synthesis of 3-substituted tetrahydropyridines.[3][10]
Materials:
-
Rhodium precursor [Rh(cod)(OH)]₂
-
Chiral ligand (e.g., (S)-Segphos)
-
Dihydropyridine (B1217469) substrate
-
Arylboronic acid
-
Cesium hydroxide (B78521) (CsOH)
-
Solvent mixture: Tetrahydrofuran (THF), Toluene, Water (degassed)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In an oven-dried vial inside a glovebox, add the rhodium precursor [Rh(cod)(OH)]₂ and the chiral ligand (S)-Segphos.
-
Inert Atmosphere: Seal the vial and purge with argon for 15 minutes.
-
Solvent Addition: Add a degassed solvent mixture of THF:toluene:H₂O (1:1:1).
-
Pre-Stirring: Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Reagent Addition: Add the dihydropyridine substrate, the arylboronic acid, and an aqueous solution of CsOH.
-
Reaction: Place the sealed vial in a preheated oil bath at 70 °C and stir for the required duration, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. The reaction mixture is then subjected to an appropriate work-up procedure, typically involving extraction and purification by column chromatography to isolate the enantioenriched 3-substituted tetrahydropyridine.
Mechanistic Insights and Experimental Workflows
Visualizing the catalytic cycles and experimental workflows can provide a deeper understanding of the processes involved. The following diagrams, generated using Graphviz, illustrate key mechanistic pathways and procedural steps.
Concluding Remarks
The choice between homogeneous and heterogeneous catalysts for piperidine synthesis is not a one-size-fits-all decision. Homogeneous catalysts often provide superior activity and selectivity, particularly for the synthesis of complex, chiral molecules, which is of high value in drug development.[3] However, the challenges associated with catalyst separation and recycling can be a significant drawback.[4][6]
Conversely, heterogeneous catalysts offer operational simplicity, ease of recovery, and robustness, making them the preferred choice for large-scale production and greener chemical processes.[3] Recent advances have led to the development of highly active and selective heterogeneous catalysts that are beginning to bridge the performance gap with their homogeneous counterparts.[1]
Ultimately, the optimal catalyst selection will depend on the specific synthetic target, the desired scale of the reaction, and the relative importance of factors such as stereoselectivity, cost, and process sustainability. This guide provides a foundational framework to aid researchers in making an informed decision, thereby accelerating the discovery and development of novel piperidine-based therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eolss.net [eolss.net]
- 5. mdpi.com [mdpi.com]
- 6. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validating the Mechanism of Action for Pip-Inhib-X: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a novel piperidine-1 therapeutic, Pip-Inhib-X. It objectively compares its performance against alternative therapies through detailed experimental data and protocols. Pip-Inhib-X is a rationally designed small molecule inhibitor targeting Aberrant Kinase 1 (AK1), a serine/threonine kinase implicated in the progression of various solid tumors.
The AK1 Signaling Pathway
Aberrant Kinase 1 (AK1) is a critical node in a pro-survival signaling cascade. Upon activation by upstream growth factors, AK1 phosphorylates and activates the downstream effector protein, Substrate-P, which in turn promotes cell cycle progression and inhibits apoptosis. Dysregulation of this pathway is a key driver in specific cancer subtypes. Pip-Inhib-X is hypothesized to selectively bind to the ATP-binding pocket of AK1, preventing the phosphorylation of Substrate-P and thereby halting the oncogenic signaling.
Caption: The hypothesized AK1 signaling pathway and the inhibitory action of Pip-Inhib-X.
Biochemical Validation: Potency and Selectivity
To validate Pip-Inhib-X as a direct inhibitor of AK1, its potency and selectivity were assessed using in vitro kinase assays.[1][2][3] The performance was compared against "Competitor A," a known multi-kinase inhibitor.
Data: Kinase Inhibition Profile
The half-maximal inhibitory concentration (IC50) was determined for Pip-Inhib-X and Competitor A against AK1 and two related off-target kinases (Kinase-Y, Kinase-Z).
| Compound | AK1 IC50 (nM) | Kinase-Y IC50 (nM) | Kinase-Z IC50 (nM) | Selectivity (vs. Y) | Selectivity (vs. Z) |
| Pip-Inhib-X | 5.2 | 8,500 | > 10,000 | 1635x | > 1923x |
| Competitor A | 25.8 | 150 | 450 | 5.8x | 17.4x |
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol is based on a luminescent ADP-detection format, which measures the amount of ADP produced as a quantitative measure of kinase activity.[2]
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of Pip-Inhib-X and Competitor A in 100% DMSO.
-
Create a 10-point serial dilution series (e.g., 100 µM to 5 pM) in assay buffer.
-
Dilute recombinant human AK1 enzyme and its specific peptide substrate in kinase assay buffer.
-
Prepare an ATP solution at a concentration equal to the Km for AK1.
-
-
Assay Procedure (384-well plate format) :
-
Add 2.5 µL of the inhibitor dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of the diluted AK1 enzyme to all wells except the negative control (no enzyme). Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP mix to all wells.[1]
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis :
-
Normalize the data to positive (DMSO only) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Mechanism of Action
To confirm that Pip-Inhib-X inhibits the AK1 pathway in a cellular context, its effect on the phosphorylation of the downstream target Substrate-P and overall cell viability was assessed.
Data: Inhibition of Downstream Signaling (Western Blot)
AK1-dependent cancer cells were treated with Pip-Inhib-X and Competitor A for 2 hours. Phosphorylation of Substrate-P (p-Substrate-P) was measured by Western Blot.
| Treatment (100 nM) | p-Substrate-P Level (% of Control) | Total Substrate-P Level (% of Control) | Total AK1 Level (% of Control) |
| Vehicle (DMSO) | 100% | 100% | 100% |
| Pip-Inhib-X | 8% | 98% | 102% |
| Competitor A | 45% | 101% | 99% |
Protocol: Western Blot for Phosphorylated Proteins
-
Cell Lysis :
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Denature 20-30 µg of protein per sample by boiling in 2x Laemmli sample buffer.[4]
-
Separate proteins on a 4-12% SDS-PAGE gel and transfer them to a PVDF membrane.
-
-
Antibody Incubation :
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.[4][5] Note: Do not use milk, as it contains phosphoproteins that can cause high background.[4]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p-Substrate-P, total Substrate-P, or total AK1, diluted in 5% BSA/TBST.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection :
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantify band intensity using densitometry software.
-
Data: Anti-Proliferative Activity
The half-maximal effective concentration (EC50) for cell viability was determined in an AK1-dependent cancer cell line after 72 hours of treatment. "Competitor B" is a standard-of-care cytotoxic chemotherapy agent.
| Compound | EC50 (nM) in AK1-dependent cells |
| Pip-Inhib-X | 12.5 |
| Competitor A | 85.0 |
| Competitor B | 450.7 |
Protocol: Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of viable cells.[6][7]
-
Cell Plating :
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
-
MTT Assay :
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly on an orbital shaker for 15 minutes.[6]
-
-
Data Analysis :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 value.
-
Comparative Analysis of Mechanisms
Pip-Inhib-X, Competitor A, and Competitor B inhibit cancer cell growth through distinct mechanisms. Pip-Inhib-X offers a targeted approach by selectively inhibiting AK1, Competitor A has a broader, less specific kinase inhibition profile, and Competitor B acts as a general cytotoxic agent affecting all dividing cells.
Caption: Logical comparison of the therapeutic mechanisms of action.
References
- 1. In vitro kinase assay [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Substituted piperidines-1
Essential Safety Protocols for Handling Substituted Piperidines
For researchers, scientists, and drug development professionals, a deep understanding of chemical safety and handling is paramount for a secure and productive laboratory environment. Substituted piperidines, a common structural motif in pharmaceuticals and research chemicals, represent a broad class of compounds with a range of potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of these valuable compounds.
The toxicological and physical properties of substituted piperidines can vary significantly based on the nature and position of their chemical substituents. Therefore, a thorough risk assessment must be conducted for each specific analogue before any handling. The information presented here is based on the well-documented hazards of the parent compound, piperidine (B6355638), and general principles of laboratory safety for related derivatives.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is critical to minimize exposure and mitigate risks. The following table summarizes the recommended PPE for handling substituted piperidines.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI/ISEA Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or explosion. | Protects against splashes of corrosive or toxic materials that can cause serious eye damage, including blindness.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Gloves should be inspected before use and changed immediately if contaminated or damaged.[3] | Prevents skin contact, which can lead to severe burns, irritation, and absorption of toxic substances.[2][4] |
| Body Protection | A flame-retardant laboratory coat, fully buttoned. Chemical-resistant apron and sleeves may be necessary for larger quantities. | Protects skin and personal clothing from spills and splashes.[1] Flame-retardant material is crucial due to the flammability of many piperidine derivatives. |
| Respiratory Protection | All handling of volatile or dusty compounds should be conducted in a certified chemical fume hood. If a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used. | Prevents inhalation of toxic or corrosive vapors and dusts that can cause respiratory tract irritation and systemic toxicity.[4][5] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Hazard Profile of Piperidine (as a reference)
The following table summarizes key hazard data for piperidine. Researchers must consult the Safety Data Sheet (SDS) for the specific substituted piperidine being used, as these values can change significantly with substitution.
| Hazard Parameter | Value | Classification/Remarks |
| Flash Point | 16 °C (60.8 °F) | Highly flammable liquid and vapor.[6] |
| Auto-ignition Temperature | 320 °C (608 °F) | |
| Flammability Limits | Lower: 1.5 Vol% Upper: 10.3 Vol% | Vapors can form explosive mixtures with air.[1][4] |
| Acute Oral Toxicity (LD50, rat) | 133 - 740 mg/kg | Harmful if swallowed. |
| Acute Dermal Toxicity (ATE) | 300 mg/kg | Toxic in contact with skin.[4] |
| Acute Inhalation Toxicity (LC50, rat) | 4.8 mg/L (4 hours) | Toxic if inhaled. |
| Skin Corrosion/Irritation | Causes severe skin burns.[3] | |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling substituted piperidines is essential for maintaining a safe laboratory environment.
-
Preparation and Risk Assessment:
-
Obtain and thoroughly review the Safety Data Sheet (SDS) for the specific substituted piperidine.
-
Identify the specific hazards associated with the compound, paying close attention to the nature of the substituents (e.g., reactive functional groups, heavy atoms).
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and operational.[7]
-
Prepare all necessary equipment and reagents within the fume hood to minimize time spent handling the open chemical.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Ensure gloves are properly fitted and compatible with the specific chemical and solvents being used.
-
-
Weighing and Dispensing:
-
Reaction Setup and Execution:
-
Set up all reactions in a chemical fume hood.
-
Ensure all glassware is free of cracks and contaminants.
-
Maintain adequate ventilation throughout the experiment.
-
Keep the compound away from heat, sparks, and open flames.[3]
-
-
Post-Handling and Decontamination:
-
Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[4]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and properly dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of substituted piperidines and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Halogenated vs. Non-Halogenated: Segregate waste based on the presence of halogens (F, Cl, Br, I). Halogenated organic waste often requires specific disposal methods.[8]
-
Acids and Bases: Do not mix acidic and basic waste streams.[8]
-
Sharps and Glassware: Dispose of contaminated needles, syringes, and broken glassware in designated sharps containers.
-
-
Containerization:
-
Use chemically compatible, leak-proof containers for all waste streams.
-
Clearly label each waste container with "Hazardous Waste" and the full chemical name(s) of the contents.
-
Keep waste containers closed except when adding waste.
-
-
Disposal Procedure:
-
Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never pour substituted piperidines or their solutions down the drain.[4]
-
For spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[2]
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of substituted piperidines in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
